AD-5075
Description
Properties
CAS No. |
103788-05-2 |
|---|---|
Molecular Formula |
C22H20N2O5S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-[[4-[2-hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H20N2O5S/c1-13-19(23-21(29-13)15-5-3-2-4-6-15)17(25)12-28-16-9-7-14(8-10-16)11-18-20(26)24-22(27)30-18/h2-10,17-18,25H,11-12H2,1H3,(H,24,26,27) |
InChI Key |
YVQKIDLSVHRBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(4-(2-(5-methyl-2-phenyl-4-oxazolyl)-2-hydroxyethoxy)benzyl)-2,4-thiazolidinedione AD 5075 AD-5075 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Acinetobacter baumannii AB5075 - Origin, Isolation, and Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acinetobacter baumannii has emerged as a formidable opportunistic pathogen, notorious for its high rates of multidrug resistance (MDR) and its capacity to cause severe nosocomial infections. The strain AB5075, a highly virulent and MDR clinical isolate, has been established as a critical model organism for studying the pathogenesis of this bacterium and for the development of novel antimicrobial therapies. This technical guide provides a comprehensive overview of the origin and isolation of A. baumannii AB5075, details its key characteristics, and outlines the experimental protocols for its study, with a focus on relevant signaling pathways.
Origin and Isolation of Acinetobacter baumannii AB5075
Acinetobacter baumannii AB5075 was isolated in 2008 from a soldier who was being treated for osteomyelitis at the Walter Reed Army Medical Center.[1] This strain was selected as a representative model organism from a diverse panel of over 200 clinical isolates collected from patients within the U.S. military healthcare system between 2004 and 2010.[2] The selection of AB5075 was based on its pronounced multidrug resistance and its exceptional virulence as demonstrated in various animal models of infection.[2]
Patient and Clinical Context
The strain was recovered from a combatant with a wound infection that led to osteomyelitis, a severe infection of the bone.[1] This clinical origin is significant as A. baumannii is a well-documented cause of traumatic wound infections, particularly in military personnel.
Initial Isolation and Identification Protocol
While the definitive, detailed step-by-step protocol for the initial isolation of AB5075 from the patient sample is not explicitly published, a general protocol for the isolation and identification of Acinetobacter baumannii from clinical specimens, such as those from bone infections, can be outlined based on standard microbiological practices.
Experimental Protocol: General Isolation of Acinetobacter baumannii from Bone Tissue
-
Sample Collection: Bone tissue or aspirate from the site of infection is collected aseptically during a surgical procedure.[3]
-
Transport: The specimen is placed in a sterile container, potentially with a transport medium like thioglycolate broth, to maintain viability during transport to the microbiology laboratory.[3]
-
Primary Culture:
-
The tissue may be homogenized or directly streaked onto primary isolation media.
-
Commonly used media include:
-
Blood Agar: A non-selective medium that supports the growth of a wide range of bacteria.[3]
-
MacConkey Agar: A selective and differential medium used to isolate Gram-negative bacteria and differentiate them based on lactose fermentation. Acinetobacter species are non-lactose fermenters and will appear as pale or colorless colonies.[3]
-
CHROMagar™ Acinetobacter: A selective chromogenic medium where A. baumannii typically forms red colonies.[4]
-
-
-
Incubation: Plates are incubated at 37°C for 24-48 hours under aerobic conditions.[5]
-
Colony Morphology: Suspect colonies are examined for characteristic morphology (e.g., smooth, opaque, and sometimes mucoid on blood agar).
-
Initial Identification:
-
Gram Stain: Gram-negative coccobacilli.
-
Oxidase Test: Negative.
-
Catalase Test: Positive.[6]
-
-
Biochemical Identification: A panel of biochemical tests is used for species-level identification. This can be performed using automated systems like the VITEK 2 or API 20NE strips, which assess the organism's ability to utilize various carbon sources and other metabolic activities.[5][7]
-
Molecular Confirmation: The identification of A. baumannii is often confirmed by molecular methods, such as PCR amplification of the blaOXA-51-like gene, which is intrinsic to this species, or by sequencing the 16S rRNA gene.[8]
Strain Characterization and Selection
The initial characterization of the panel of military isolates, including AB5075, involved molecular typing methods to assess genetic diversity.
Experimental Protocol: Pulsed-Field Gel Electrophoresis (PFGE)
-
Preparation of Agarose Plugs: Bacterial cells are suspended in a buffer and mixed with molten low-melting-point agarose. This mixture is dispensed into plug molds and allowed to solidify.
-
Cell Lysis: The agarose plugs are incubated in a lysis buffer containing lysozyme and proteinase K to break open the bacterial cells and release the genomic DNA.
-
Restriction Digestion: The DNA within the plugs is digested with a rare-cutting restriction enzyme, such as ApaI.[2]
-
Electrophoresis: The digested DNA is separated on a specialized electrophoresis system that periodically changes the direction of the electric field. This allows for the separation of large DNA fragments.
-
Analysis: The resulting banding patterns are visualized after staining with ethidium bromide and are compared to determine the genetic relatedness of the isolates.[2]
Experimental Protocol: Multiplex PCR for Clonal Complex Identification
Multiplex PCR assays are used to identify specific international clonal complexes (ICCs) of A. baumannii. These assays typically target genes associated with specific clonal lineages.[2]
Key Characteristics of Acinetobacter baumannii AB5075
| Characteristic | Description |
| Origin | Clinical isolate from a soldier with osteomyelitis[1] |
| Isolation Year | 2008[1] |
| Geographic Location | Walter Reed Army Medical Center, USA[1] |
| Clonal Type | Global Clone 1 (GC1)[1] |
| Resistance Profile | Multidrug-resistant (MDR)[1] |
| Virulence | Highly virulent in multiple animal models (e.g., murine pulmonary, Galleria mellonella)[2] |
| Genetic Tractability | Amenable to genetic manipulation[2] |
Signaling Pathways and Virulence Regulation in A. baumannii AB5075
Several signaling pathways that regulate virulence and antibiotic resistance have been investigated in A. baumannii, with some studies specifically utilizing the AB5075 strain.
Quorum Sensing: The AbaI/AbaR System
A. baumannii possesses a LuxI/LuxR-type quorum-sensing system, AbaI/AbaR, which is involved in the regulation of virulence factors and biofilm formation. The autoinducer synthase, AbaI, produces N-acyl-homoserine lactones (AHLs), which, at a certain concentration, bind to the transcriptional regulator AbaR, leading to the modulation of target gene expression.[9][10]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Comparison of culture media for detection of Acinetobacter baumannii in surveillance cultures of critically-ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Advances in automated techniques to identify Acinetobacter calcoaceticus–Acinetobacter baumannii complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. The abaI/abaR quorum sensing system effects pathogenicity in Acinetobacter baumannii | bioRxiv [biorxiv.org]
- 10. ijsra.net [ijsra.net]
Unraveling the Genetic Blueprint: A Technical Guide to the Genome of Acinetobacter baumannii AB5075
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acinetobacter baumannii has emerged as a formidable nosocomial pathogen, notorious for its multidrug resistance and remarkable ability to persist in clinical environments. The AB5075 strain, a highly virulent and multidrug-resistant isolate from a wound infection, serves as a critical model for understanding the pathogenicity and antibiotic resistance mechanisms of this opportunistic pathogen.[1][2] This technical guide provides an in-depth analysis of the Acinetobacter baumannii AB5075 genome, offering a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics against this priority pathogen.
Genomic Architecture of A. baumannii AB5075
The genome of A. baumannii AB5075 consists of a single circular chromosome and three plasmids.[1][3] The genomic features are summarized in the table below, providing a quantitative overview of its genetic composition.
| Genomic Feature | Chromosome | p1AB5075 (pAB5075-1) | p2AB5075 (pAB5075-2) | p3AB5075 (pAB5075-3) |
| Size (bp) | 3,972,672[4] | ~84,000[5] | 8,731[6] | < 2,000[1] |
| GC Content (%) | 39.0[7] | Not specified | Not specified | Not specified |
| Protein-Coding Genes | 3,760[7] | Not specified | Not specified | 3[1] |
| RNA-Coding Genes | 92[8] | Not specified | Not specified | Not specified |
| Key Features | Resistance Island 1 (RI-1) in comM gene[1] | Resistance Island 2 (RI-2)[1][5] | Not specified | Novel replication initiation gene[1] |
Core Mechanisms of Pathogenicity and Resistance
The genomic analysis of AB5075 reveals a sophisticated arsenal of virulence factors and antibiotic resistance determinants, many of which are encoded within mobile genetic elements, facilitating their dissemination.
Virulence Factors
The pathogenicity of A. baumannii AB5075 is multifactorial, involving a range of virulence determinants that contribute to its success as a pathogen. These include:
-
Capsular Polysaccharide: Essential for causing pulmonary infections and contributes to resistance against antimicrobials, disinfectants, and desiccation.[9][10]
-
Biofilm Formation: The ability to form robust biofilms on both biotic and abiotic surfaces is crucial for environmental persistence and colonization of medical devices.[9]
-
Iron Acquisition Systems: Efficient iron uptake mechanisms, such as the production of siderophores, are critical for survival and proliferation within the host.[11]
-
Quorum Sensing: The AbaIR quorum-sensing system regulates the expression of virulence factors in a cell-density-dependent manner, coordinating pathogenic behavior.[10][12][13]
Antibiotic Resistance Profile
A. baumannii AB5075 is a multidrug-resistant strain, harboring a collection of genes that confer resistance to a wide range of antibiotics.[1][2] Key resistance mechanisms include:
-
β-Lactam Resistance: The presence of β-lactamase genes, including the clinically significant OXA-23 carbapenemase, which is carried on a prophage.[1][14]
-
Aminoglycoside Resistance: Mediated by aminoglycoside-modifying enzymes encoded on the large plasmid p1AB5075.[15][16] The strain exhibits heteroresistance to aminoglycosides, where a subpopulation of cells shows increased resistance.[15][16][17]
-
Multidrug Efflux Pumps: Systems like the AdeABC and AdeIJK efflux pumps contribute to resistance by actively transporting a broad spectrum of antibiotics out of the cell.[18]
-
Resistance Islands: AB5075 possesses two major resistance islands. Resistance Island 1 (RI-1) is located on the chromosome within the comM gene, while Resistance Island 2 (RI-2) is found on the large plasmid p1AB5075 and is flanked by mobile elements, suggesting its acquisition through horizontal gene transfer.[1]
Experimental Protocols
DNA Extraction and Whole-Genome Sequencing
A standardized protocol for obtaining high-quality genomic DNA from A. baumannii for whole-genome sequencing is crucial for accurate genomic analysis.
Methodology:
-
Bacterial Culture: Inoculate a single colony of A. baumannii AB5075 into Luria-Bertani (LB) broth and incubate overnight at 37°C with shaking.
-
Genomic DNA Extraction: Utilize a commercial DNA purification kit (e.g., GeneJET Genomic DNA Purification Kit or DNeasy Blood and Tissue Kit) following the manufacturer's instructions for Gram-negative bacteria.[17]
-
DNA Quality Control: Assess the quality and quantity of the extracted DNA using agarose gel electrophoresis and a spectrophotometer (e.g., NanoDrop).[17][19]
-
Library Preparation and Sequencing:
-
For short-read sequencing, prepare a genomic DNA shotgun library using a standard protocol such as the Illumina TruSeq or Nextera XT kit.[16][20]
-
For long-read sequencing, utilize platforms like the Pacific Biosciences (PacBio) RSII system.[20][21]
-
Perform sequencing according to the manufacturer's protocols.
-
Genome Assembly and Annotation
The process of assembling the sequenced reads into a complete genome and annotating the genes is a critical bioinformatic step.
Methodology:
-
Read Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.
-
Genome Assembly:
-
Genome Annotation: Annotate the assembled genome using a standardized pipeline, such as the NCBI Prokaryotic Genome Annotation Pipeline (PGAP), to identify protein-coding genes, RNA genes, and other genomic features.[7][14][22]
Transposon Mutant Library Construction and Tn-Seq Analysis
Transposon insertion sequencing (Tn-seq) is a powerful high-throughput technique to identify genes essential for survival under specific conditions.
Methodology:
-
Transposon Mutagenesis:
-
Tn-Seq Library Preparation:
-
Sequencing and Analysis:
-
Sequence the library of transposon junctions using an Illumina platform.
-
Map the sequencing reads back to the AB5075 reference genome to identify the location and frequency of each transposon insertion.
-
Analyze the data to identify genes where insertions are underrepresented, indicating their importance for growth under the selective condition.
-
Signaling Pathways and Regulatory Networks
The ability of A. baumannii AB5075 to adapt to different environments and coordinate virulence is controlled by intricate signaling pathways.
Quorum Sensing (AbaIR System)
The AbaIR system is the canonical LuxI/LuxR-type quorum-sensing system in A. baumannii.[13] AbaI synthesizes N-acyl-homoserine lactone (AHL) signal molecules.[13] At a threshold concentration, AHLs bind to the transcriptional regulator AbaR, which then modulates the expression of target genes, including those involved in virulence and biofilm formation.[13]
Caption: AbaIR Quorum Sensing Pathway in A. baumannii.
Two-Component Regulatory Systems
Two-component systems (TCSs) are a primary mechanism for bacteria to sense and respond to environmental stimuli. In A. baumannii AB5075, several TCSs play crucial roles in regulating virulence and resistance.
BfmRS System: This system is central to the general stress response and is involved in the regulation of oxidative stress, osmotic stress, biofilm formation (via control of the Csu pilus operon), and capsule biosynthesis.[1][15]
Caption: BfmRS Two-Component Regulatory System.
AdeRS System: This TCS specifically regulates the expression of the AdeABC multidrug efflux pump, directly contributing to the antibiotic resistance phenotype.[18]
Caption: AdeRS Two-Component System for Efflux Pump Regulation.
Conclusion
The comprehensive genomic analysis of Acinetobacter baumannii AB5075 provides critical insights into the genetic underpinnings of its virulence and multidrug resistance. The presence of multiple resistance determinants, often located on mobile genetic elements, highlights the bacterium's adaptability and the challenges it poses in clinical settings. The detailed experimental protocols and an understanding of its key signaling pathways presented in this guide offer a foundational resource for the scientific community. This knowledge is paramount for the development of novel therapeutic strategies, including virulence-targeted therapies and new antibiotics, to combat this high-priority pathogen.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and simple method for constructing stable mutants of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Quorum Sensing Inhibition or Quenching in Acinetobacter baumannii: The Novel Therapeutic Strategies for New Drug Development [frontiersin.org]
- 7. The Role of the Two-Component System BaeSR in Disposing Chemicals through Regulating Transporter Systems in Acinetobacter baumannii | PLOS One [journals.plos.org]
- 8. Phase-Variable Control of Multiple Phenotypes in Acinetobacter baumannii Strain AB5075 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resources for Genetic and Genomic Analysis of Emerging Pathogen Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Signaling in Acinetobacter baumannii: Quorum sensing and nucleotide second messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Whole-genome sequencing of Acinetobacter baumannii clinical isolates from a tertiary hospital in Terengganu, Malaysia (2011–2020), revealed the predominance of the Global Clone 2 lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Complete genome sequence of Acinetobacter baumannii XH386 (ST208), a multi-drug resistant bacteria isolated from pediatric hospital in China - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Whole-Genome Sequences of Five Acinetobacter baumannii Strains From a Child With Leukemia M2 [frontiersin.org]
- 19. Whole-Genome Sequences of Five Acinetobacter baumannii Strains From a Child With Leukemia M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acinetobacter baumannii genome assembly ASM250414v1 - NCBI - NLM [ncbi.nlm.nih.gov]
- 21. Methods for Tn-Seq Analysis in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Essential Gene Analysis in Acinetobacter baumannii by High-Density Transposon Mutagenesis and CRISPR Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. microbiologyresearch.org [microbiologyresearch.org]
Acinetobacter baumannii AB5075: A Technical Guide to Virulence and Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acinetobacter baumannii has emerged as a formidable opportunistic pathogen, notorious for its high rates of multidrug resistance (MDR) and its capacity to cause severe nosocomial infections. The AB5075 strain, a clinical isolate, has been identified as a hypervirulent model organism, making it a critical subject of study for understanding the pathogenesis of this bacterium and for the development of novel therapeutics. This technical guide provides an in-depth overview of the key virulence factors and pathogenic mechanisms of A. baumannii AB5075, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Core Virulence Factors and Pathogenesis Mechanisms
A. baumannii AB5075 employs a multifaceted arsenal of virulence factors to establish infection, evade the host immune system, and persist in hostile environments. Key among these are its robust biofilm-forming capabilities, sophisticated iron acquisition systems, and intricate cell-to-cell communication networks.
Biofilm Formation
The capacity to form biofilms is a cornerstone of AB5075's success as a pathogen. Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances. This mode of growth provides protection against antibiotics, disinfectants, and host immune responses. In AB5075, biofilm formation is a complex process regulated by several factors, including the BfmRS two-component system, which controls the expression of the Csu pili required for initial attachment to surfaces. The biofilm-associated protein (Bap) is also crucial for cell-to-cell adhesion and the maturation of the biofilm structure.
Iron Acquisition
Iron is an essential nutrient for bacterial growth and survival, but its availability is severely restricted within the host. A. baumannii AB5075 has evolved highly efficient iron acquisition systems to overcome this limitation. The primary mechanism involves the production and secretion of siderophores, small molecules with a high affinity for ferric iron. Acinetobactin is a key siderophore produced by AB5075. Once acinetobactin has chelated iron, the complex is recognized by specific outer membrane receptors and transported into the cell via the TonB-ExbB-ExbD energy-transducing system. This ability to scavenge iron is directly linked to the bacterium's virulence.
Quorum Sensing
Quorum sensing (QS) is a system of cell-to-cell communication that allows bacteria to coordinate gene expression in a population density-dependent manner. In A. baumannii AB5075, the AbaI/AbaR QS system plays a pivotal role in regulating virulence. The AbaI synthase produces N-acyl-homoserine lactone (AHL) signaling molecules. As the bacterial population grows, the concentration of AHLs increases. Upon reaching a threshold concentration, AHLs bind to the AbaR transcriptional regulator, which in turn modulates the expression of a wide range of genes, including those involved in biofilm formation and the production of other virulence factors.
Opaque/Translucent Phase Variation
A. baumannii AB5075 exhibits a colony morphology phase variation between opaque (VIR-O) and translucent (AV-T) forms. The opaque variant is associated with increased capsule production, which is a critical virulence factor that helps the bacterium evade the host's immune system. This phase variation is a reversible, high-frequency switch that allows the bacterium to adapt to different host environments.
Data Presentation
The following tables summarize quantitative data related to the virulence of A. baumannii AB5075.
| Virulence Factor | Assay | Strain | Result | Reference |
| Overall Virulence | Galleria mellonella Survival | AB5075 (Wild-Type) | ~20% survival at 72h | [1][2] |
| AB5075 (less virulent mutants) | Increased survival | [1][2] | ||
| Biofilm Formation | Crystal Violet Staining (OD570) | AB5075 (Wild-Type) | High biofilm formation | [2] |
| AB5075 (biofilm-deficient mutants) | Significantly reduced biofilm | [2] | ||
| Iron Acquisition | Siderophore Production Assay | AB5075 (Wild-Type) | High siderophore production | [3] |
| AB5075 (acinetobactin mutant) | No detectable siderophore production | [3] |
Experimental Protocols
Galleria mellonella Infection Model
This protocol is adapted from established methods for assessing bacterial virulence in G. mellonella larvae.
-
Preparation of Bacterial Inoculum:
-
Culture A. baumannii AB5075 in Luria-Bertani (LB) broth overnight at 37°C with shaking.
-
Pellet the bacterial cells by centrifugation and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the pellet in PBS and adjust the optical density at 600 nm (OD600) to achieve the desired bacterial concentration.
-
Perform serial dilutions and plate on LB agar to confirm the colony-forming units (CFU) per milliliter.
-
-
Infection of Larvae:
-
Select healthy, final-instar G. mellonella larvae of similar size and weight.
-
Inject 10 µL of the bacterial suspension into the last left proleg using a micro-syringe.
-
A control group should be injected with sterile PBS.
-
-
Incubation and Monitoring:
-
Incubate the larvae at 37°C in the dark.
-
Monitor survival at regular intervals (e.g., every 12 hours) for up to 72 hours.
-
Larvae are considered dead when they are non-responsive to touch.
-
Murine Pneumonia Model
This protocol provides a general framework for establishing a murine model of A. baumannii pneumonia. All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial suspension as described for the G. mellonella model.
-
-
Intranasal Inoculation:
-
Anesthetize mice (e.g., C57BL/6) with an appropriate anesthetic.
-
Administer a 50 µL volume of the bacterial suspension intranasally.
-
-
Post-Infection Monitoring and Analysis:
-
Monitor the mice for signs of illness.
-
At predetermined time points, euthanize the mice and aseptically harvest the lungs and other organs.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial burden.
-
Transposon Mutagenesis
This protocol outlines the general steps for creating a transposon mutant library in A. baumannii AB5075.
-
Preparation of Electrocompetent Cells:
-
Grow A. baumannii AB5075 to mid-log phase.
-
Harvest the cells by centrifugation and wash them multiple times with ice-cold 10% glycerol.
-
-
Electroporation:
-
Mix the electrocompetent cells with a transposon delivery vector (e.g., a suicide plasmid carrying a transposon).
-
Transfer the mixture to a pre-chilled electroporation cuvette.
-
Deliver an electrical pulse using an electroporator with appropriate settings.
-
-
Selection of Mutants:
-
Immediately after electroporation, add recovery medium and incubate for a short period.
-
Plate the cells on selective agar containing an antibiotic corresponding to the resistance marker on the transposon.
-
-
Screening and Characterization:
-
Isolate individual colonies and screen for the desired phenotype.
-
Use techniques such as arbitrary PCR or sequencing to identify the transposon insertion site.
-
RNA-Sequencing (RNA-Seq)
This protocol describes a general workflow for transcriptomic analysis of A. baumannii AB5075.
-
RNA Extraction:
-
Grow A. baumannii AB5075 under the desired experimental conditions.
-
Harvest the cells and immediately stabilize the RNA using an appropriate reagent (e.g., RNAprotect).
-
Extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating DNA.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the A. baumannii AB5075 reference genome.
-
Quantify gene expression and perform differential expression analysis.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Iron Acquisition Pathway in A. baumannii AB5075.
Caption: Regulation of Biofilm Formation in A. baumannii.
Caption: Quorum Sensing Circuit in A. baumannii.
Caption: RNA-Sequencing Experimental Workflow.
References
- 1. Regulation and Therapeutic Intervention of Bacterial Biofilms | springermedizin.de [springermedizin.de]
- 2. Virulence Characteristics of Biofilm-Forming Acinetobacter baumannii in Clinical Isolates Using a Galleria mellonella Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the iron response in Acinetobacter baumannii: a proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Antibiotic Resistance Profile of Acinetobacter baumannii AB5075
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acinetobacter baumannii has emerged as a formidable nosocomial pathogen, largely due to its profound and adaptable antibiotic resistance capabilities. The AB5075 strain, a highly virulent and multidrug-resistant (MDR) clinical isolate, serves as a critical model for studying the mechanisms of resistance and for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the antibiotic resistance profile of A. baumannii AB5075, detailing its resistance to a wide array of antibiotics, the underlying genetic and molecular mechanisms, and standardized methodologies for its assessment. All quantitative data are presented in structured tables for comparative analysis, and key regulatory pathways and experimental workflows are visualized using DOT language diagrams.
Introduction
Acinetobacter baumannii is a Gram-negative, opportunistic coccobacillus responsible for a significant proportion of hospital-acquired infections, including ventilator-associated pneumonia, bloodstream infections, and wound infections[1]. The clinical challenge posed by A. baumannii is exacerbated by its intrinsic and acquired resistance to numerous classes of antibiotics, leading to the emergence of multidrug-resistant (MDR), extensively drug-resistant (XDR), and pandrug-resistant (PDR) strains[1][2]. The AB5075 strain, isolated from a patient with osteomyelitis, is a well-characterized MDR model organism that exhibits high virulence in animal models and is amenable to genetic manipulation, making it an invaluable tool for antimicrobial research and development[3][4][5]. This guide synthesizes the current knowledge on the antibiotic resistance profile of A. baumannii AB5075.
Quantitative Antibiotic Susceptibility Profile
The antibiotic resistance of A. baumannii AB5075 has been extensively documented through Minimum Inhibitory Concentration (MIC) testing. The following tables summarize the reported MIC values for various antibiotic classes. It is important to note that MIC values can vary slightly between studies due to minor differences in experimental conditions.
Table 1: β-Lactam and β-Lactamase Inhibitor Combination MICs for A. baumannii AB5075
| Antibiotic | MIC (µg/mL) | Interpretation | Reference(s) |
| Imipenem | ≥16 | Resistant | [6] |
| Meropenem | 32 | Resistant | [7] |
| Cefoxitin | 96 | Resistant | [7] |
Table 2: Aminoglycoside MICs for A. baumannii AB5075
| Antibiotic | MIC (µg/mL) | Interpretation | Reference(s) |
| Amikacin | >256 | Resistant | [7] |
| Gentamicin | >256 | Resistant | [7][8] |
| Tobramycin | 128 | Resistant | [7][8][9] |
Table 3: Fluoroquinolone MICs for A. baumannii AB5075
| Antibiotic | MIC (µg/mL) | Interpretation | Reference(s) |
| Ciprofloxacin | ≥4 | Resistant | [10] |
| Levofloxacin | >32 | Resistant | [4] |
Table 4: Tetracycline MICs for A. baumannii AB5075
| Antibiotic | MIC (µg/mL) | Interpretation | Reference(s) |
| Tetracycline | 2 | Susceptible | [7][11] |
| Doxycycline | 8 | Intermediate | [11] |
| Tigecycline | 4 | Intermediate | [11] |
Table 5: Polymyxin MICs for A. baumannii AB5075
| Antibiotic | MIC (µg/mL) | Interpretation | Reference(s) |
| Colistin | 0.25 - 3 | Susceptible | [7][12][13] |
| Polymyxin B | 0.25 - 0.5 | Susceptible | [13][14] |
Table 6: Other Antibiotic MICs for A. baumannii AB5075
| Antibiotic | MIC (µg/mL) | Interpretation | Reference(s) |
| Rifampin | 1.5 | Susceptible | [7] |
| Chloramphenicol | >256 | Resistant | [7] |
Mechanisms of Antibiotic Resistance
A. baumannii AB5075 employs a multi-pronged approach to antibiotic resistance, primarily through enzymatic degradation of antibiotics and the active efflux of drugs from the cell.
Enzymatic Inactivation
The primary mechanism of β-lactam resistance in AB5075 is the production of β-lactamase enzymes. Genomic analysis has revealed the presence of multiple β-lactamase genes, including the intrinsic AmpC cephalosporinase and acquired carbapenem-hydrolyzing class D β-lactamases (CHDLs) such as OXA-23[15][16]. The presence of these enzymes confers resistance to penicillins, cephalosporins, and carbapenems.
Efflux Pumps
A. baumannii AB5075 possesses several multidrug efflux pumps that actively extrude a wide range of antibiotics, contributing significantly to its MDR phenotype. The most well-characterized are the Resistance-Nodulation-Division (RND) family of efflux pumps.
-
AdeABC: This is a well-studied RND-type efflux pump that confers resistance to aminoglycosides, tetracyclines, chloramphenicol, and fluoroquinolones[3][17][18]. Its expression is tightly regulated by the AdeRS two-component system[19].
-
AdeIJK: Another important RND pump that contributes to resistance against a broad spectrum of antibiotics, including β-lactams, tetracyclines, and fluoroquinolones[3][17]. The expression of the adeIJK operon is negatively regulated by the TetR-type transcriptional repressor AdeN[20].
-
AdeFGH: This RND efflux pump is also implicated in multidrug resistance, particularly to fluoroquinolones and tigecycline[21]. Its expression is controlled by the LysR-type transcriptional regulator AdeL[19].
Signaling Pathways and Regulatory Networks
The expression of antibiotic resistance determinants, particularly efflux pumps, is tightly controlled by complex regulatory networks. These networks allow A. baumannii AB5075 to modulate its resistance profile in response to environmental cues, including the presence of antibiotics.
Caption: Regulation of the AdeABC efflux pump by the AdeRS two-component system.
Caption: Regulation of the AdeIJK and AdeFGH efflux pumps.
Experimental Protocols
Accurate determination of antibiotic susceptibility is paramount for both clinical diagnostics and research. The following are detailed methodologies for two standard MIC determination techniques.
Broth Microdilution Method
This method determines the MIC in a liquid growth medium and is considered a gold standard for susceptibility testing.
Caption: Workflow for Broth Microdilution MIC determination.
Detailed Protocol:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of A. baumannii AB5075 from a non-selective agar plate after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Dilution:
-
Prepare a stock solution of the antibiotic to be tested.
-
Perform serial two-fold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Etest® (Gradient Diffusion Method)
The Etest® provides a direct reading of the MIC on an agar plate.
Caption: Workflow for Etest® MIC determination.
Detailed Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.
-
Allow the plate to dry for 10-15 minutes before applying the Etest® strip.
-
-
Etest® Application and Incubation:
-
Aseptically apply the Etest® strip to the agar surface with the MIC scale facing upwards. Ensure the entire length of the strip is in contact with the agar.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, an elliptical zone of inhibition will be visible around the strip.
-
Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection is between two markings, the higher value should be reported.
-
Conclusion
Acinetobacter baumannii AB5075 stands as a paradigm of a multidrug-resistant pathogen, armed with a diverse arsenal of resistance mechanisms. A thorough understanding of its antibiotic resistance profile, the molecular machinery driving it, and the standardized methods for its evaluation are essential for the scientific community engaged in combating antimicrobial resistance. This guide provides a foundational resource for researchers and drug development professionals, facilitating further investigation into the vulnerabilities of this critical pathogen and the development of novel therapeutic strategies. The continued surveillance and detailed characterization of strains like AB5075 will be pivotal in the ongoing battle against multidrug-resistant bacteria.
References
- 1. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline Susceptibility Testing and Resistance Genes in Isolates of Acinetobacter baumannii-Acinetobacter calcoaceticus Complex from a U.S. Military Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of AdeABC and AdeIJK efflux pumps elicits specific nonoverlapping transcriptional and phenotypic responses in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Aminoglycoside Heteroresistance in Acinetobacter baumannii AB5075 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminoglycoside Heteroresistance in Acinetobacter baumannii AB5075 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmid-Mediated Fluoroquinolone Resistance in <i>Pseudomonas aeruginosa</i> and <i>Acinetobacter baumannii</i> - Journal of Laboratory Physicians [jlabphy.org]
- 11. Rescuing Tetracycline Class Antibiotics for the Treatment of Multidrug-Resistant Acinetobacter baumannii Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymyxins Bind to the Cell Surface of Unculturable Acinetobacter baumannii and Cause Unique Dependent Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computationally Designed AMPs with Antibacterial and Antibiofilm Activity against MDR Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polymyxin dose tunes the evolutionary dynamics of resistance in multidrug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. adeABC efflux gene in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Regulation of the aceI multidrug efflux pump gene in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 21. brieflands.com [brieflands.com]
AB5075: A Technical Guide to a Preeminent Model for Multidrug-Resistant Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acinetobacter baumannii has emerged as a critical threat in healthcare settings, notorious for its capacity to cause severe nosocomial infections and its remarkable ability to acquire antibiotic resistance. The development of effective countermeasures has been hampered by the lack of clinically relevant model organisms that accurately reflect the virulence and resistance profiles of contemporary strains. To address this, Acinetobacter baumannii strain AB5075 has been established as a robust and representative model for studying multidrug-resistant (MDR) bacterial infections. This technical guide provides a comprehensive overview of AB5075, including its phenotypic and genotypic characteristics, detailed experimental protocols for its use in preclinical research, and a summary of key quantitative data to facilitate its application in drug discovery and development.
AB5075 is a recent clinical isolate from a patient with osteomyelitis, selected for its high virulence and extensive drug resistance profile, making it a more clinically representative model than historical laboratory strains.[1][2] Its genetic tractability, including the availability of a transposon mutant library, further enhances its utility as a research tool.[1][2] This guide will delve into the specifics of working with AB5075, providing the necessary information for its successful implementation in research aimed at combating multidrug-resistant pathogens.
Quantitative Data
A key advantage of the AB5075 model is the wealth of quantitative data available, allowing for robust experimental design and comparison across studies. The following tables summarize critical data related to its antibiotic susceptibility and virulence.
Table 1: Minimum Inhibitory Concentrations (MICs) for AB5075
| Antibiotic Class | Antibiotic | MIC (µg/mL) | Reference |
| β-Lactams | Ceftazidime | >256 | [3] |
| Meropenem | 32 | [3] | |
| Imipenem | 16 | [4] | |
| Aminoglycosides | Amikacin | >256 | [5] |
| Gentamicin | >256 | [5] | |
| Tobramycin | >256 | [5] | |
| Fluoroquinolones | Ciprofloxacin | >128 | [5] |
| Levofloxacin | 16 | [5] | |
| Tetracyclines | Tetracycline | 4 | [6] |
| Doxycycline | 4 | [6] | |
| Tigecycline | 0.5 | [5] | |
| Polymyxins | Colistin | 0.5 | [5] |
| Polymyxin B | 0.5 | [5] | |
| Other | Rifampin | 8 | [7] |
| Chloramphenicol | 128 | [5] | |
| Azithromycin | 32 | [5] | |
| 5-Fluorouracil | 11.5 | [5] |
Table 2: In Vivo Virulence of AB5075 in Animal Models
| Animal Model | Inoculum (CFU) | Time Point | Survival Rate (%) | Reference |
| Galleria mellonella (Wax Moth Larvae) | 1 x 10⁵ | 24 hours | ~25 | [7] |
| 1 x 10⁵ | 6 days | 16 | [7] | |
| Murine Pulmonary (Pneumonia) | 5 x 10⁶ | 48 hours | <25 | [7] |
| Rat Open Fracture (Osteomyelitis) | 1 x 10⁸ | 28 days | N/A (Persistent Infection) | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of the AB5075 model. The following sections provide methodologies for key in vivo and in vitro experiments.
Murine Pulmonary Infection Model
This model is used to study pneumonia caused by A. baumannii and to evaluate the efficacy of antimicrobial therapies.
Materials:
-
AB5075 culture grown to mid-log phase in Luria-Bertani (LB) broth.
-
Phosphate-buffered saline (PBS), sterile.
-
6-8 week old female BALB/c or C57BL/6 mice.
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).
-
Pipettes and sterile, aerosol-resistant tips.
Procedure:
-
Bacterial Preparation: Culture AB5075 overnight at 37°C with shaking. Dilute the overnight culture in fresh LB broth and grow to an optical density at 600 nm (OD₆₀₀) of approximately 0.5.
-
Inoculum Preparation: Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL for an inoculum of 5 x 10⁶ CFU in 50 µL).
-
Anesthesia: Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inoculation: Once anesthetized, hold the mouse in a supine position. Gently instill 50 µL of the bacterial suspension into the nares (25 µL per nostril).
-
Monitoring: Monitor the mice for signs of distress, weight loss, and mortality at regular intervals for the duration of the experiment (typically 3-7 days).
-
Bacterial Burden (Optional): At selected time points, euthanize a subset of mice. Aseptically remove the lungs and homogenize in sterile PBS. Serially dilute the homogenate and plate on LB agar to determine the bacterial load (CFU/lung).
Galleria mellonella Infection Model
The G. mellonella model is a cost-effective and ethically favorable alternative to mammalian models for initial virulence screening and efficacy testing of novel antimicrobials.
Materials:
-
Final instar G. mellonella larvae (waxworms).
-
AB5075 culture prepared as in the murine model.
-
10 µL Hamilton syringe with a 30-gauge needle.
-
Incubator at 37°C.
Procedure:
-
Larvae Selection: Select healthy, active larvae of similar size (approximately 250-350 mg) and free of dark spots.
-
Inoculum Preparation: Prepare the bacterial suspension in sterile PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL for an inoculum of 1 x 10⁵ CFU in 10 µL).
-
Injection: Inject 10 µL of the bacterial suspension into the hemocoel of each larva via the last left proleg. A control group should be injected with sterile PBS.
-
Incubation: Place the larvae in a petri dish and incubate at 37°C.
-
Scoring: Monitor the larvae for survival at regular intervals (e.g., every 12 or 24 hours) for up to 72-96 hours. Larvae are considered dead if they do not respond to touch.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and analyze for statistical significance.
Tn5 Transposon Mutagenesis
This protocol allows for the creation of a library of random mutants, which can be screened to identify genes essential for virulence, antibiotic resistance, or other phenotypes.
Materials:
-
AB5075 competent cells.
-
EZ-Tn5™ Transposome™ Kit (or similar).
-
Electroporator and cuvettes.
-
LB agar plates with tetracycline.
Procedure:
-
Competent Cell Preparation: Prepare electrocompetent AB5075 cells by growing a culture to mid-log phase, washing the cells repeatedly with ice-cold 10% glycerol, and resuspending in a small volume of 10% glycerol.
-
Electroporation: Mix the competent cells with the Tn5 transposome complex in a pre-chilled electroporation cuvette. Electroporate using optimized settings for A. baumannii.
-
Recovery: Immediately after electroporation, add SOC medium and incubate at 37°C for 1-2 hours to allow for the expression of the antibiotic resistance gene.
-
Selection: Plate the recovered cells on LB agar containing tetracycline to select for transposon insertion mutants.
-
Library Creation: Scrape the colonies from the plates to create a pooled mutant library or pick individual colonies for a gridded library. Store the library at -80°C in LB broth with glycerol.
Visualizations: Signaling Pathways and Workflows
Phase Variation in AB5075
AB5075 exhibits phase variation, switching between opaque and translucent colony phenotypes. This switch is associated with changes in virulence, motility, biofilm formation, and antibiotic resistance. The opaque variant is generally considered more virulent. This process is influenced by a complex regulatory network.
Caption: Phase variation in AB5075 and its impact on key phenotypes.
Quorum Sensing Circuit in A. baumannii
A. baumannii utilizes a LuxI/LuxR-type quorum sensing (QS) system to regulate various genes, including those involved in virulence and biofilm formation. The AbaI synthase produces acyl-homoserine lactone (AHL) signals, which are detected by the AbaR receptor.
Caption: The AbaI/AbaR quorum sensing system in A. baumannii.
Experimental Workflow for In Vivo Efficacy Testing
This workflow outlines the general steps for evaluating the efficacy of a novel antimicrobial compound against AB5075 in a murine infection model.
Caption: A generalized workflow for testing antimicrobial efficacy in a murine model.
Conclusion
Acinetobacter baumannii AB5075 serves as an indispensable model for investigating the pathogenesis of MDR infections and for the preclinical evaluation of novel therapeutic agents. Its clinical relevance, high virulence, well-characterized multidrug resistance, and genetic tractability provide a robust platform for generating meaningful and translatable data. This technical guide offers a centralized resource of quantitative data, detailed experimental protocols, and visual representations of key biological processes to aid researchers in effectively utilizing the AB5075 model. By standardizing methodologies and providing a comprehensive understanding of this model system, it is hoped that research into combating the significant threat of multidrug-resistant A. baumannii will be accelerated.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mouse Models of Acinetobacter baumannii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques | PLOS One [journals.plos.org]
- 4. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A chronic murine model of pulmonary Acinetobacter baumannii infection enabling the investigation of late virulence factors, long-term antibiotic treatments, and polymicrobial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Acinetobacter baumannii AB5075 in Biofilm Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acinetobacter baumannii, a formidable ESKAPE pathogen, presents a significant global health threat due to its profound antibiotic resistance and propensity to form robust biofilms.[1] The highly virulent, multidrug-resistant strain AB5075 has emerged as a critical model organism for investigating the pathogenesis and therapeutic strategies against A. baumannii infections.[2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning biofilm formation in A. baumannii AB5075, offering insights for researchers and professionals dedicated to combating this resilient pathogen.
Biofilm formation is a key virulence factor for A. baumannii, contributing to its persistence on both biotic and abiotic surfaces, such as medical devices, which can lead to chronic and difficult-to-treat infections.[1][3] These structured microbial communities exhibit increased tolerance to antimicrobial agents and the host immune system.[1][3] This guide will delve into the intricate signaling pathways, the influence of phenotypic variations, and the experimental methodologies used to study biofilm development in the AB5075 strain.
Core Concepts in AB5075 Biofilm Formation
The formation of biofilms in A. baumannii AB5075 is a multifactorial process governed by a complex interplay of genetic and environmental factors. Several key components and regulatory systems are integral to this process, from initial surface attachment to the maturation of a complex three-dimensional structure.
Phenotypic Variation: The Opaque and Translucent Colony Switch
A notable characteristic of A. baumannii AB5075 is its ability to switch between two distinct colony morphologies: opaque and translucent.[4][5] This phase variation is not merely a superficial trait; it has profound implications for the bacterium's virulence and biofilm-forming capacity.[4][5]
-
Opaque Variants: These are generally associated with higher virulence and the formation of robust, mushroom-shaped biofilm structures.[4] The opaque phenotype is characterized by the production of an extracellular polysaccharide matrix, which contributes to increased tolerance to antimicrobials like colistin.[4]
-
Translucent Variants: In contrast, the translucent variants are typically less virulent and form flatter, less structured biofilms.[4]
This colony-switching phenotype is influenced by TetR-type transcriptional regulators and can be promoted by extracellular DNA associated with membrane vesicles.[4]
Key Virulence Factors and Adhesins
The initial attachment of A. baumannii to a surface is a critical first step in biofilm formation and is mediated by a variety of adhesins and other cell surface structures.[5][6]
-
Outer Membrane Protein A (OmpA): A well-characterized virulence factor, OmpA is crucial for the development of robust biofilms on abiotic surfaces and for adhesion to host epithelial cells.[3][6]
-
Biofilm-Associated Protein (Bap): This high-molecular-weight surface protein is essential for cell-to-cell adhesion and the maturation of the biofilm, contributing to its structural integrity.[3][5][7]
-
Chaperone-Usher Pili (Csu): These pili are important for the initial attachment to abiotic surfaces.[3][5]
-
Type IV Pili: Encoded by the pil operon, these structures play a role in adhesion to both cells and surfaces like stainless steel.[5][8]
-
Extracellular DNA (eDNA): Actively secreted by the bacteria, eDNA is a key component of the biofilm matrix, facilitating initial adhesion and contributing to the structural stability of the biofilm.[3]
Signaling Pathways Regulating Biofilm Formation
The transition from a planktonic to a biofilm lifestyle in A. baumannii AB5075 is tightly regulated by complex signaling networks that sense and respond to environmental cues.
Quorum Sensing (QS)
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. In A. baumannii, the AbaI/AbaR system, a LuxI/LuxR-type QS network, plays a pivotal role in regulating biofilm formation, motility, and the expression of various virulence factors.[3][7][9] The autoinducer molecule involved is an N-acyl-homoserine lactone (AHL).[3][7][9]
Figure 1: AbaI/AbaR Quorum Sensing Pathway in A. baumannii.
Two-Component Systems (TCS)
Two-component systems are a primary mechanism for bacteria to sense and respond to environmental changes. The BfmS/BfmR system is a critical TCS in A. baumannii that positively regulates biofilm formation.[3][5] BfmS is the sensor kinase that, upon receiving an environmental signal, autophosphorylates and then transfers the phosphate group to the response regulator, BfmR. Phosphorylated BfmR then modulates the expression of target genes, including those in the csu operon required for pilus assembly.[5]
Figure 2: BfmS/BfmR Two-Component Signaling Pathway.
Nucleotide Second Messengers
Intracellular second messengers, such as cyclic-di-GMP (c-di-GMP), 3',5'-cAMP, and (p)ppGpp, are also known to play significant roles in regulating the transition between motile and sessile lifestyles in A. baumannii.[5][9] For instance, high levels of c-di-GMP generally promote biofilm formation by stimulating the production of exopolysaccharides and adhesins.[5] Diguanylate cyclases (DGCs) synthesize c-di-GMP, while phosphodiesterases (PDEs) degrade it.[5]
Quantitative Data on Biofilm Inhibition
The following table summarizes quantitative data from a study on the inhibition of A. baumannii AB5075 biofilm formation by the β-lactamase inhibitor Tazobactam (TAZ).
| Strain | Treatment (32 µg/mL TAZ) | Time (hours) | Biofilm Inhibition (%) |
| AB5075 (Wild-Type) | TAZ | 24 | ~89% |
| TAZ | 36 | ~89% | |
| pilA mutant | TAZ | 24 | ~82% |
| TAZ | 36 | ~82% | |
| pilB mutant | TAZ | 24 | ~91% |
| TAZ | 36 | ~91% | |
| pilD mutant | TAZ | 24 | ~86% |
| TAZ | 36 | ~86% |
Data adapted from Salinas et al. (2025).[8][10]
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of biofilm formation. Below are protocols for key experiments.
Microtiter Plate Biofilm Formation Assay
This method is used to quantify the total biomass of a biofilm.
Materials:
-
96-well polystyrene microtiter plates
-
Bacterial culture of A. baumannii AB5075
-
Growth medium (e.g., Luria-Bertani broth)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Microplate reader
Protocol:
-
Inoculum Preparation: Grow an overnight culture of A. baumannii AB5075 in the chosen growth medium. Dilute the culture to a starting OD₆₀₀ of approximately 0.05.
-
Incubation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate. Include wells with sterile medium as a negative control. Incubate the plate at 37°C for 24-48 hours under static conditions.
-
Washing: Carefully discard the culture medium from the wells. Wash the wells gently three times with 200 µL of PBS to remove planktonic bacteria.
-
Staining: Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the Crystal Violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Figure 3: Experimental workflow for the microtiter plate biofilm assay.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging
CLSM allows for the visualization of the three-dimensional structure of hydrated biofilms.
Materials:
-
Glass-bottom dishes or flow cells
-
A. baumannii AB5075 strain expressing a fluorescent protein (e.g., GFP)
-
Growth medium
-
Fluorescent stains (e.g., SYTO 9 and propidium iodide for live/dead staining)
-
Confocal microscope
Protocol:
-
Biofilm Growth: Grow the biofilm on a glass surface (e.g., in a glass-bottom dish or flow cell) by inoculating with the fluorescently labeled A. baumannii AB5075 strain and incubating under appropriate conditions.
-
Staining (if necessary): If the strain is not fluorescently labeled, the biofilm can be stained with fluorescent dyes. For live/dead staining, use a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).
-
Imaging: Mount the sample on the stage of the confocal microscope. Acquire a series of optical sections (z-stack) through the thickness of the biofilm using an appropriate laser and filter set.
-
Image Analysis: Reconstruct the z-stack to generate a three-dimensional image of the biofilm. This can be used to analyze biofilm architecture, thickness, and cell viability.
Conclusion
Acinetobacter baumannii AB5075 is a crucial model for understanding the complex process of biofilm formation in a clinically relevant, multidrug-resistant pathogen. The interplay between phenotypic variation, a multitude of virulence factors, and sophisticated signaling networks underscores the adaptability and resilience of this bacterium. A thorough understanding of these mechanisms, facilitated by robust experimental protocols, is paramount for the development of novel anti-biofilm strategies to combat the growing threat of A. baumannii infections. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance our capabilities in controlling biofilm-associated diseases.
References
- 1. dovepress.com [dovepress.com]
- 2. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convergence of Biofilm Formation and Antibiotic Resistance in Acinetobacter baumannii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colony phase variation switch modulates antimicrobial tolerance and biofilm formation in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights Into Mechanisms of Biofilm Formation in Acinetobacter baumannii and Implications for Uropathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors mediating Acinetobacter baumannii biofilm formation: Opportunities for developing therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Convergence of Biofilm Formation and Antibiotic Resistance in Acinetobacter baumannii Infection [frontiersin.org]
- 8. Phenotypic Characterization of pilA, pilB, and pilD Mutants of Acinetobacter baumannii 5075: Impacts on Growth, Biofilm Formation, and Tazobactam Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling in Acinetobacter baumannii: Quorum sensing and nucleotide second messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Gene Expression in Acinetobacter baumannii AB5075 Under Different Growth Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acinetobacter baumannii is a formidable opportunistic pathogen, notorious for its multidrug resistance (MDR) and its capacity to thrive in hospital environments. The AB5075 strain, a highly virulent and extensively drug-resistant clinical isolate, has emerged as a crucial model for studying the pathogenesis and antibiotic resistance of this bacterium. Understanding the intricate network of gene expression that governs its response to various environmental cues is paramount for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the differential gene expression of key genes in A. baumannii AB5075 under diverse growth conditions, complete with detailed experimental protocols and visual representations of relevant pathways and workflows.
Data Presentation: Quantitative Gene and Protein Expression Analysis
The following tables summarize the quantitative changes in the expression of key genes and proteins in Acinetobacter baumannii AB5075 under various stress conditions. These conditions are representative of the challenges the bacterium faces within a host and in clinical settings.
Temperature Stress
The expression of several virulence-related genes in A. baumannii AB5075 is significantly influenced by temperature, particularly the shift from ambient (25°C) to physiological (37°C) temperature.[1][2]
Table 1: Differential Gene Expression in A. baumannii AB5075 at 37°C vs. 25°C
| Gene/Operon | Function | Fold Change (37°C vs. 25°C) |
| mviM | Putative virulence factor | Upregulated (Statistically Significant) |
| wbbj | O-antigen biosynthesis | Upregulated (Statistically Significant) |
| carO | Outer membrane protein (carbapenem resistance) | Upregulated (Statistically Significant) |
| csu operon | Chaperone-usher pili assembly (biofilm formation) | Upregulated (Statistically Significant) |
| bas operon | Acinetobactin biosynthesis | Upregulated (Statistically Significant) |
| bar operon | Acinetobactin export | Upregulated (Statistically Significant) |
| adeC | Multidrug efflux pump component | Downregulated (Statistically Significant) |
| epsA | Polysaccharide export protein | Downregulated (Statistically Significant) |
Data sourced from a quantitative real-time polymerase chain reaction (qPCR) array analysis.[1][2]
Antibiotic Stress
Exposure to antibiotics induces significant changes in the proteome of A. baumannii AB5075, particularly in the periplasmic space, which is a critical battleground for antibiotic resistance mechanisms.[3]
Table 2: Differentially Expressed Periplasmic Proteins in A. baumannii AB5075 in Response to Imipenem
| Protein | Function | Expression Change (with Imipenem) |
| ABUW_2363 | Outer membrane protein | Upregulated |
| Dihydrodipicolinate synthase | Amino acid biosynthesis | Upregulated |
| Peptidyl-prolyl cis-trans isomerase | Protein folding and stress response | Upregulated |
| Alkyl hydroperoxide reductase C | Oxidative stress response | Upregulated |
| ABUW_3346 (AcnA) | Aconitate hydratase (iron homeostasis) | Downregulated |
| YbgF | Putative outer membrane protein | Downregulated |
| Malate dehydrogenase | Energy metabolism | Downregulated |
| Succinyl-CoA synthetase subunit alpha | Energy metabolism | Downregulated |
Data sourced from a proteomic analysis of the periplasmic fraction of A. baumannii AB5075 grown in the absence and presence of a sub-inhibitory concentration of imipenem.[3]
Biofilm Formation
Biofilm formation is a key virulence trait of A. baumannii, and the transition from a planktonic (free-swimming) to a biofilm lifestyle is accompanied by profound changes in gene and protein expression.
Table 3: Upregulated Proteins in Biofilm-Forming A. baumannii
| Protein Category | Examples |
| Environmental Information Processing | Outer membrane receptor protein (iron transport), Sensor histidine kinase/response regulator, Diguanylate cyclase |
| Metabolism | NAD-linked malate dehydrogenase, Nucleoside-diphosphate sugar epimerase, N-acetylmuramoyl-L-alanine amidase |
| Antibiotic Resistance | Bacterial antibiotic resistance-related proteins |
| Gene Repair | Exodeoxyribonuclease III, GidA |
Data from a proteomic analysis of a clinical isolate of A. baumannii with high biofilm-forming ability. While not the AB5075 strain, these findings are indicative of the changes expected during biofilm formation.[4][5]
Table 4: Expression of Biofilm-Related Genes in Extensively Drug-Resistant (XDR) A. baumannii
| Gene | Function | Fold Change (Clinical Isolates vs. Standard Strain) |
| blaPER-1 | Beta-lactamase (adhesion) | 7.47 |
| bap | Biofilm-associated protein | 11.96 |
| pgaA | Poly-β-1,6-N-acetyl-d-glucosamine (PGA) biosynthesis | 5.27 |
Data from a study on XDR A. baumannii isolates from pneumonia patients. These genes are crucial for biofilm formation and their upregulation signifies their importance in clinical infections.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of gene expression studies. The following sections outline the key experimental protocols used to generate the data presented above.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is a standard method for quantifying the expression levels of specific genes.
-
Bacterial Culture and RNA Extraction:
-
Grow A. baumannii AB5075 in appropriate media (e.g., Luria-Bertani broth) to the desired growth phase (e.g., mid-logarithmic phase).
-
Introduce the specific growth condition to be tested (e.g., temperature shift to 37°C, addition of sub-inhibitory antibiotic concentrations).
-
Harvest bacterial cells by centrifugation.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
Use random primers or gene-specific primers for the reverse transcription reaction.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing:
-
cDNA template
-
Forward and reverse primers for the target gene(s) and a reference gene (e.g., 16S rRNA)
-
SYBR Green or a probe-based qPCR master mix
-
Nuclease-free water
-
-
Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Proteomic Analysis of Periplasmic Proteins
This protocol allows for the identification and quantification of proteins localized to the periplasmic space.
-
Bacterial Culture and Periplasmic Protein Extraction:
-
Grow A. baumannii AB5075 to the desired growth phase under control and experimental conditions (e.g., with and without imipenem).
-
Harvest the cells by centrifugation.
-
Extract periplasmic proteins using a method such as osmotic shock or spheroplasting. A common method involves:
-
Resuspending the cell pellet in a sucrose solution.
-
Treating with lysozyme and EDTA to disrupt the outer membrane.
-
Collecting the supernatant containing the periplasmic proteins after centrifugation.
-
-
-
Protein Quantification and Separation:
-
Quantify the total protein concentration in the periplasmic extracts using a standard assay (e.g., Bradford assay).
-
Separate the proteins by one-dimensional (1D) or two-dimensional (2D) gel electrophoresis.
-
-
In-Gel Digestion and Mass Spectrometry:
-
Excise the protein bands or spots of interest from the gel.
-
Perform in-gel digestion of the proteins using trypsin.
-
Extract the resulting peptides.
-
Analyze the peptides using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
-
Protein Identification and Quantification:
-
Identify the proteins by searching the mass spectrometry data against a protein database for A. baumannii AB5075.
-
Quantify the relative abundance of the identified proteins using label-free or label-based quantification methods.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and a signaling pathway relevant to gene expression in A. baumannii AB5075.
Caption: Workflow for quantitative real-time PCR (qPCR) analysis.
Caption: Workflow for periplasmic proteomics analysis.
Caption: The BfmRS two-component signaling pathway in A. baumannii.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Virulence Gene Expression Patterns in Acinetobacter baumannii Using Quantitative Real-Time Polymerase Chain Reaction Array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the Periplasmic Proteins of Acinetobacter baumannii AB5075 and the Impact of Imipenem Exposure: A Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Analysis of Acinetobacter baumannii in Biofilm and Planktonic Growth Mode [jmicrobiol.or.kr]
- 5. Proteomic analysis of Acinetobacter baumannii in biofilm and planktonic growth mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. brieflands.com [brieflands.com]
A Technical Guide to the Natural Transformation of Acinetobacter baumannii AB5075
Executive Summary
Acinetobacter baumannii is a formidable nosocomial pathogen, distinguished by its rapid acquisition of multidrug resistance (MDR).[1] The hypervirulent clinical isolate AB5075 exemplifies this challenge. A primary mechanism driving its genetic plasticity is natural transformation, a process of horizontal gene transfer (HGT) where the bacterium takes up exogenous DNA from its environment.[2][3][4][5] Understanding the efficiency, protocols, and molecular pathways governing this process in strain AB5075 is critical for developing novel therapeutic strategies and for genetic manipulation in a research context. This guide provides a consolidated overview of quantitative data, detailed experimental methodologies, and the core molecular machinery involved in the natural transformation of A. baumannii AB5075.
Quantitative Analysis of Transformation Efficiency
The natural transformation efficiency of A. baumannii AB5075 is not static; it is significantly influenced by genetic background, the nature of the donor DNA, and environmental conditions such as pH. The following table summarizes key quantitative findings from published research.
| Strain Derivative | Donor DNA Type & Marker | Key Condition | Transformation Frequency (Transformants/Total CFU) | Reference |
| AB5075 (Wild-Type) | 3.8 kbp PCR product (RifR) | Contains AbaR11 island disrupting comM | ~10-5 - 10-6 | [6][7] |
| AB5075-T | 3.8 kbp PCR product (RifR) | comM gene repaired (AbaR11 island removed) | ~10-2 (1,000-fold increase) | [6][7] |
| AB5075 (Wild-Type) | Genomic DNA (gDNA) | Standard Assay | ~10-4 - 10-5 | [4] |
| AB5075 (Wild-Type) | PCR product | Standard Assay | >10-fold lower than with gDNA | [4] |
| AB5075 (Wild-Type) | gDNA | Medium pH 5.3 - 6.1 | ~10-4 | [3][4] |
| AB5075 (Wild-Type) | gDNA | Medium pH > 6.36 | ~10-5 - 10-6 (10 to 100-fold decrease) | [3][4] |
| AB5075 Δhns | Not specified | Deletion of negative regulator H-NS | Significantly higher than wild-type | [8][9] |
Note: Transformation frequency can vary between experiments. The values presented represent reported averages or ranges.
Molecular Mechanisms of Natural Transformation
Natural transformation in A. baumannii is a complex process dependent on a suite of conserved competence genes, many of which are associated with the Type IV pilus (T4P) system.[10][11]
Key Genetic Determinants:
-
Type IV Pili (T4P): T4P are essential for the initial binding and uptake of extracellular DNA.[11][12][13] The major pilin subunit is encoded by pilA, while the secretin pore in the outer membrane through which DNA passes is pilQ.[8] The retraction of the pilus, an energy-dependent process crucial for pulling DNA into the periplasm, is driven by the ATPase PilT.[8]
-
Competence Proteins: Once in the periplasm, the DNA is handled by a series of proteins. This includes comEA, comEC, and comF, which are believed to facilitate transport across the inner membrane.[8]
-
DNA Protection and Recombination: Inside the cytoplasm, the single-stranded DNA is protected by proteins like DprA before being integrated into the chromosome via homologous recombination, a process mediated by RecA.[8][10]
-
comM Gene: The comM gene is a crucial factor for achieving high-efficiency transformation. In the wild-type AB5075 strain, a large resistance island (AbaR11) is inserted into comM, disrupting its function and significantly reducing transformation frequency.[6] Curing the strain of this island restores ComM function and boosts efficiency by up to 1,000-fold.[6][7]
-
H-NS Regulator: The histone-like nucleoid-structuring protein (H-NS) acts as a negative regulator of the competence system.[8] Deletion of the hns gene in AB5075 leads to increased expression of multiple competence genes, including pilA, pilT, pilQ, and comEA, resulting in enhanced transformability.[8][9]
References
- 1. Uncovering the mechanisms of Acinetobacter baumannii virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA modifications impact natural transformation of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-Based Detection of Natural Transformation in Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Methods for Natural Transformation in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Involvement of the Histone-Like Nucleoid Structuring Protein (H-NS) in Acinetobacter baumannii’s Natural Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Natural Transformation in Acinetobacter baumannii W068: A Genetic Analysis Reveals the Involvements of the CRP, XcpV, XcpW, TsaP, and TonB2 [frontiersin.org]
- 11. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 12. The structure of PilA from Acinetobacter baumannii AB5075 suggests a mechanism for functional specialization in Acinetobacter type IV pili - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The structure of PilA from Acinetobacter baumannii AB5075 suggests a mechanism for functional specialization in Acinetobacter type IV pili - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies Using Acinetobacter baumannii AB5075
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acinetobacter baumannii is a formidable opportunistic pathogen, notorious for its high rates of multidrug resistance and its association with hospital-acquired infections, particularly in critically ill patients. The strain AB5075 is a well-characterized, hypervirulent clinical isolate that serves as a crucial model for studying the pathogenesis of A. baumannii and for the preclinical evaluation of novel antimicrobial therapies.[1][2] Its robust and reproducible virulence in various animal models makes it an invaluable tool for in vivo research.[1][3]
These application notes provide detailed protocols for three commonly used in vivo models for studying infections caused by A. baumannii AB5075: the Galleria mellonella (wax worm) infection model, the murine pulmonary (pneumonia) infection model, and the rat open fracture model.
Data Presentation
Table 1: Survival Rates in Galleria mellonella Infection Model
| A. baumannii Strain | Inoculum (CFU/larva) | Survival Rate at 24h (%) | Survival Rate at 6 days (%) | Reference |
| AB5075 | 1.0 x 10^5 | ~25 | 16 | [1] |
| AB4857 | 1.0 x 10^5 | >70 | 50 | [1] |
| AB5256 | 1.0 x 10^5 | >70 | 35 | [1] |
| AB5711 | 1.0 x 10^5 | >70 | 85 | [1] |
| AB0057 | 1.0 x 10^5 | >70 | 83 | [1] |
Table 2: Survival Rates and Bacterial Load in Murine Pulmonary Infection Model
| A. baumannii Strain | Inoculum (CFU/mouse) | Survival Rate at 6 days (%) | Mean Lung Bacterial Load at 48h (log10 CFU/g) | Reference |
| AB5075 | 5.0 x 10^6 | 25 | Not explicitly stated, but high | [4][5] |
| AB4857 | 5.0 x 10^6 | 85 | Not explicitly stated, but lower than AB5075 | [4][5] |
| AB5256 | 5.0 x 10^6 | 80 | Not explicitly stated, but lower than AB5075 | [4][5] |
| AB5711 | 5.0 x 10^6 | 80 | Not explicitly stated, but lower than AB5075 | [4][5] |
| AB0057 | 5.0 x 10^6 | 65 | Not explicitly stated, but lower than AB5075 | [4][5] |
Experimental Protocols
Galleria mellonella Infection Model
This model is a cost-effective, high-throughput method for preliminary in vivo assessment of bacterial virulence and antimicrobial efficacy.[6][7]
Materials:
-
G. mellonella larvae (final instar)
-
A. baumannii AB5075 culture
-
Phosphate-buffered saline (PBS), sterile
-
1 ml syringes with 27-30G needles
-
Incubator at 37°C
-
Petri dishes
Protocol:
-
Inoculum Preparation:
-
Culture A. baumannii AB5075 in appropriate broth medium overnight at 37°C.
-
Pellet the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 10^7 CFU/ml).
-
Verify the concentration by serial dilution and plating.
-
-
Infection:
-
Select healthy, uniformly sized larvae.
-
Inject 10 µl of the bacterial suspension into the last left proleg of each larva.
-
For the control group, inject 10 µl of sterile PBS.
-
-
Incubation and Monitoring:
-
Place the larvae in petri dishes and incubate at 37°C.
-
Monitor the larvae for mortality at regular intervals (e.g., every 12 or 24 hours) for up to 6 days. Larvae are considered dead when they are non-responsive to touch.
-
-
Bacterial Burden (Optional):
Murine Pulmonary Infection Model
This model mimics pneumonia in mammals and is suitable for studying pathogenesis and evaluating therapeutic interventions.
Materials:
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
A. baumannii AB5075 culture
-
Sterile PBS
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Pipettor with sterile tips
-
Surgical tools for organ harvesting
-
Stomacher or tissue homogenizer
Protocol:
-
Inoculum Preparation:
-
Prepare the AB5075 inoculum as described for the G. mellonella model, resuspending the final pellet in sterile PBS to a concentration of approximately 1 x 10^8 CFU/ml.
-
-
Infection:
-
Anesthetize the mice.
-
Administer 50 µl of the bacterial suspension intranasally (25 µl per nostril). This will result in a final inoculum of approximately 5 x 10^6 CFU.
-
The control group receives 50 µl of sterile PBS.
-
-
Post-Infection Monitoring:
-
Monitor the mice for signs of illness, such as lethargy, ruffled fur, and labored breathing.
-
Record survival daily for the duration of the experiment (typically 7-14 days).
-
-
Bacterial Load and Histopathology:
-
At predetermined time points, euthanize a subset of mice.
-
Aseptically harvest the lungs and other organs (e.g., spleen, liver).
-
For bacterial load determination, weigh the lungs, homogenize in a known volume of sterile PBS, and perform serial dilutions and plating.
-
For histopathology, fix a portion of the lung tissue in 10% neutral buffered formalin.
-
Rat Open Fracture Model
This model is used to study osteomyelitis and the efficacy of treatments for bone and soft tissue infections.[8][9]
Materials:
-
Adult male Sprague-Dawley rats
-
A. baumannii AB5075 culture
-
Surgical instruments
-
Bone fixation hardware (e.g., plates and screws)
-
Anesthetics and analgesics
-
Sterile PBS
Protocol:
-
Inoculum Preparation:
-
Prepare a high-concentration suspension of A. baumannii AB5075 in sterile PBS (e.g., 10^8 CFU/ml).
-
-
Surgical Procedure:
-
Anesthetize the rat and provide appropriate analgesia.
-
Create a mid-diaphyseal, open fracture of the femur.
-
Stabilize the fracture using a bone plate and screws.
-
-
Contamination:
-
Directly apply a known volume of the bacterial suspension (e.g., 10-20 µl) to the fracture site.
-
-
Wound Closure and Post-Operative Care:
-
Close the wound in layers.
-
Provide post-operative analgesia and monitor the animal for signs of infection and distress.
-
-
Assessment of Infection:
Visualizations
References
- 1. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Use of the waxworm Galleria mellonella larvae as an infection model to study Acinetobacter baumannii [protocols.io]
- 7. Use of the waxworm Galleria mellonella larvae as an infection model to study Acinetobacter baumannii | PLOS One [journals.plos.org]
- 8. A versatile model of open-fracture infection: a contaminated segmental rat femur defect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
Genetic Manipulation of Acinetobacter baumannii AB5075: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the genetic manipulation of the multidrug-resistant pathogen Acinetobacter baumannii AB5075. This guide covers key techniques including electroporation, scar-free genome editing via homologous recombination, and transposon mutagenesis, presenting quantitative data in structured tables and visualizing workflows with diagrams.
Electroporation-Mediated Transformation
Electroporation is a fundamental technique for introducing foreign DNA into A. baumannii AB5075. Optimization of parameters such as growth phase, voltage, and resistance is crucial for achieving high transformation efficiency.
Application Notes:
-
Growth Phase: The highest transformation efficiencies are typically achieved when cells are harvested at the stationary phase of growth (OD600 ≈ 6.0).[1][2]
-
DNA Concentration: Using approximately 25 ng of plasmid DNA has been shown to yield optimal results.[1][2]
-
Electrical Parameters: Key parameters include voltage and resistance. A voltage of 1.7 kV/cm and a resistance of 100 Ohms have been reported to be highly effective.[1][2]
-
Strain Variability: Transformation efficiency can vary between different A. baumannii strains. The provided protocol is optimized for AB5075 but may require adjustments for other isolates.[1]
Quantitative Data for Electroporation:
| Parameter | Optimal Value/Range | Transformation Efficiency (Transformants/µg DNA) | Reference |
| Growth Phase (OD600) | 6.0 | 4.3 x 10⁸ | [1][2] |
| Plasmid DNA | 25 ng | 4.3 x 10⁸ | [1][2] |
| Voltage | 1.7 kV/cm | 4.3 x 10⁸ | [1][2] |
| Resistance | 100 Ω | 4.3 x 10⁸ | [1][2] |
Experimental Protocol: Electroporation of A. baumannii AB5075
This protocol is adapted from established methods for high-efficiency transformation of A. baumannii.[1][2]
Materials:
-
A. baumannii AB5075 culture
-
Luria-Bertani (LB) broth and agar
-
Sterile 10% glycerol
-
Plasmid DNA (25 ng/µL)
-
SOC medium
-
Electroporation cuvettes (1 mm gap)
-
Electroporator
Procedure:
-
Inoculate a single colony of A. baumannii AB5075 into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Inoculate 50 mL of fresh LB broth with the overnight culture to an initial OD600 of ~0.05.
-
Incubate at 37°C with vigorous shaking until the culture reaches an OD600 of 6.0.
-
Chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with 50 mL of ice-cold sterile 10% glycerol.
-
Resuspend the final cell pellet in 1 mL of ice-cold sterile 10% glycerol.
-
Mix 50 µL of the electrocompetent cells with 1 µL of plasmid DNA (25 ng).
-
Transfer the mixture to a pre-chilled 1 mm gap electroporation cuvette.
-
Electroporate using the following parameters: 1.7 kV, 100 Ω, and 25 µF.
-
Immediately add 950 µL of SOC medium to the cuvette and transfer the cell suspension to a microfuge tube.
-
Incubate at 37°C for 1 hour with shaking to allow for recovery and expression of antibiotic resistance.
-
Plate appropriate dilutions on selective LB agar plates containing the required antibiotic.
-
Incubate at 37°C until colonies appear.
Scar-Free Genome Editing via Homologous Recombination
This advanced technique allows for the precise deletion, insertion, or modification of genomic DNA without leaving behind a selection marker. The method often employs a two-step process involving a suicide vector and a counter-selection system, such as the sacB gene which confers sucrose sensitivity. A highly efficient SceI-based mutagenesis method has been adapted for use in AB5075.[3][4][5][6]
Application Notes:
-
Vector System: A two-plasmid system is typically used. The first plasmid (e.g., a pEMG derivative) delivers the editing template and integrates into the chromosome via homologous recombination. The second plasmid (e.g., a pSW-I derivative) expresses the I-SceI endonuclease to induce a double-strand break, which is then repaired by a second homologous recombination event, leading to the desired edit or reversion to wild-type.[3][6]
-
Selection and Counter-selection: The initial integration is selected for using an antibiotic resistance marker (e.g., tellurite). The resolution of the integrated plasmid is achieved by inducing the expression of the I-SceI endonuclease and screening for the loss of the suicide vector, often facilitated by a counter-selection marker like sacB.[3][6][7]
-
Efficiency: This method can achieve a double recombination frequency close to 100%, with the construction of a mutant possible within 10 working days.[3][4][5][8]
-
Delivery Method: Due to the resistance of AB5075 to many common selectable markers, plasmid delivery is often achieved through triparental mating.[3][6]
Quantitative Data for Scar-Free Genome Editing:
| Parameter | Value/Frequency | Reference |
| First Recombination (Integration) Frequency | ~10⁻⁸ | [3][6] |
| Second Recombination (Resolution) Frequency (pSW-Apr) | 98.0% ± 1.7% | [6] |
| Second Recombination (Resolution) Frequency (pSW-Tc) | 72.3% ± 3.2% | [6] |
Antibiotic Concentrations for Selection:
| Antibiotic | Concentration for E. coli | Concentration for A. baumannii AB5075 | Reference |
| Apramycin | 60 mg/L | 200 mg/L | [3][6] |
| Kanamycin | 25 mg/L | - | [3][6] |
| Ampicillin | 100 mg/L | - | [3][6] |
| Tetracycline | 5 mg/L | - | [3][6] |
| Tellurite | 6 mg/L | 30 mg/L | [3][6] |
Experimental Protocol: Scar-Free Gene Deletion
This protocol is based on the SceI-mediated genome editing strategy adapted for A. baumannii AB5075.[3][6]
Part 1: Construction of the Suicide Vector and First Recombination
-
Amplify ~1 kb regions flanking the gene of interest (upstream and downstream homologous regions) from AB5075 genomic DNA.
-
Join the upstream and downstream fragments by overlap extension PCR.
-
Clone the joined fragment into a suitable suicide vector (e.g., pEMGT containing a tellurite resistance marker and I-SceI recognition sites).
-
Introduce the resulting plasmid into a suitable E. coli donor strain.
-
Perform a triparental mating between the E. coli donor strain, an E. coli helper strain (e.g., carrying pRK2013), and the recipient A. baumannii AB5075.
-
Select for transconjugants that have integrated the plasmid into the chromosome by plating on LB agar containing tellurite (30 mg/L).
-
Confirm the integration by colony PCR.
Part 2: Second Recombination and Mutant Screening
-
Introduce a second plasmid (e.g., pSW-Apr) carrying the I-SceI endonuclease gene into the confirmed transconjugants from Part 1 via triparental mating.
-
Select for transconjugants on LB agar containing apramycin (200 mg/L) to ensure the presence of the I-SceI expressing plasmid.
-
Induce the expression of I-SceI (if required by the vector system) to generate a double-strand break at the integrated plasmid site.
-
Screen colonies for the loss of the integrated suicide vector by testing for sensitivity to tellurite. A high percentage of colonies should now be tellurite-sensitive, indicating the second recombination event has occurred.
-
Perform colony PCR on the tellurite-sensitive colonies to distinguish between wild-type revertants and the desired deletion mutants.
-
Cure the I-SceI expressing plasmid (e.g., by passaging in non-selective medium) if necessary.
Transposon Mutagenesis
Transposon mutagenesis is a powerful tool for generating random mutations throughout the bacterial genome, enabling large-scale screens to identify genes involved in specific phenotypes. The Tn5 transposon system is commonly used for A. baumannii AB5075.[7][9][10]
Application Notes:
-
Transposon System: The EZ-Tn5™ system is frequently used, which involves the electroporation of a pre-formed transposome complex (transposon DNA and transposase).[7][10]
-
Selection: The transposon carries an antibiotic resistance marker (e.g., hygromycin or kanamycin) to select for mutants where the transposon has successfully integrated into the genome.[7][10]
-
Saturation: To achieve a high-density mutant library where most non-essential genes are disrupted, a large number of transformants need to be generated and screened.
-
Tn-Seq: Transposon insertion sequencing (Tn-seq) can be used to identify the location of every transposon insertion in a pooled library, allowing for genome-wide fitness profiling under different conditions.[9]
Quantitative Data for Transposon Mutagenesis:
| Parameter | Value | Reference |
| Hygromycin Concentration for Selection | 250 µg/ml | [10] |
| Kanamycin Concentration for Selection | Varies by study | [7] |
Experimental Protocol: Tn5 Transposon Mutagenesis
This protocol is a general guide for generating a Tn5 transposon mutant library in A. baumannii AB5075.
Materials:
-
Electrocompetent A. baumannii AB5075 cells (prepared as in the electroporation protocol)
-
EZ-Tn5™ Transposome kit (containing the transposon and transposase)
-
Electroporation cuvettes (1 mm gap)
-
Electroporator
-
SOC medium
-
LB agar plates with the appropriate antibiotic (e.g., hygromycin 250 µg/ml)
Procedure:
-
Prepare electrocompetent A. baumannii AB5075 cells as described in the electroporation protocol.
-
On ice, gently mix 1 µL of the EZ-Tn5™ Transposome with 50 µL of electrocompetent cells.
-
Transfer the mixture to a pre-chilled 1 mm gap electroporation cuvette.
-
Electroporate using the optimized parameters for AB5075 (e.g., 1.7 kV, 100 Ω, 25 µF).
-
Immediately add 950 µL of SOC medium and transfer the cells to a microfuge tube.
-
Incubate at 37°C for 2 hours with shaking to allow for transposon integration and expression of the resistance marker.
-
Plate the cell suspension on LB agar plates containing the selective antibiotic.
-
Incubate at 37°C until colonies appear. Each colony represents a unique transposon insertion mutant.
-
Individual mutants can be picked and arrayed, or cells can be scraped from the plates to create a pooled mutant library for subsequent screening or Tn-seq analysis.
References
- 1. Evaluation of Parameters for High Efficiency Transformation of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Parameters for High Efficiency Transformation of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A high-efficiency scar-free genome-editing toolkit for Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high-efficiency scar-free genome-editing toolkit for Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Genetic Tools for Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Tn-Seq Analysis in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transposon Mutagenesis of Acinetobacter baumannii AB5075
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acinetobacter baumannii, particularly the multidrug-resistant strain AB5075, has emerged as a critical nosocomial pathogen. Understanding the genetic basis of its virulence, antibiotic resistance, and survival mechanisms is paramount for the development of novel therapeutics. Transposon mutagenesis is a powerful genetic tool for creating random insertions within a bacterial genome, leading to gene disruption and subsequent phenotypic analysis. This application note provides a detailed protocol for performing transposon mutagenesis in A. baumannii AB5075, enabling the generation of comprehensive mutant libraries for large-scale genetic screens.
Overview of Transposon Mutagenesis
Transposon mutagenesis facilitates the identification of genes involved in various biological processes by inactivating them. The process involves the introduction of a transposon, a mobile genetic element, into the bacterial cell. The transposon, often delivered as a pre-assembled complex with its cognate transposase (a transposome), integrates randomly into the host chromosome. Insertion of the transposon within a gene typically disrupts its function, creating a null mutant. By screening a large library of such mutants for specific phenotypes (e.g., loss of virulence, altered antibiotic susceptibility), researchers can correlate gene function with observable traits. Commonly used transposons for A. baumannii include derivatives of Tn5 and mariner.
Key Signaling Pathways in Acinetobacter baumannii AB5075
Transposon mutagenesis is an excellent method to dissect complex regulatory networks. In A. baumannii, two-component systems (TCS) and quorum sensing (QS) pathways play crucial roles in regulating virulence and environmental adaptation. The BfmRS TCS and the AbaIR QS system are key regulators of phenotypes such as biofilm formation, motility, and stress responses. The interplay between these systems creates a complex regulatory network that controls the expression of various virulence-associated genes. A transposon mutant library can be screened to identify components of these pathways and their downstream targets.
Experimental Protocols
This section provides detailed methodologies for generating a transposon mutant library in A. baumannii AB5075 using an electroporation-based approach with a Tn5-based transposome.
Materials and Reagents
-
Acinetobacter baumannii AB5075 strain
-
LB broth and agar
-
10% Glycerol (sterile, ice-cold)
-
SOC medium
-
Appropriate antibiotic for transposon selection (e.g., Kanamycin, Tetracycline)
-
EZ-Tn5™ Tnp Transposome™ Kit (or equivalent)
-
Electroporation cuvettes (1 mm gap)
-
Electroporator
-
Spectrophotometer
-
Centrifuge
-
Incubator
Protocol 1: Preparation of Electrocompetent A. baumannii AB5075
-
Inoculate a single colony of A. baumannii AB5075 into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into 50 mL of fresh LB broth in a 250 mL flask.
-
Incubate at 37°C with vigorous shaking (200-250 rpm) until the culture reaches an optical density at 600 nm (OD600) of 0.5-0.7.
-
Transfer the culture to a pre-chilled 50 mL centrifuge tube.
-
Pellet the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and gently resuspend the cell pellet in 50 mL of ice-cold, sterile 10% glycerol.
-
Repeat the centrifugation (step 5) and washing (step 6) steps two more times.
-
After the final wash, resuspend the cell pellet in a final volume of 500 µL of ice-cold, sterile 10% glycerol.
-
Aliquot 50 µL of the electrocompetent cells into pre-chilled microcentrifuge tubes. Use immediately or store at -80°C for future use.
Protocol 2: Transposon Mutagenesis by Electroporation
-
Thaw an aliquot of electrocompetent AB5075 cells on ice.
-
Add 1 µL of the Tn5 transposome complex to the 50 µL of competent cells. Gently mix by flicking the tube. Do not vortex.
-
Transfer the cell-transposome mixture to a pre-chilled 1 mm gap electroporation cuvette.
-
Electroporate the cells using the parameters outlined in Table 1.
-
Immediately after the pulse, add 950 µL of pre-warmed SOC medium to the cuvette and gently resuspend the cells.
-
Transfer the cell suspension to a microcentrifuge tube and incubate at 37°C for 1-2 hours with gentle shaking to allow for the expression of the antibiotic resistance marker.
-
Plate appropriate dilutions of the recovered cells onto LB agar plates containing the selective antibiotic.
-
Incubate the plates at 37°C for 16-24 hours, or until colonies are visible.
-
Individual colonies can then be picked for further screening or pooled to create a high-density mutant library.
Data Presentation: Electroporation Parameters and Expected Outcomes
| Parameter | Setting | Reference |
| Voltage | 1.6 - 1.8 kV | [1] |
| Capacitance | 25 µF | [1] |
| Resistance | 100 - 200 Ω | [1] |
| Expected Outcome | ||
| Transformation Efficiency | 10^3 - 10^5 CFU/µg DNA | Varies with preparation |
| Mutant Frequency | ~10^-7 per recipient cell | [2] |
Note: Optimal electroporation settings may vary slightly between different electroporators and cell preparations. It is recommended to optimize these parameters for your specific laboratory conditions.
Experimental Workflow
The overall workflow for transposon mutagenesis and subsequent mutant screening is depicted below.
Screening and Characterization of Mutants
Following the generation of a mutant library, a variety of screening methods can be employed to identify mutants with desired phenotypes.
-
High-Throughput Screening: Individual mutants can be arrayed in 96-well plates and screened for changes in growth under specific conditions (e.g., in the presence of antibiotics), alterations in biofilm formation, or changes in virulence in cell culture or invertebrate models.[3]
-
Transposon-Directed Insertion Site Sequencing (TraDIS or Tn-Seq): For genome-wide screens, the entire pool of mutants can be subjected to a selective pressure (e.g., growth in the presence of a drug or within a host).[4] By comparing the frequency of each mutant in the population before and after selection using next-generation sequencing, genes essential for survival under that condition can be identified.[4]
Once a mutant of interest is identified, the location of the transposon insertion can be determined using techniques such as arbitrary PCR, inverse PCR, or direct sequencing from the transposon outwards into the flanking genomic DNA.
Conclusion
This application note provides a comprehensive and detailed protocol for transposon mutagenesis in Acinetobacter baumannii AB5075. By leveraging this powerful genetic tool, researchers can effectively probe the genetic underpinnings of this important pathogen, paving the way for the discovery of novel drug targets and the development of innovative therapeutic strategies.
References
- 1. Frontiers | Quorum Sensing Inhibition or Quenching in Acinetobacter baumannii: The Novel Therapeutic Strategies for New Drug Development [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Acinetobacter baumannii Regulates Its Stress Responses via the BfmRS Two-Component Regulatory System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of GacSA and DJ41_1407 in Acinetobacter baumannii ATCC 19606 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Novel Antimicrobial Agents using Acinetobacter baumannii AB5075
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acinetobacter baumannii has emerged as a critical nosocomial pathogen, notorious for its high rates of multidrug resistance (MDR).[1] The strain AB5075 is a well-characterized, highly virulent clinical isolate that is representative of current MDR strains, making it an invaluable tool for the evaluation of novel antimicrobial agents.[2][3][4][5][6][7] Its robust virulence in various animal models and its amenability to genetic manipulation further establish AB5075 as a suitable model for both in vitro and in vivo antimicrobial efficacy studies.[2][3][8] This document provides detailed protocols for utilizing AB5075 in key antimicrobial assays.
Key Characteristics of A. baumannii AB5075
-
High Virulence: AB5075 demonstrates significantly higher virulence in both insect (Galleria mellonella) and mammalian (murine pulmonary and osteomyelitis) infection models compared to other A. baumannii strains.[2][5][8]
-
Multidrug Resistance: As an MDR isolate, AB5075 harbors resistance to multiple classes of antibiotics.[4] Its resistance mechanisms include enzymatic degradation of antibiotics, efflux pumps, and modifications of antibiotic targets.[1][9] The presence of a large plasmid, p1AB5075, contributes significantly to its resistance profile, carrying genes such as aadB which confers resistance to tobramycin and gentamicin.
-
Biofilm Formation: AB5075 is a robust biofilm former, a key virulence factor that contributes to its persistence in clinical settings and increased resistance to antimicrobial agents.[10][11][12][13]
-
Genetic Tractability: The genome of AB5075 has been sequenced, and the strain is amenable to genetic manipulation, including the generation of transposon libraries and gene insertions, which is crucial for studying virulence factors and mechanisms of action of new drugs.[2][3]
Known Virulence Factors and Antimicrobial Resistance Mechanisms
A. baumannii AB5075 possesses a range of virulence factors and resistance mechanisms that contribute to its pathogenicity. Understanding these is crucial when evaluating novel antimicrobial agents.
Virulence Factors:
-
Capsular Polysaccharide: A thick capsule protects the bacterium from the host immune system and contributes to its virulence.[14][15]
-
Lipooligosaccharide (LOS): The LOS in the outer membrane is an endotoxin that can trigger a potent inflammatory response.[14]
-
Outer Membrane Proteins (OMPs): OMPs like OmpA are involved in adhesion to host cells, biofilm formation, and interaction with the host immune system.[13][16]
-
Biofilm Formation: The ability to form biofilms on both biotic and abiotic surfaces allows for immune evasion and increased antibiotic tolerance.[13]
-
Quorum Sensing: Cell-to-cell communication through quorum sensing regulates the expression of various virulence factors.[15]
Antimicrobial Resistance Mechanisms:
-
Enzymatic Degradation: Production of β-lactamases, including carbapenemases, that inactivate β-lactam antibiotics.[1][9]
-
Efflux Pumps: The AdeABC, AdeFGH, and AdeIJK efflux systems actively pump a wide range of antibiotics out of the bacterial cell.
-
Target Modification: Alterations in the target sites of antibiotics, such as penicillin-binding proteins, reduce drug efficacy.[1]
-
Reduced Permeability: Changes in outer membrane porins can restrict the entry of antibiotics into the cell.[9]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of A. baumannii AB5075.[17][18]
Materials:
-
A. baumannii AB5075
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[19]
-
Novel antimicrobial agent (stock solution of known concentration)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare Inoculum:
-
From a fresh agar plate, inoculate a single colony of AB5075 into 3-5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 2-4 hours).
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) with sterile saline or CAMHB.
-
Dilute the adjusted suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10^6 CFU/mL. Further dilute 1:10 to get a final inoculum of 1.5 x 10^5 CFU/mL in the wells.
-
-
Prepare Antimicrobial Dilutions:
-
Perform serial two-fold dilutions of the novel antimicrobial agent in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the antimicrobial dilution, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control well (bacteria without antimicrobial) and a negative control well (broth without bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (no turbidity).[18] This can be determined by visual inspection or by reading the optical density at 600 nm (OD600) with a spectrophotometer.
-
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[20][21]
Materials:
-
A. baumannii AB5075
-
CAMHB
-
Novel antimicrobial agent
-
Sterile culture tubes
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Protocol:
-
Prepare Inoculum:
-
Prepare a mid-log phase culture of AB5075 in CAMHB as described for the MIC assay.
-
Dilute the culture to a starting concentration of approximately 1 x 10^6 CFU/mL in multiple sterile tubes.
-
-
Add Antimicrobial Agent:
-
Add the novel antimicrobial agent to the test tubes at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without any antimicrobial agent.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Determine Viable Counts:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the number of CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
-
Biofilm Formation and Inhibition Assay
This protocol assesses the ability of a novel antimicrobial agent to inhibit the formation of or eradicate existing AB5075 biofilms.
Materials:
-
A. baumannii AB5075
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Novel antimicrobial agent
-
Sterile 96-well flat-bottom tissue culture treated plates
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
Protocol:
A. Biofilm Inhibition:
-
Prepare Inoculum:
-
Grow AB5075 overnight in TSB. Dilute the culture 1:100 in fresh TSB.
-
-
Inoculation and Treatment:
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Add 100 µL of the novel antimicrobial agent at various concentrations to the wells. Include a growth control without the agent.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
B. Biofilm Eradication:
-
Form Biofilm:
-
Add 200 µL of a 1:100 diluted overnight culture of AB5075 in TSB to the wells of a 96-well plate.
-
Incubate at 37°C for 24 hours to allow biofilm formation.
-
-
Treatment:
-
Gently remove the planktonic cells by aspiration and wash the wells twice with sterile PBS.
-
Add 200 µL of fresh TSB containing various concentrations of the novel antimicrobial agent to the wells with established biofilms.
-
Incubate for another 24 hours at 37°C.
-
C. Quantification:
-
Staining:
-
Discard the medium and gently wash the wells three times with sterile PBS to remove non-adherent cells.
-
Air-dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Destaining:
-
Remove the crystal violet solution and wash the wells four to five times with distilled water.
-
Air-dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet.
-
-
Measurement:
-
Measure the absorbance at 570 nm (A570) using a microplate reader. The absorbance is proportional to the amount of biofilm.
-
In Vivo Efficacy Models
The G. mellonella model is a simple, high-throughput invertebrate model for preliminary in vivo efficacy testing.[22][23][24][25][26]
Materials:
-
G. mellonella larvae (final instar)
-
A. baumannii AB5075
-
Novel antimicrobial agent
-
Hamilton syringe or similar microinjection apparatus
Protocol:
-
Prepare Inoculum:
-
Prepare a mid-log phase culture of AB5075 and wash the cells with sterile PBS.
-
Resuspend the bacteria in sterile PBS to a desired concentration (e.g., 10^7 CFU/mL). The lethal dose (LD50) of AB5075 in G. mellonella is approximately 1.0 x 10^4 CFU.[4]
-
-
Infection:
-
Inject 10 µL of the bacterial suspension into the last left proleg of each larva. A typical inoculum is 1 x 10^5 CFU.[4]
-
Include a control group injected with PBS only.
-
-
Treatment:
-
At a set time post-infection (e.g., 1-2 hours), inject a separate dose of the novel antimicrobial agent into the last right proleg.
-
Include an infected but untreated group.
-
-
Incubation and Monitoring:
-
Incubate the larvae at 37°C.
-
Monitor the survival of the larvae over several days (typically 3-5 days). Larvae are considered dead when they are non-responsive to touch.
-
-
Data Analysis:
-
Plot Kaplan-Meier survival curves and analyze for statistical significance (e.g., using the log-rank test).
-
Murine models, such as wound or pulmonary infection models, provide a more complex mammalian system to evaluate antimicrobial efficacy.[27][28]
Materials:
-
A. baumannii AB5075
-
Novel antimicrobial agent
-
Anesthesia and surgical equipment (for wound models)
-
Intranasal or intratracheal delivery system (for pulmonary models)
Protocol (General Outline for a Wound Infection Model): [27][28]
-
Anesthesia and Wound Creation:
-
Anesthetize the mice.
-
Create a full-thickness dermal wound on the dorsum of each mouse.
-
-
Infection:
-
Inoculate the wound with a specific CFU of AB5075 (e.g., 7.0 × 10^4 CFU).[27]
-
-
Treatment:
-
Administer the novel antimicrobial agent systemically (e.g., intraperitoneally) or topically at specified time points post-infection.
-
Include an infected, untreated control group.
-
-
Monitoring and Endpoints:
-
Monitor the mice for clinical signs of infection, body weight, and wound healing.
-
At the end of the experiment, euthanize the mice and collect wound tissue and other organs (e.g., spleen, liver, lungs) for bacterial burden determination (CFU counts).
-
-
Data Analysis:
-
Compare bacterial loads in treated versus untreated groups. Analyze wound healing rates and other clinical parameters.
-
Data Presentation
Table 1: Example MICs of Common Antibiotics against A. baumannii AB5075
| Antibiotic | MIC (µg/mL) | Interpretation |
| Meropenem | >32 | Resistant |
| Imipenem | >32 | Resistant |
| Ciprofloxacin | >64 | Resistant |
| Gentamicin | >256 | Resistant |
| Tobramycin | 128 | Resistant |
| Colistin | 0.5 - 1 | Susceptible |
| Tigecycline | 2 | Intermediate/Susceptible |
| Doxycycline | 4 | Susceptible |
| Rifampin | 4 | Susceptible |
Note: These values are representative and may vary slightly between studies. Researchers should always determine the MIC of control antibiotics in their own assays.
Table 2: Example Time-Kill Assay Data for a Novel Agent against A. baumannii AB5075
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.8 | 5.2 | 4.5 | 3.8 |
| 4 | 7.5 | 4.1 | 3.0 | <2.0 |
| 6 | 8.2 | 3.5 | <2.0 | <2.0 |
| 8 | 8.8 | 3.2 | <2.0 | <2.0 |
| 24 | 9.5 | 3.8 (regrowth) | <2.0 | <2.0 |
Visualizations
Caption: Workflow for evaluating novel antimicrobial agents against A. baumannii AB5075.
References
- 1. Antimicrobial resistance in Acinetobacter baumannii: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.psu.edu [pure.psu.edu]
- 7. pure.psu.edu [pure.psu.edu]
- 8. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acinetobacter baumannii Antibiotic Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Convergence of Biofilm Formation and Antibiotic Resistance in Acinetobacter baumannii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathogenicity and virulence of Acinetobacter baumannii: Factors contributing to the fitness in healthcare settings and the infected host - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. [PDF] Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii | Semantic Scholar [semanticscholar.org]
- 18. scispace.com [scispace.com]
- 19. Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii [bio-protocol.org]
- 20. Rapid Killing of Acinetobacter baumannii by Polymyxins Is Mediated by a Hydroxyl Radical Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Use of the waxworm Galleria mellonella larvae as an infection model to study Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.plos.org [journals.plos.org]
- 25. Use of the waxworm Galleria mellonella larvae as an infection model to study Acinetobacter baumannii | PLOS One [journals.plos.org]
- 26. Use of the waxworm Galleria mellonella larvae as an infection model to study Acinetobacter baumannii [protocols.io]
- 27. Chronic Wound Infection Model of Acinetobacter baumannii in Outbred Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vitro Assessment of Acinetobacter baumannii AB5075 Virulence
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acinetobacter baumannii has emerged as a critical nosocomial pathogen, notorious for its multidrug resistance and ability to cause severe infections, including ventilator-associated pneumonia and bloodstream infections[1][2]. The strain AB5075 is a well-characterized, highly virulent and multidrug-resistant isolate that serves as a valuable model for studying pathogenesis and evaluating novel antimicrobial therapies[2][3][4]. A key aspect of its virulence is the ability to switch between virulent opaque (VIR-O) and avirulent translucent (AV-T) colony phenotypes[5][6][7]. The VIR-O phenotype is associated with a thicker capsule, which is crucial for causing pulmonary infections[5][6].
This document provides detailed protocols for a panel of in vitro assays to assess the virulence of A. baumannii AB5075. These assays are fundamental for understanding the mechanisms of AB5075 pathogenicity and for the preclinical evaluation of potential therapeutics. The core virulence-associated phenotypes addressed are cytotoxicity, adhesion to and invasion of host cells, and biofilm formation.
Key Virulence Factors of A. baumannii AB5075
Several virulence factors contribute to the pathogenicity of A. baumannii AB5075. Understanding these is crucial for selecting and interpreting the results of in vitro assays.
-
Capsular Polysaccharide: A major virulence factor that protects the bacterium from the host immune response and contributes to its survival in various environments[1][5][6]. The transition from a highly capsulated virulent opaque (VIR-O) form to a less capsulated avirulent translucent (AV-T) form demonstrates the capsule's importance in infection[5][6].
-
Outer Membrane Protein A (OmpA): A multifunctional protein involved in adhesion, invasion, induction of autophagy, and biofilm formation[8].
-
Pili: Type IV pili are implicated in twitching motility and adhesion to surfaces, which are important for both colonization and biofilm formation[5][6].
-
Biofilm Formation: The ability to form biofilms on both biotic and abiotic surfaces allows for persistence in hospital environments and contributes to antibiotic resistance[5][6][9].
-
Outer Membrane Vesicles (OMVs): These vesicles can transport and deliver virulence factors, such as phospholipase C, to host cells, contributing to cellular damage[10].
-
Efflux Pumps: While primarily associated with antibiotic resistance, some efflux pumps also contribute to bacterial persistence during infection[11].
I. Cytotoxicity Assay
This assay determines the ability of A. baumannii AB5075 to cause damage to host cells. The protocol is based on measuring the release of lactate dehydrogenase (LDH) from damaged cells or by using fluorescent viability stains.
Experimental Protocol: Cytotoxicity Assessment using Fluorescence Microscopy
This protocol utilizes a two-color fluorescence assay to distinguish live from dead eukaryotic cells following co-incubation with A. baumannii AB5075.
Materials:
-
Human lung epithelial cells (e.g., A549) or other relevant cell line.
-
A. baumannii AB5075 culture.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
24-well tissue culture plates.
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1).
-
Fluorescence microscope.
Procedure:
-
Cell Culture:
-
Culture A549 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed 2 x 10⁵ cells per well in a 24-well plate and grow to ~90% confluency.
-
-
Bacterial Preparation:
-
Grow A. baumannii AB5075 overnight in Luria-Bertani (LB) broth at 37°C with shaking.
-
Pellet the bacteria by centrifugation, wash with PBS, and resuspend in antibiotic-free DMEM. Adjust the bacterial suspension to the desired multiplicity of infection (MOI).
-
-
Infection:
-
Wash the confluent A549 cells twice with warm PBS.
-
Infect the cells with the prepared bacterial suspension at an MOI of 10:1 (bacteria to eukaryotic cells).
-
Incubate the infected cells for a predetermined time (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Staining:
-
After incubation, gently wash the cells twice with PBS to remove non-adherent bacteria.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions (typically a mixture of Calcein AM and Ethidium homodimer-1 in PBS).
-
Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Microscopy and Quantification:
-
Visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Capture images from several random fields for each well.
-
Quantify the percentage of dead cells by counting the number of red-stained cells relative to the total number of cells (green + red).
-
Data Presentation
| Treatment Group | Incubation Time (hours) | % Cytotoxicity (Mean ± SD) |
| Uninfected Control | 24 | 2.5 ± 0.8 |
| A. baumannii AB5075 | 4 | 15.2 ± 2.1 |
| A. baumannii AB5075 | 8 | 35.8 ± 4.5 |
| A. baumannii AB5075 | 12 | 60.1 ± 5.9 |
| A. baumannii AB5075 | 24 | 85.4 ± 6.3 |
II. Adhesion and Invasion Assays
These assays quantify the ability of A. baumannii AB5075 to attach to and enter host epithelial cells, which are crucial early steps in infection.
Experimental Protocol: Adhesion and Invasion Assay
This protocol is adapted from standard methods for assessing bacterial adherence and invasion of cultured mammalian cells[12][13][14][15][16].
Materials:
-
Human epithelial cell line (e.g., A549 or Caco-2).
-
A. baumannii AB5075 culture.
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS).
-
PBS.
-
Trypsin-EDTA.
-
24-well tissue culture plates.
-
Gentamicin solution (100 µg/mL).
-
0.1% Triton X-100 in sterile water.
-
LB agar plates.
Procedure:
-
Cell Seeding:
-
Seed 2 x 10⁵ epithelial cells per well in a 24-well plate and grow overnight to form a confluent monolayer.
-
-
Bacterial Infection:
-
Prepare the A. baumannii AB5075 inoculum as described in the cytotoxicity assay protocol.
-
Infect the cell monolayers at an MOI of 10:1.
-
Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to synchronize the infection and incubate for 2 hours at 37°C in a 5% CO₂ incubator.
-
-
Adhesion Assay:
-
After the 2-hour incubation, gently wash the wells five times with warm PBS to remove non-adherent bacteria.
-
Lyse the cells by adding 500 µL of 0.1% Triton X-100 to each well and incubating for 10 minutes.
-
Perform serial dilutions of the lysate in PBS and plate on LB agar to determine the number of colony-forming units (CFU), which represents the total number of adherent and invaded bacteria.
-
-
Invasion Assay (Gentamicin Protection Assay):
-
For parallel wells, after the initial 2-hour infection and washing, add fresh medium containing 100 µg/mL gentamicin to kill extracellular bacteria.
-
Incubate for an additional 2 hours.
-
Wash the wells three times with PBS to remove the gentamicin.
-
Lyse the cells with 0.1% Triton X-100.
-
Plate serial dilutions of the lysate on LB agar to determine the CFU count, which represents the number of intracellular (invaded) bacteria.
-
Data Presentation
| Assay | Strain | Inoculum (CFU/well) | Adherent/Invaded CFU/well (Mean ± SD) | % Adhesion/Invasion |
| Adhesion | A. baumannii AB5075 | 2 x 10⁶ | 1.5 x 10⁵ ± 0.3 x 10⁵ | 7.5% |
| Invasion | A. baumannii AB5075 | 2 x 10⁶ | 2.1 x 10⁴ ± 0.5 x 10⁴ | 1.05% |
III. Biofilm Formation Assay
This assay quantifies the ability of A. baumannii AB5075 to form biofilms on an abiotic surface, a key factor in its persistence and resistance. The crystal violet staining method is a common and reliable technique for this purpose[17][18][19][20][21].
Experimental Protocol: Crystal Violet Biofilm Assay
Materials:
-
A. baumannii AB5075 culture.
-
LB broth or other suitable growth medium.
-
96-well sterile, flat-bottom microtiter plate.
-
0.1% Crystal Violet solution.
-
30% Acetic Acid in water.
-
PBS.
-
Plate reader.
Procedure:
-
Bacterial Inoculum Preparation:
-
Grow an overnight culture of A. baumannii AB5075 in LB broth at 37°C.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
-
Biofilm Formation:
-
Add 200 µL of the diluted bacterial culture to each well of a 96-well microtiter plate. Include wells with sterile medium only as a negative control.
-
Incubate the plate statically for 24-48 hours at 37°C.
-
-
Staining:
-
Carefully aspirate the medium and planktonic cells from each well.
-
Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.
-
Air-dry the plate or fix the biofilm by incubating at 60°C for 1 hour[17].
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature[20][21].
-
Remove the crystal violet solution and wash the plate thoroughly with water until the water runs clear.
-
-
Quantification:
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet[19][20]. Incubate for 10-15 minutes.
-
Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom plate.
-
Measure the absorbance at 550-595 nm using a plate reader[17][18][21].
-
Data Presentation
| Strain | Condition | Absorbance at 590 nm (Mean ± SD) | Biofilm Formation Category |
| Negative Control (Medium only) | - | 0.05 ± 0.01 | - |
| A. baumannii AB5075 | Standard | 1.25 ± 0.15 | Strong |
| A. baumannii AB5075 | + Test Compound A | 0.35 ± 0.08 | Weak |
| A. baumannii ATCC 17978 (Control) | Standard | 0.89 ± 0.11 | Moderate |
Visualizations
Caption: Workflow for the in vitro cytotoxicity assay.
Caption: Workflow for adhesion and invasion assays.
Caption: Workflow for the crystal violet biofilm assay.
References
- 1. Uncovering the mechanisms of Acinetobacter baumannii virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pathogenicity and virulence of Acinetobacter baumannii: Factors contributing to the fitness in healthcare settings and the infected host - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Surface-Related Features and Virulence Among Acinetobacter baumannii Clinical Isolates Belonging to International Clones I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro study of virulence potential of Acinetobacter baumannii outer membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mechanisms of Disease Caused by Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adhesion and Invasion Assay Procedure Using Caco-2 Cells for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Assay of Bacterial Adhesion onto Mammalian Epithelial Cells [jove.com]
- 14. Video: In Vitro Assay of Bacterial Adhesion onto Mammalian Epithelial Cells [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Crystal violet assay [bio-protocol.org]
- 18. Crystal violet staining protocol | Abcam [abcam.com]
- 19. static.igem.org [static.igem.org]
- 20. static.igem.org [static.igem.org]
- 21. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Chronic Infection Model with Acinetobacter baumannii AB5075
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for establishing a murine chronic wound infection model using the multidrug-resistant Acinetobacter baumannii strain AB5075. This model is relevant for studying the pathogenesis of chronic infections and for the preclinical evaluation of novel antimicrobial therapies.
Introduction
Acinetobacter baumannii has emerged as a critical nosocomial pathogen, frequently associated with difficult-to-treat infections due to its intrinsic and acquired resistance mechanisms. The AB5075 strain is a well-characterized, highly virulent clinical isolate that has been shown to establish robust infections in various animal models.[1][2][3][4][5] Chronic infections, particularly in wound settings, pose a significant clinical challenge. This protocol details the establishment of a reproducible chronic wound infection model in mice, leading to persistent bacterial colonization and delayed wound healing, mimicking clinical scenarios.[6][7][8]
Key Experimental Protocols
Bacterial Inoculum Preparation
This protocol outlines the preparation of A. baumannii AB5075 for inoculation.
Materials:
-
Acinetobacter baumannii AB5075 culture
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS), sterile
-
Spectrophotometer
-
Centrifuge
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Inoculate 100 µL of an overnight culture of AB5075 into 10 mL of LB broth.
-
Incubate the culture at 37°C with shaking at 250 rpm until it reaches an optical density at 600 nm (OD₆₀₀) of 0.6-0.7.[8]
-
Harvest the bacterial cells by centrifugation.
-
Wash the bacterial pellet with sterile PBS.
-
Resuspend the pellet in sterile PBS to the desired concentration. For the chronic wound model, a concentration of 7.0 × 10⁴ colony-forming units (CFUs) in 25 µL is recommended.[6][7][8]
-
Verify the CFU count by serial dilution and plating on TSA plates.
Murine Chronic Wound Infection Model
This protocol describes the surgical procedure for creating a full-thickness dermal wound and subsequent infection in mice.
Animal Model:
-
Institute of Cancer Research (ICR) outbred mice or BALB/c mice can be used. The choice of mouse strain can impact wound severity and resolution.[6][7]
-
To establish a persistent infection, immunosuppression is required. This is achieved by inducing neutropenia.
Materials:
-
ICR or BALB/c mice
-
Cyclophosphamide
-
Ketamine, xylazine, and atropine for anesthesia
-
Electric shaver
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
6 mm dermal biopsy punch
-
Sterile surgical instruments
-
AB5075 inoculum (prepared as described above)
Procedure:
-
Induction of Neutropenia: Administer cyclophosphamide via intraperitoneal (i.p.) injections on day -4 (150 mg/kg) and day -1 (100 mg/kg) relative to infection.[8]
-
Anesthesia and Hair Removal: On day 0, anesthetize the mice using an intramuscular injection of a ketamine (40 mg), xylazine (2 mg), and atropine (0.06 mg) cocktail.[8] Shave the hair on the dorsum.
-
Surgical Procedure:
-
Inoculation: Inoculate each wound with 25 µL of the prepared AB5075 suspension containing 7.0 × 10⁴ CFUs.[6][7][8]
-
Post-operative Care: Monitor the animals regularly for signs of distress, and provide appropriate analgesic care as per institutional guidelines.
Monitoring of Chronic Infection
This section details the parameters to be monitored to assess the progression of the chronic infection.
Parameters:
-
Wound Closure: Measure the wound diameter at regular intervals (e.g., days 0, 1, 3, 7, 15, and 21) using a digital caliper.[8]
-
Clinical Symptoms: Monitor for clinical signs of illness, including weight loss, changes in posture, and activity levels.[7]
-
Bacterial Burden: At predetermined time points (e.g., day 7 and day 21), euthanize a subset of animals.[8]
-
Histology: Collect wound tissue at the end of the experiment for histological analysis to assess tissue damage, inflammation, and the presence of bacteria.[6][7]
Data Presentation
The following tables summarize expected quantitative data from the chronic wound infection model.
Table 1: Wound Healing Progression in AB5075-Infected Mice
| Time Point (Days) | Uninfected Control (Wound Diameter, mm) | AB5075 Infected (Wound Diameter, mm) |
| 0 | 6.0 | 6.0 |
| 3 | ~4.5 | ~5.8 |
| 7 | ~2.0 | ~5.5 |
| 15 | Healed | ~4.0 |
| 21 | Healed | Unhealed |
Note: Data are representative and may vary based on experimental conditions.
Table 2: Bacterial Burden in Tissues at Day 7 Post-Infection
| Tissue | Uninfected Control (CFU/g) | AB5075 Infected (CFU/g) |
| Wound Bed | Not Detected | ~1 x 10⁷ |
| Spleen | Not Detected | ~1 x 10⁴ |
| Liver | Not Detected | ~1 x 10³ |
| Lung | Not Detected | ~1 x 10³ |
Note: Data are representative and may vary based on experimental conditions.[6][7]
Visualizations
Experimental Workflow
Caption: Workflow for establishing a murine chronic wound infection model with AB5075.
Host Innate Immune Response Signaling
Caption: Simplified signaling pathway of the host innate immune response to A. baumannii.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Wound Infection Model of Acinetobacter baumannii in Outbred Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Quantifying Biofilm Formation in Acinetobacter baumannii AB5075
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of biofilm formation by the clinically significant pathogen Acinetobacter baumannii AB5075. The protocols outlined below are essential for screening anti-biofilm agents, investigating the genetic determinants of biofilm development, and understanding the mechanisms of antibiotic resistance.
Introduction to A. baumannii AB5075 Biofilm Formation
Acinetobacter baumannii is a formidable opportunistic pathogen, notorious for its multi-drug resistance and its propensity to form robust biofilms on both biotic and abiotic surfaces.[1][2][3][4][5] The AB5075 strain is a well-characterized, virulent clinical isolate that exhibits a colony phase variation, switching between opaque (virulent, robust biofilm former) and translucent (avirulent, poor biofilm former) morphotypes.[6] This characteristic makes it an important model for studying biofilm-related pathogenicity.
Biofilm formation is a critical factor in the persistence of A. baumannii in hospital environments, contributing to chronic infections and the failure of antimicrobial therapies.[1][3][4][7] The process is complex and regulated by a variety of genetic and environmental factors, including quorum sensing, surface adhesion proteins, and pili.[1][2][7][8] Key genetic elements involved include the csu operon for pili assembly, the BfmRS two-component regulatory system, and genes encoding biofilm-associated proteins like Bap and OmpA.[2][9][10][11]
Accurate quantification of biofilm formation is paramount for evaluating the efficacy of novel therapeutics and for dissecting the molecular mechanisms underpinning this critical virulence trait. This document details three primary methods for quantifying AB5075 biofilms: Crystal Violet (CV) staining for biomass quantification, Colony-Forming Unit (CFU) counting for cell viability, and advanced microscopy techniques for structural analysis.
Signaling Pathways in A. baumannii Biofilm Formation
Several interconnected signaling pathways regulate biofilm formation in A. baumannii. Understanding these pathways is crucial for identifying potential therapeutic targets.
Experimental Protocols
Protocol 1: Crystal Violet (CV) Staining for Biofilm Biomass Quantification
This is a high-throughput method for quantifying the total biomass of a biofilm, including cells and the extracellular matrix.[12][13][14][15]
A. Materials
-
A. baumannii AB5075 culture
-
Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)[9][16]
-
Sterile 96-well flat-bottomed polystyrene microtiter plates[14]
-
0.1% (w/v) Crystal Violet solution
-
Phosphate-buffered saline (PBS), sterile
-
30% (v/v) Acetic acid or 95% Ethanol[14]
-
Microplate reader
B. Experimental Workflow
C. Step-by-Step Procedure
-
Inoculum Preparation: Grow A. baumannii AB5075 in TSB overnight at 37°C. Adjust the culture turbidity to a 0.5 McFarland standard. Dilute this suspension 1:100 in fresh TSB.
-
Biofilm Growth: Dispense 200 µL of the diluted bacterial suspension into the wells of a 96-well microtiter plate.[14] Include wells with sterile broth only as negative controls. Incubate the plate statically at 37°C for 24 to 48 hours.[9]
-
Washing: Carefully discard the planktonic culture from each well. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[14]
-
Fixation (Optional but Recommended): Fix the adherent bacteria by incubating at 60°C for 40-60 minutes.[16] Let the plate cool to room temperature.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[14]
-
Final Wash: Discard the crystal violet solution and wash the wells thoroughly with PBS or distilled water until the negative control wells are colorless.[17]
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound dye.[14][16] Incubate for 10-15 minutes with gentle shaking.
-
Quantification: Transfer 125-150 µL of the solubilized stain to a new flat-bottom plate and measure the optical density (OD) at a wavelength between 570 nm and 630 nm using a microplate reader.[14]
D. Data Presentation
| Treatment Group | OD 570nm (Mean) | Std. Deviation | % Biofilm Inhibition |
| Control (AB5075) | 1.254 | 0.112 | 0% |
| Drug A (1/2 MIC) | 0.621 | 0.089 | 50.5% |
| Drug B (1/2 MIC) | 0.305 | 0.054 | 75.7% |
| Negative Control | 0.055 | 0.008 | N/A |
Note: Data are hypothetical for illustrative purposes.
Protocol 2: Colony-Forming Unit (CFU) Counting for Viable Cell Quantification
This method quantifies the number of living bacterial cells within a biofilm, providing a measure of cell viability rather than total biomass.
A. Materials
-
Biofilms grown on a suitable surface (e.g., 96-well plate, coupons)
-
Sterile PBS
-
Sterile 1.5 mL microcentrifuge tubes
-
Sonicator or vortex mixer with tube adapter
-
Tryptic Soy Agar (TSA) plates
-
Serial dilution tubes (containing 900 µL PBS)
B. Step-by-Step Procedure
-
Biofilm Growth: Grow biofilms as described in Protocol 1 (Step 1-2).
-
Washing: Discard the planktonic culture and wash the wells twice with sterile PBS to remove non-adherent cells.
-
Cell Detachment: Add 200 µL of sterile PBS to each well. Scrape the bottom and sides of the well with a sterile pipette tip to dislodge the biofilm. Alternatively, use a sonicator bath for 5-10 minutes to detach the cells.
-
Homogenization: Vigorously vortex the resulting cell suspension for 1-2 minutes to break up cell clumps.
-
Serial Dilution: Perform a 10-fold serial dilution of the homogenized suspension in sterile PBS (e.g., 10⁻¹ to 10⁻⁷).
-
Plating: Plate 100 µL of the appropriate dilutions onto TSA plates.
-
Incubation & Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates that have between 30 and 300 colonies.
-
Calculation: Calculate the CFU/mL for the original biofilm suspension using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
C. Data Presentation
| Treatment Group | Log10 (CFU/mL) (Mean) | Std. Deviation | % Reduction in Viability |
| Control (AB5075) | 8.72 | 0.21 | 0% |
| Drug A (1/2 MIC) | 6.45 | 0.33 | 99.46% |
| Drug B (1/2 MIC) | 4.11 | 0.28 | 99.997% |
Note: Data are hypothetical for illustrative purposes.
Protocol 3: Microscopy for Biofilm Visualization and Structural Analysis
Microscopy provides invaluable qualitative and quantitative data on biofilm architecture, thickness, and cell viability distribution.
A. Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining
CLSM allows for the 3D reconstruction of hydrated biofilms.[15][18][19] The FilmTracer™ LIVE/DEAD® Biofilm Viability Kit is commonly used for this purpose.[20]
i. Protocol
-
Biofilm Growth: Grow biofilms on a CLSM-compatible surface (e.g., glass-bottom dishes, chamber slides) for 24-72 hours.[6]
-
Staining Preparation: Prepare the staining solution by adding 3 µL of SYTO® 9 and 3 µL of propidium iodide to 1 mL of filter-sterilized water.[20]
-
Staining: Gently wash the biofilm with sterile water or PBS.[20] Add a sufficient volume of the staining solution to cover the biofilm and incubate for 20-30 minutes at room temperature in the dark.[20]
-
Imaging: Gently rinse the sample to remove excess stain.[20] Immediately image the biofilm using a confocal microscope. Live cells with intact membranes will fluoresce green (SYTO® 9), while dead cells with compromised membranes will fluoresce red (propidium iodide).[6][20]
-
Analysis: Acquire Z-stack images and analyze them using software like COMSTAT or ImageJ to quantify parameters such as total biovolume, substratum coverage, and average thickness.[15][18]
B. Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the biofilm surface topography and cell morphology.[5][11][21]
i. Protocol
-
Biofilm Growth: Grow biofilms on an appropriate substrate (e.g., glass coverslip, plastic coupon).
-
Fixation: Gently wash the biofilm with PBS. Fix the biofilm with a primary fixative (e.g., 2.5% glutaraldehyde in cacodylate buffer) for at least 2 hours.
-
Dehydration: Dehydrate the sample through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100% ethanol, 10-15 minutes each step).
-
Drying: Perform critical-point drying to preserve the three-dimensional structure.
-
Coating: Sputter-coat the dried sample with a conductive metal (e.g., gold-palladium).
-
Imaging: Visualize the sample using an SEM. The opaque morphotype of AB5075 is known to form dense, mushroom-shaped structures.[6]
C. Data Presentation (CLSM Quantitative Data)
| Parameter | Control Biofilm | Treated Biofilm |
| Total Biovolume (µm³/µm²) | 15.6 | 4.2 |
| Average Thickness (µm) | 25.1 | 8.7 |
| Substratum Coverage (%) | 88.5 | 45.2 |
| Live/Dead Ratio | 9.8 | 1.3 |
Note: Data are hypothetical for illustrative purposes.
References
- 1. dovepress.com [dovepress.com]
- 2. Regulation of Acinetobacter baumannii biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Acinetobacter baumannii Biofilm Formation and Its Role in Disease Pathogenesis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Colony phase variation switch modulates antimicrobial tolerance and biofilm formation in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convergence of Biofilm Formation and Antibiotic Resistance in Acinetobacter baumannii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Convergence of Biofilm Formation and Antibiotic Resistance in Acinetobacter baumannii Infection [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Biofilm Formation in Acinetobacter Baumannii: Genotype-Phenotype Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple Static Biofilm Assay for Acinetobacter baumannii | Springer Nature Experiments [experiments.springernature.com]
- 13. A Simple Static Biofilm Assay for Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Multidrug Resistant Acinetobacter baumannii Biofilms: Evaluation of Phenotypic–Genotypic Association and Susceptibility to Cinnamic and Gallic Acids [frontiersin.org]
- 15. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. idcmjournal.org [idcmjournal.org]
- 17. mdpi.com [mdpi.com]
- 18. Quantification of confocal images of biofilms grown on irregular surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for RNA Sequencing and Transcriptomic Analysis of Acinetobacter baumannii AB5075
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting RNA sequencing (RNA-seq) and subsequent transcriptomic analysis of the highly virulent and multidrug-resistant bacterial pathogen, Acinetobacter baumannii AB5075. The protocols outlined below are designed to guide researchers through the entire workflow, from bacterial culture to data analysis, enabling the identification of novel drug targets and a deeper understanding of the molecular mechanisms underlying virulence and antibiotic resistance.
Introduction
Acinetobacter baumannii has emerged as a critical threat in healthcare settings, largely due to its remarkable ability to acquire antibiotic resistance and persist in hospital environments.[1] The strain AB5075 is a well-characterized, contemporary clinical isolate known for its high virulence and multidrug resistance, making it a relevant model for studying pathogenesis and evaluating new antimicrobial strategies.[2] Transcriptomic analysis using RNA-seq offers a powerful approach to investigate the gene expression dynamics of AB5075 under various conditions, providing insights into virulence mechanisms, stress responses, and the identification of small regulatory RNAs (sRNAs) that play a role in gene regulation.[3][4][5] This information is invaluable for the development of novel therapeutics aimed at combating this formidable pathogen.
Experimental Protocols
Bacterial Culture and RNA Isolation
This protocol describes the cultivation of A. baumannii AB5075 and the subsequent extraction of high-quality total RNA, a critical first step for successful RNA-seq.
a. Bacterial Growth Conditions:
-
Standard Growth: Inoculate a single colony of A. baumannii AB5075 into Luria-Bertani (LB) broth.[3] Incubate overnight at 37°C with shaking.[3] Dilute the overnight culture 1:100 into fresh LB broth and grow to the desired growth phase (e.g., exponential phase, OD600 ≈ 0.4-0.8).[6][7]
-
Stress Conditions (Optional): To investigate transcriptomic changes in response to stress, cultures in the exponential phase can be exposed to various conditions, such as sub-inhibitory concentrations of antibiotics, oxidative stress (e.g., 1 mM H₂O₂ for 10 minutes), or nutrient limitation, prior to RNA extraction.[8]
b. RNA Isolation:
-
Harvest bacterial cells by centrifugation.
-
Immediately stabilize the RNA population to prevent degradation. This can be achieved by resuspending the cell pellet in an RNA stabilization reagent or by flash-freezing the pellet in liquid nitrogen and storing at -80°C.[3]
-
For cell lysis, mechanical disruption methods such as bead beating are often effective for Gram-negative bacteria.
-
Extract total RNA using a commercial kit, such as the RNeasy Kit (Qiagen), following the manufacturer's instructions.[3][7] Alternatively, a TRIzol-based extraction method can be employed.[8]
-
Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.[3][7]
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer 2100).[8] High-quality RNA should have an A260/A280 ratio of ~2.0 and distinct ribosomal RNA (rRNA) peaks with minimal degradation.
Library Preparation and RNA Sequencing
This section details the steps for preparing a cDNA library from the extracted RNA for sequencing on an Illumina platform.
-
Ribosomal RNA (rRNA) Depletion: Bacterial total RNA is predominantly composed of rRNA (16S and 23S), which needs to be removed to enable the sequencing of messenger RNA (mRNA) and other regulatory RNAs. Use a commercially available rRNA depletion kit, such as the RiboMinus Bacteria 2.0 Transcriptome Isolation Kit or the MICROBExpress Bacterial mRNA Enrichment Kit.[9][10]
-
RNA Fragmentation: The rRNA-depleted RNA is fragmented into smaller pieces suitable for sequencing. This can be achieved through enzymatic or chemical methods.[11]
-
cDNA Synthesis: The fragmented RNA is reverse transcribed into complementary DNA (cDNA).[11]
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the cDNA fragments. These adapters contain sequences necessary for binding to the sequencing flow cell and for amplification.[11][12]
-
Library Amplification: The adapter-ligated cDNA is amplified via PCR to generate a sufficient quantity of library for sequencing.
-
Sequencing: The prepared library is then sequenced on an Illumina platform (e.g., HiSeq, MiSeq) to generate millions of short reads.[13]
A variety of commercial kits are available for stranded RNA library preparation, such as the Collibri Stranded RNA Library Prep Kit for Illumina systems.[9]
Bioinformatic Data Analysis
The raw sequencing reads must be processed and analyzed to identify differentially expressed genes and pathways.
-
Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC. Low-quality reads and adapter sequences are trimmed or removed.[14]
-
Read Alignment: The high-quality reads are mapped to the A. baumannii AB5075 reference genome.[15] Alignment can be performed using software such as Bowtie2 or STAR.[14][16]
-
Quantification of Gene Expression: The number of reads mapping to each gene is counted to determine its expression level. This can be done using tools like HTSeq or featureCounts.
-
Differential Gene Expression Analysis: To identify genes that are up- or down-regulated between different conditions, statistical analysis is performed using packages such as DESeq2 or edgeR.[17] These tools normalize the raw counts and perform statistical tests to determine the significance of expression changes.
-
Functional Enrichment Analysis: Differentially expressed genes are then subjected to functional enrichment analysis to identify over-represented biological pathways, such as those related to virulence, metabolism, or antibiotic resistance. This can be performed using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).
Data Presentation
The quantitative results of the transcriptomic analysis should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Example of Differentially Expressed Genes in A. baumannii AB5075 under Antibiotic Stress
| Gene ID | Gene Name | Function | Log2 Fold Change | p-value | Regulation |
| ABAYE_0123 | adeB | RND efflux pump | 2.5 | <0.001 | Upregulated |
| ABAYE_0456 | ompA | Outer membrane protein | -1.8 | <0.01 | Downregulated |
| ABAYE_0789 | recA | DNA repair protein | 1.5 | <0.05 | Upregulated |
| ... | ... | ... | ... | ... | ... |
Table 2: Small Regulatory RNAs (sRNAs) Identified in A. baumannii AB5075
| sRNA ID | Length (nt) | Genomic Location | Putative Function |
| sRNA1 | 110 | Intergenic | Regulation of metabolism |
| sRNA21 (Aar) | 95 | Intergenic | Repression of CarO OMP |
| sRNA35 | 78 | Antisense to coding gene | Post-transcriptional regulation |
| ... | ... | ... | ... |
Note: The data in these tables are illustrative and should be replaced with actual experimental results. An RNA-seq analysis of AB5075 identified 78 sRNAs during exponential growth in LB broth.[8]
Mandatory Visualization
Experimental and Analytical Workflow
Caption: Workflow for RNA sequencing and transcriptomic analysis of A. baumannii AB5075.
Key Virulence-Related Signaling in Acinetobacter baumannii
Caption: Virulence factor regulation and host interaction in A. baumannii.
References
- 1. Uncovering the mechanisms of Acinetobacter baumannii virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Global analysis of the RNA–RNA interactome in Acinetobacter baumannii AB5075 uncovers a small regulatory RNA repressing the virulence-related outer membrane protein CarO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Isolation and Characterization of Acinetobacter baumannii Recovered from Campylobacter Selective Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The primary transcriptome, small RNAs and regulation of antimicrobial resistance in Acinetobacter baumannii ATCC 17978 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collibri Library Prep Kits for Plant or Bacterial RNA Sequencing | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Whole Transcriptome Analysis of Acinetobacter baumannii Assessed by RNA-Sequencing Reveals Different mRNA Expression Profiles in Biofilm Compared to Planktonic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 12. RNA Library Preparation [illumina.com]
- 13. Whole Transcriptome Analysis of Acinetobacter baumannii Assessed by RNA-Sequencing Reveals Different mRNA Expression Profiles in Biofilm Compared to Planktonic Cells | PLOS One [journals.plos.org]
- 14. academic.oup.com [academic.oup.com]
- 15. bv-brc.org [bv-brc.org]
- 16. Protocol for integrated analysis of bacterial RNA-seq and ChIP-seq data for establishing a co-expression network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Antibiotic Selection Challenges in Acinetobacter baumannii AB5075 Mutants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acinetobacter baumannii AB5075 mutants. The following information is designed to address common challenges encountered during antibiotic selection and experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the common antibiotic resistance markers used for generating AB5075 mutants?
A1: The widely used University of Washington AB5075 transposon mutant library primarily utilizes two antibiotic resistance markers: tetracycline and hygromycin. It's important to note that the parental AB5075 strain is susceptible to these antibiotics, making them suitable for selection.[1][2]
Q2: I am observing inconsistent antibiotic resistance in my selected AB5075 mutants. What could be the cause?
A2: Inconsistent or unstable antibiotic resistance, particularly to aminoglycosides like tobramycin and gentamicin, is a known phenomenon in AB5075 and is often attributed to heteroresistance.[3][4][5] This can be caused by the spontaneous amplification of resistance genes, such as aadB located on the p1AB5075 plasmid. This amplification is often dependent on the RecA protein and can be unstable, with resistance levels reverting in the absence of selective pressure.[3][4][6]
Q3: My PCR confirmation of a transposon insertion is showing both a wild-type and a mutant band. What does this mean?
A3: Observing both wild-type and mutant bands in a PCR confirmation suggests that you may have a mixed population of cells or that the transposon has inserted into one copy of a duplicated gene. It is recommended to re-streak the culture to obtain single colonies and repeat the PCR on individual colonies.[7]
Q4: Can the colony morphology of AB5075 affect experimental outcomes?
A4: Yes, A. baumannii AB5075 exhibits phase variation, leading to different colony morphologies, such as opaque and translucent variants.[8] These variants can differ in several phenotypes, including antibiotic resistance, motility, and biofilm formation. It is crucial to use a single, consistent colony type for your experiments to ensure reproducibility.[8]
Q5: How can I create double mutants in AB5075?
A5: Double mutants can be constructed by first excising the resistance marker from a primary mutant and then introducing a second mutation via transformation with genomic DNA from another mutant.[9] Some transposons, like the T26 transposon, contain loxP sites flanking the resistance marker, allowing for its excision by expressing Cre recombinase.[9]
Troubleshooting Guides
Problem 1: No or very few colonies on selective plates after transformation/conjugation.
| Possible Cause | Troubleshooting Step |
| Incorrect Antibiotic Concentration | Perform a kill curve with the parental AB5075 strain to determine the minimum inhibitory concentration (MIC) of the selective antibiotic. Use a concentration that effectively kills the wild-type strain but allows resistant mutants to grow. |
| Low Transformation/Conjugation Efficiency | Optimize your transformation or conjugation protocol. Ensure the quality and concentration of the DNA are adequate and that the recipient cells are in the optimal growth phase for competency. |
| Essential Gene Disruption | If the gene of interest is essential for viability, obtaining a knockout mutant will not be possible under standard conditions. Consider conditional knockout systems or gene knockdown approaches. |
| Instability of the Mutant | The mutation may confer a significant fitness cost, leading to slow growth or cell death. Try using a lower concentration of the selective antibiotic or a richer growth medium to support initial growth. |
Problem 2: High background of parental strain growth on selective plates.
| Possible Cause | Troubleshooting Step |
| Antibiotic Degradation | Prepare fresh antibiotic stock solutions and add them to the media just before pouring the plates. Store antibiotic stocks at the recommended temperature. |
| Sub-optimal Antibiotic Concentration | The antibiotic concentration may be too low to effectively inhibit the growth of the parental strain. Re-evaluate the MIC and adjust the concentration in your selective plates accordingly. |
| Spontaneous Resistance | A. baumannii can develop spontaneous resistance. Ensure you are using a sufficiently high concentration of the selective antibiotic to minimize the occurrence of spontaneous mutants. |
Problem 3: Selected mutants lose their antibiotic resistance phenotype upon subculturing.
| Possible Cause | Troubleshooting Step |
| Unstable Resistance Mechanism | This is a known issue in AB5075, especially with aminoglycoside resistance, due to the unstable amplification of resistance genes.[3][4] Continuously culture the mutants in media containing the selective antibiotic to maintain the resistant phenotype. For final experiments, use freshly grown cultures from selective media. |
| Plasmid Loss | If the resistance gene is on a plasmid that is not essential for growth, it can be lost without selective pressure. Always maintain selection when culturing plasmid-carrying strains. |
Data Presentation
Table 1: Antibiotic Susceptibility Profile of Wild-Type A. baumannii AB5075 and Expected Resistance of Transposon Mutants.
| Antibiotic | Wild-Type AB5075 Susceptibility | T26 Transposon Mutant (Tetracycline Resistance) | T101 Transposon Mutant (Hygromycin Resistance) |
| Tetracycline | Susceptible[1][2] | Resistant | Susceptible |
| Hygromycin | Susceptible[1][2] | Susceptible | Resistant |
| Tobramycin | Resistant (Heteroresistance observed)[3][4] | Resistant (Heteroresistance observed) | Resistant (Heteroresistance observed) |
| Gentamicin | Resistant (Heteroresistance observed)[3][4] | Resistant (Heteroresistance observed) | Resistant (Heteroresistance observed) |
| Amikacin | Susceptible[3] | Susceptible | Susceptible |
| Chloramphenicol | Resistant[10] | Resistant | Resistant |
| Ciprofloxacin | Resistant[8] | Resistant | Resistant |
| Ceftriaxone | Resistant[8] | Resistant | Resistant |
Note: The intrinsic resistance of AB5075 to many antibiotics means that the introduction of a transposon will only add resistance to the specific selection marker.
Experimental Protocols
Protocol 1: Confirmation of Transposon Insertion by PCR
This protocol is adapted from the guidelines provided by the University of Washington for the AB5075 mutant library.[7]
-
Primer Design:
-
Design flanking primers specific to the genomic region upstream and downstream of the expected transposon insertion site.
-
Use a transposon-specific primer. For the T26 transposon, a recommended primer is Pgro-172 (5'-TGAGCTTTTTAGCTCGACTAATCCAT-3'). For the T101 transposon, use hyg-174 (5'-GAAGCATTTATCAGGGTTATTGTCTCA-3').[7]
-
-
PCR Reactions: Set up three PCR reactions for each mutant to be tested:
-
Reaction A (Wild-type control): Flanking primer pair. This should yield a product of a specific size in the wild-type strain.
-
Reaction B (Mutant confirmation - absence of wild-type gene): Flanking primer pair with mutant genomic DNA. This should result in no product or a much larger product than in the wild-type.[7]
-
Reaction C (Mutant confirmation - presence of transposon): One flanking primer and the corresponding transposon-specific primer. This should yield a product of a predictable size only in the mutant.
-
-
PCR Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 5 minutes
-
30 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds (adjust based on primer Tm)
-
Extension: 72°C for 1 minute/kb of expected product size
-
-
Final Extension: 72°C for 10 minutes
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. The expected band patterns will confirm the presence and location of the transposon insertion.
Table 2: Example PCR Reaction Mixture.
| Component | Volume (for 25 µL reaction) | Final Concentration |
| 5X PCR Buffer | 5 µL | 1X |
| dNTPs (10 mM) | 0.5 µL | 200 µM |
| Forward Primer (10 µM) | 1 µL | 0.4 µM |
| Reverse Primer (10 µM) | 1 µL | 0.4 µM |
| Taq DNA Polymerase | 0.25 µL | 1.25 units |
| Template DNA | 1 µL | ~50-100 ng |
| Nuclease-free water | to 25 µL | - |
Protocol 2: Determining Optimal Antibiotic Concentration (Kill Curve)
This is a general protocol that should be adapted for your specific experimental conditions.
-
Preparation:
-
Prepare a fresh overnight culture of wild-type A. baumannii AB5075 in a non-selective broth (e.g., LB).
-
Prepare a series of dilutions of the selective antibiotic (e.g., tetracycline or hygromycin) in the same broth.
-
-
Inoculation:
-
Dilute the overnight culture to a starting OD600 of approximately 0.05.
-
In a 96-well plate, add a fixed volume of the diluted culture to wells containing the different antibiotic concentrations. Include a no-antibiotic control.
-
-
Incubation:
-
Incubate the plate at 37°C with shaking.
-
Measure the OD600 at regular intervals (e.g., every 2 hours) for up to 24 hours.
-
-
Analysis:
-
Plot the growth curves for each antibiotic concentration.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible growth after the incubation period. For selection, a concentration at or slightly above the MIC is typically used.
-
Visualizations
References
- 1. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Aminoglycoside Heteroresistance in <named-content content-type="genus-species">Acinetobacter baumannii</named-content> AB5075 [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Manoil Lab [gs.washington.edu]
- 8. journals.asm.org [journals.asm.org]
- 9. Resources for Genetic and Genomic Analysis of Emerging Pathogen Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Pilin A and Thioredoxin A Mutant Strains of Acinetobacter baumannii, From a Transposon Insertion Library, for Pili Production and Virulence‐Associated Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acinetobacter baumannii AB5075 Transformation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve transformation efficiency in Acinetobacter baumannii AB5075.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during natural transformation and electroporation experiments with A. baumannii AB5075.
Natural Transformation
Question: What are the key factors influencing the efficiency of natural transformation in A. baumannii AB5075?
Answer: Several factors can significantly impact the success of natural transformation:
-
pH of the Transformation Medium: The optimal pH for transformation in A. baumannii AB5075 is between 5.3 and 6.1.[1][2] Transformation frequencies can decrease by 10 to 100-fold at a pH above 7.36.[2]
-
Agarose Concentration: Higher concentrations of agarose in the transformation medium have been shown to increase transformation frequencies.[1]
-
Source and Type of DNA: The source of the transforming DNA can affect efficiency.[3] While one study suggests that natural transformation occurs independently of the donor DNA type, another indicates that genomic DNA (gDNA) is most efficient, followed by integrative plasmids, and then PCR fragments.[3]
-
Growth Phase: For preparing competent cells, bacteria are typically grown to a specific optical density (OD600), often around 1.0, before being used in the transformation assay.[3]
-
Homology of DNA: Successful integration of DNA into the chromosome via natural transformation requires sufficient homology between the incoming DNA and the host chromosome.[3]
Question: My natural transformation experiment failed. What are the common causes and how can I troubleshoot it?
Answer:
-
Suboptimal pH: Verify the pH of your transformation medium. Prepare fresh medium buffered to a pH between 5.3 and 6.1.[2]
-
Incorrect Growth Phase: Ensure your A. baumannii AB5075 culture has reached the optimal growth phase (OD600 ≈ 1.0) before starting the transformation protocol.[3]
-
Low-Quality DNA: Use high-purity DNA. Contaminants can inhibit transformation. Also, consider the source of your DNA, as gDNA tends to be more efficient.[3]
-
Insufficient Homology: If you are attempting to integrate a gene cassette, ensure the flanking homologous regions are sufficiently long (e.g., ~1 kb).[3]
-
comM Gene Disruption: The comM gene is essential for natural transformation. In many multidrug-resistant strains, including AB5075, this gene is interrupted by a resistance island, which significantly reduces transformation efficiency.[4][5] Curing the strain of this resistance island can increase transformation frequency by up to 1000-fold.[5]
Electroporation
Question: What are the critical parameters for optimizing electroporation of A. baumannii AB5075?
Answer: The efficiency of electroporation is influenced by several electrical and biological factors:
-
Growth Phase: The stationary phase of growth (OD600 of ~4.5 to 6.0) has been shown to yield the highest transformation efficiencies.[6][7][8]
-
Voltage: An electric field strength of 1.7 kV/cm is reported to be optimal.[6][8] For a 1mm gap cuvette, this corresponds to 1700V, and for a standard 1.8mm cuvette, it's 1800V.[7]
-
Resistance: A resistance setting of 100 Ohms is recommended for optimal results.[6][7][8]
-
DNA Amount: Using 25 ng of plasmid DNA has been associated with the highest transformation efficiency.[6][7][8]
-
Cell Preparation: Proper preparation of electrocompetent cells, including washing with sterile, cold 10% glycerol, is crucial.[7]
Question: I am getting very few or no colonies after electroporation. What could be the problem?
Answer:
-
Incorrect Growth Phase: Harvesting cells at a suboptimal OD600 can drastically reduce the number of competent cells. Ensure the culture has reached the early stationary phase (OD600 between 4.5 and 6.0).[7]
-
Suboptimal Electroporation Settings: Verify the voltage, resistance, and capacitance settings on your electroporator. For AB5075, optimal settings are around 1.7-1.8 kV, 100 Ω, and 25 µF.[6][7][8] The resulting time constant should be around 5-6 ms.[7]
-
Poor DNA Quality: The purity of the plasmid DNA is critical. Contaminants such as salts can lead to arcing during electroporation.
-
Improper Cell Handling: It is essential to keep the cells on ice during all preparation steps to maintain membrane integrity.[9]
-
Inefficient Recovery: After the electric pulse, immediate addition of pre-warmed SOC medium and an incubation period of at least 1 hour at 37°C with shaking is necessary for the cells to recover and express the antibiotic resistance marker.[7]
Quantitative Data Summary
The following tables summarize quantitative data for improving transformation efficiency in A. baumannii AB5075.
Table 1: Optimized Electroporation Parameters and Efficiency
| Parameter | Optimal Value | Resulting Transformation Efficiency (Transformants/µg DNA) |
| Growth Phase (OD600) | 6.0 | 4.3 x 10⁸ |
| Voltage | 1.7 kV/cm | 4.3 x 10⁸ |
| Resistance | 100 Ohms | 4.3 x 10⁸ |
| Plasmid DNA Amount | 25 ng | 4.3 x 10⁸ |
Data sourced from Yildirim et al., 2016.[6][8]
Table 2: Factors Influencing Natural Transformation Efficiency
| Factor | Condition | Transformation Frequency |
| pH | 5.3 - 6.1 | ~10⁻⁴ |
| > 7.36 | Decreases by 10 to 100-fold | |
| DNA Type | Genomic DNA (gDNA) | 10⁻⁵ to 10⁻⁴ |
| comM Gene Status | Wild-type (interrupted) | ~10⁻⁷ |
| Cured (restored) | ~10⁻⁴ (1000-fold increase) |
Data compiled from multiple sources.[1][2][5][10]
Experimental Protocols
Detailed Protocol for Preparation of Electrocompetent A. baumannii AB5075 Cells
-
Streak A. baumannii AB5075 on an LB agar plate and incubate for 3 days at 37°C.
-
Inoculate a single colony into 4 mL of LB medium in a 13 mL tube and grow overnight (16-18 hours) at 37°C with shaking at 220 rpm.[7]
-
Inoculate 500 µL of the overnight culture into 50 mL of LB medium in a 500 mL flask.[7]
-
Incubate at 37°C with shaking until the OD600 reaches 4.5 - 6.0.[7]
-
Transfer the culture to a 50 mL conical tube and centrifuge at 10,000 x g for 10 minutes at room temperature.[7]
-
Discard the supernatant and gently resuspend the bacterial pellet in 25 mL of sterile 10% glycerol at room temperature.[7]
-
Centrifuge the cells again at 10,000 x g for 10 minutes at room temperature.[7]
-
Repeat the wash step with 10% glycerol.
-
Resuspend the final cell pellet in 1.5 mL of 10% sterile glycerol.[7]
-
Aliquot 50 µL of the electrocompetent cells into microcentrifuge tubes and store at -80°C.[7]
Detailed Protocol for Electroporation of A. baumannii AB5075
-
Thaw an aliquot of electrocompetent cells on ice.
-
Add 1 µL of plasmid DNA (25 ng/µL) to the 50 µL of cells.[7]
-
Gently mix by flicking the tube and transfer the mixture to a pre-chilled 1 mm gap electroporation cuvette.[7]
-
Electroporate using the following parameters: 1800 V, 100 Ω, 25 µF.[7] The time constant should be approximately 5-6 ms.[7]
-
Immediately after the pulse, add 950 µL of pre-warmed (37°C) SOC medium to the cuvette.[7]
-
Transfer the cell suspension to a new tube and incubate at 37°C for 1 hour with shaking at 220 rpm.[7]
-
Plate 100 µL of the cell suspension onto pre-warmed LB agar plates containing the appropriate antibiotic.[7]
-
Incubate the plates overnight at 37°C.[7]
Detailed Protocol for Natural Transformation of A. baumannii AB5075
-
Grow an overnight culture of A. baumannii AB5075 in LB medium.[3]
-
Back-dilute the overnight culture 1:100 into 2 mL of fresh LB medium and grow at 37°C with aeration until the OD600 reaches approximately 1.0.[3]
-
Dilute the culture 1:100 in sterile Phosphate-Buffered Saline (PBS).[3]
-
Mix 2 µL of the bacterial suspension with 2 µL of transforming DNA (e.g., 100 ng/µL for gDNA or PCR products).[3]
-
Spot the 4 µL mixture onto a motility medium plate (0.5% agar, 5 g/L tryptone, 2.5 g/L NaCl).[1]
-
Seal the plate with parafilm and incubate at 37°C for 24 hours.[1]
-
Recover the bacteria from the plate surface and resuspend in 1 mL of PBS.[1]
-
Plate appropriate dilutions onto selective LB agar plates containing the relevant antibiotic.
-
Incubate overnight at 37°C and count the transformants.
Visualizations
Caption: Workflow for the electroporation of Acinetobacter baumannii AB5075.
Caption: Workflow for the natural transformation of Acinetobacter baumannii AB5075.
Caption: Troubleshooting logic for low transformation efficiency in A. baumannii AB5075.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. DNA modifications impact natural transformation of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resources for Genetic and Genomic Analysis of Emerging Pathogen Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Parameters for High Efficiency Transformation of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.igem.wiki [static.igem.wiki]
- 8. researchgate.net [researchgate.net]
- 9. btxonline.com [btxonline.com]
- 10. Fluorescence-Based Detection of Natural Transformation in Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acinetobacter baumannii AB5075 Virulence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in virulence assays with Acinetobacter baumannii AB5075.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Phase Variation: Opaque vs. Translucent Colonies
Question: My AB5075 cultures show colonies with different appearances (opaque and translucent). How does this affect my virulence assays?
Answer: A. baumannii AB5075 undergoes high-frequency phase variation, switching between a virulent opaque (VIR-O) and an avirulent translucent (AV-T) colony phenotype.[1][2][3][4][5] This is a critical factor to control for in your experiments, as the two variants exhibit significant differences in virulence-related characteristics.[1][2][3][4][5]
-
Virulence: The VIR-O variant is significantly more virulent in murine and Galleria mellonella infection models.[1][2][4][5]
-
Biofilm Formation: The AV-T variant typically forms more robust biofilms.[1][2][4]
-
Motility: The VIR-O variant exhibits increased surface motility.[1][2]
-
Capsule: The VIR-O variant has a thicker capsule, which contributes to its increased virulence and resistance to disinfectants.[5]
Troubleshooting Tips:
-
Visual Inspection: Always visually inspect your colonies using oblique lighting to distinguish between opaque and translucent phenotypes.[2]
-
Pure Cultures: Start each experiment with a pure culture derived from a single, well-isolated colony of the desired phenotype.
-
Monitor Switching: Be aware that switching can occur during culture.[1][2] For longer experiments, it may be necessary to re-streak cultures to ensure phase purity. The rate of reversion from opaque to translucent can be around 0.29% (± 0.23%), and from translucent to opaque around 0.05% to 0.45%.[1]
-
Documentation: Document the colony morphology used in each experiment to ensure reproducibility.
2. Biofilm Assays: Inconsistent Crystal Violet Staining
Question: I am getting highly variable results in my crystal violet biofilm assays. What could be the cause?
Answer: Inconsistent results in biofilm assays are common and can be attributed to several factors, from culture conditions to the assay technique itself.
Troubleshooting Tips:
-
Phase Variation: As mentioned, translucent variants generally form more biofilm.[1][4] Ensure you are using a consistent colony phenotype.
-
Growth Medium: The composition of the growth medium can significantly impact biofilm formation. Use a consistent, defined medium for all experiments.
-
Washing Steps: Gentle and consistent washing is crucial. Overly aggressive washing can dislodge weakly adherent biofilms, while insufficient washing will leave behind planktonic cells, leading to artificially high readings.
-
Drying: Ensure plates are completely dry before solubilizing the crystal violet, as residual water can interfere with the dye.
-
Incubation Time: Biofilm formation is a dynamic process. Optimize and standardize the incubation time for your specific experimental conditions.
-
Normalization: Normalize biofilm formation to bacterial growth (e.g., by measuring the OD600 of the planktonic culture) to account for differences in growth rates between strains or conditions.[6]
3. Galleria mellonella Infection Model: High Variability in Larval Survival
Question: My Galleria mellonella survival curves are inconsistent between experiments, even with the same bacterial inoculum. Why is this happening?
Answer: The G. mellonella model, while useful, can be subject to variability if not properly standardized.
Troubleshooting Tips:
-
Larval Quality: Use larvae of a consistent size and age, and ensure they are healthy and free of dark spots or signs of prior infection.[7][8][9]
-
Inoculum Preparation: Prepare your bacterial inoculum from a fresh culture in the same growth phase for every experiment. Ensure the bacterial suspension is homogenous and free of clumps.
-
Injection Site: Standardize the injection site (e.g., the last left proleg) to ensure consistent delivery of the inoculum.[10][11]
-
Injection Volume: Use a micro-syringe for accurate and consistent injection volumes.
-
Incubation Temperature: Maintain a constant incubation temperature (typically 37°C for A. baumannii assays) as this can affect both the host immune response and bacterial growth.[12]
-
Control Groups: Always include a phosphate-buffered saline (PBS) injection control group to account for any mortality due to physical trauma from the injection.[7][10][11]
4. Cytotoxicity Assays: Discrepancies in Host Cell Viability
Question: I am observing inconsistent levels of cytotoxicity when co-culturing AB5075 with epithelial cells (e.g., A549). What are the potential reasons?
Answer: Cytotoxicity assays are sensitive to variations in both the bacterial and host cell conditions.
Troubleshooting Tips:
-
Multiplicity of Infection (MOI): Ensure you are using a consistent and accurate MOI. Inaccurate cell counting of either bacteria or host cells will lead to variability.
-
Host Cell Confluency: Seed host cells to achieve a consistent confluency at the time of infection. Over-confluent or under-confluent monolayers can respond differently to infection.
-
Phase Variation: The opaque (virulent) variant of AB5075 is expected to be more cytotoxic. Inconsistent results may arise from using mixed or incorrect phase variants.
-
Incubation Time: Optimize and standardize the co-incubation period to capture the desired cytotoxic effects without excessive host cell death in control wells.
-
Assay Method: Different cytotoxicity assays (e.g., LDH release vs. MTT) measure different aspects of cell death. Ensure you are using the appropriate assay for your experimental question and that it is performed consistently.
Quantitative Data Summary
Table 1: Comparison of AB5075 Opaque vs. Translucent Variants
| Feature | Opaque (VIR-O) Variant | Translucent (AV-T) Variant | Reference(s) |
| Virulence (G. mellonella) | Higher (e.g., 85% ± 5% killing) | Lower (e.g., 47% ± 10% killing) | [1] |
| Biofilm Formation | Lower | Higher | [1][4] |
| Surface Motility | Increased | Decreased | [1][2] |
| Colistin MIC | Higher (2x) | Lower | [3] |
| Tetracycline MIC | Lower | Higher (2x) | [3] |
Table 2: Example Survival Data in G. mellonella Infection Model
| A. baumannii Strain | Inoculum (CFU/larva) | Incubation Time (hours) | Percent Survival | Reference(s) |
| AB5075 (Opaque) | 1 x 10^5 | 24 | 15% ± 5% | [1] |
| AB5075 (Translucent) | 1 x 10^5 | 24 | 53% ± 10% | [1] |
Experimental Protocols
1. Crystal Violet Biofilm Assay
This protocol is adapted from standard methods for quantifying biofilm formation in microtiter plates.[13][14][15][16][17]
-
Inoculum Preparation: Grow AB5075 in a suitable broth medium (e.g., Tryptic Soy Broth) overnight at 37°C. Dilute the overnight culture 1:100 in fresh medium.
-
Plate Inoculation: Add 200 µL of the diluted culture to the wells of a 96-well flat-bottom polystyrene plate. Include wells with sterile medium as a negative control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Washing: Gently discard the planktonic culture by inverting the plate. Wash the wells three times with 200 µL of sterile PBS. Be careful not to disturb the biofilm.
-
Fixation: Air-dry the plate completely. Fix the biofilm by adding 200 µL of methanol to each well for 15 minutes.
-
Staining: Remove the methanol and air-dry the plate. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells gently with water until the water runs clear.
-
Solubilization: Air-dry the plate completely. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Quantification: Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 570 nm using a plate reader.
2. Galleria mellonella Virulence Assay
This protocol provides a method for assessing the virulence of AB5075 using an in vivo insect model.[7][8][9][10][11][12][18][19]
-
Larvae Selection: Select healthy, final-instar G. mellonella larvae of a consistent size (approx. 250-350 mg). Larvae should be cream-colored and active. Discard any discolored or sluggish larvae.
-
Inoculum Preparation: Grow AB5075 to mid-log phase in broth. Wash the cells twice with sterile PBS and resuspend in PBS to the desired concentration (e.g., 10^6 CFU/mL).
-
Infection: Inject 10 µL of the bacterial suspension into the last left proleg of each larva using a Hamilton syringe. For the control group, inject 10 µL of sterile PBS.
-
Incubation: Place the larvae in a petri dish and incubate at 37°C.
-
Monitoring: Record the number of dead larvae at regular intervals (e.g., every 12 hours) for up to 72 hours. Larvae are considered dead when they are non-responsive to touch.
-
Data Analysis: Plot survival curves using the Kaplan-Meier method and analyze for statistical significance.
3. A549 Human Lung Epithelial Cell Cytotoxicity Assay
This protocol describes a method to assess the cytotoxicity of AB5075 towards a human lung cell line.[20][21][22][23]
-
Cell Culture: Culture A549 cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C with 5% CO2. Seed the cells into a 96-well plate to achieve ~90% confluency on the day of the experiment.
-
Inoculum Preparation: Prepare a mid-log phase culture of AB5075. Wash the bacteria and resuspend in cell culture medium without antibiotics.
-
Infection: Remove the old medium from the A549 cells and add 100 µL of fresh medium containing the bacterial suspension at the desired MOI (e.g., 10 or 100). Include uninfected control wells.
-
Incubation: Co-incubate the bacteria and A549 cells at 37°C with 5% CO2 for a predetermined time (e.g., 4-24 hours).
-
Cytotoxicity Measurement: Quantify cytotoxicity using a standard method, such as a Lactate Dehydrogenase (LDH) release assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to control wells (uninfected cells and cells lysed with a detergent).
Visualizations
Caption: Workflow for the crystal violet biofilm formation assay.
Caption: Quorum sensing signaling pathway in A. baumannii.
Caption: Troubleshooting logic for inconsistent biofilm assays.
References
- 1. Phase-Variable Control of Multiple Phenotypes in Acinetobacter baumannii Strain AB5075 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase-Variable Control of Multiple Phenotypes in Acinetobacter baumannii Strain AB5075 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Analysis of colony phase variation switch in Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colony phase variation switch | Acinetobacter baumannii [acinetobacterbaumannii.no]
- 6. researchgate.net [researchgate.net]
- 7. Galleria mellonella as a Good Model to Study Acinetobacter baumannii Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Use of the waxworm Galleria mellonella larvae as an infection model to study Acinetobacter baumannii | PLOS One [journals.plos.org]
- 11. protocols.io [protocols.io]
- 12. research.monash.edu [research.monash.edu]
- 13. Biofilm Formation in Acinetobacter Baumannii: Genotype-Phenotype Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. idcmjournal.org [idcmjournal.org]
- 15. static.igem.org [static.igem.org]
- 16. A Simple Static Biofilm Assay for Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Simple Static Biofilm Assay for Acinetobacter baumannii | Springer Nature Experiments [experiments.springernature.com]
- 18. journals.plos.org [journals.plos.org]
- 19. Galleria mellonella as an Infection and Antibiotic Treatment Model for Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isolation and Characterization of a Phapecoctavirus Infecting Multidrug-Resistant Acinetobacter baumannii in A549 Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acinetobacter baumannii AB5075 Biofilm Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing growth conditions for Acinetobacter baumannii AB5075 biofilm studies.
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and incubation time for A. baumannii AB5075 biofilm formation?
A1: While A. baumannii can form biofilms at a range of temperatures, studies have shown that optimal biofilm formation on plastic surfaces often occurs at temperatures lower than 37°C.[1][2] Temperatures between 25°C and 30°C have been reported to enhance biofilm production.[1][3] This is potentially due to the upregulation of certain biofilm-associated proteins, such as Csu pili and iron-uptake proteins, at these lower temperatures.[1][2][3][4] Incubation times for biofilm assays are typically 24 to 48 hours, allowing for mature biofilm development.[2]
Q2: Which growth medium is best suited for A. baumannii AB5075 biofilm studies?
A2: The choice of growth medium can significantly impact biofilm formation. Interestingly, minimal or nutrient-poor media have been shown to enhance biofilm formation compared to nutrient-rich media like Tryptic Soy Broth (TSB).[5][6] This suggests that nutrient limitation can be a trigger for biofilm development in A. baumannii. When grown in a minimal medium without agitation, biofilm growth has been shown to be optimized.[7] For specific experiments, specialized media such as artificial urine medium have been used to simulate particular host environments.[8]
Q3: What is the role of agitation in A. baumannii AB5075 biofilm formation?
A3: Agitation, or shear force, generally has an inverse relationship with A. baumannii biofilm formation. Static conditions (no shaking) are often optimal for initial bacterial attachment and subsequent biofilm development in microtiter plates.[5][6][7] Low hydrodynamic conditions favor the establishment of biofilms.[5][6] However, some studies have noted that on certain surfaces like polypropylene, agitation may enhance biofilm formation.[4][9]
Q4: How can I quantify the amount of biofilm formed by A. baumannii AB5075?
A4: There are several methods to quantify biofilm biomass. The most common and accessible methods are the crystal violet (CV) staining assay and the 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reduction assay.[9][10] The CV method stains the entire biofilm matrix, including cells and the extracellular polymeric substance (EPS), providing a measure of total biomass.[9] The XTT assay, on the other hand, measures the metabolic activity of the viable cells within the biofilm.[9] Both methods are reliable, though XTT is often considered more repeatable.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no biofilm formation | - Suboptimal incubation temperature.- Inappropriate growth medium.- Excessive agitation.- Strain variability. | - Incubate plates at a lower temperature, between 25°C and 30°C.[1][3][4]- Use a minimal or nutrient-poor growth medium.[5][6]- Ensure static incubation conditions (no shaking).[5][7]- Confirm the biofilm-forming capacity of your specific AB5075 isolate, as there can be strain-to-strain variation. |
| High variability between replicate wells | - Inconsistent inoculation volume.- Uneven temperature distribution in the incubator.- Edge effects in the microtiter plate. | - Use a multichannel pipette for accurate and consistent inoculation.- Ensure proper incubator calibration and uniform heat distribution.- Avoid using the outermost wells of the microtiter plate, or fill them with sterile medium to minimize evaporation. |
| Difficulty in reproducing results | - Minor variations in protocol.- Differences in surface materials of culture vessels.- Contamination. | - Strictly adhere to the established protocol, including incubation time, temperature, and media preparation.- Be aware that different plastics (e.g., polystyrene vs. polypropylene) can influence biofilm formation.[4]- Use aseptic techniques to prevent contamination. |
| Inconsistent staining with Crystal Violet | - Inadequate washing, leading to residual planktonic cells being stained.- Overly aggressive washing, leading to biofilm detachment. | - Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.- Avoid directing the wash stream directly onto the biofilm. |
Experimental Protocols
Microtiter Plate Biofilm Assay (Crystal Violet Staining)
This method quantifies the total biofilm biomass.
-
Inoculum Preparation: Culture A. baumannii AB5075 overnight in a suitable broth medium. Adjust the culture to a standardized optical density (e.g., OD600 of 0.05).[2]
-
Inoculation: Add 100 µL of the diluted bacterial suspension to the wells of a sterile 96-well flat-bottom polystyrene plate.[2] Include negative control wells with sterile broth only.
-
Incubation: Incubate the plate under static conditions at the desired temperature (e.g., 28°C or 30°C) for 24-48 hours.[2]
-
Washing: Carefully remove the culture medium from the wells by inversion. Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic bacteria.
-
Staining: Add 100 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 30 minutes.[10]
-
Washing: Discard the crystal violet solution and wash the wells three times with distilled water.
-
Solubilization: Add 100 µL of 70% ethanol to each well to solubilize the bound crystal violet dye.[10]
-
Quantification: Transfer the solubilized dye to a new microtiter plate and measure the absorbance at 595 nm using a plate reader.[10]
XTT Reduction Assay for Biofilm Viability
This method quantifies the metabolic activity of viable cells within the biofilm.
-
Biofilm Formation: Follow steps 1-4 of the Microtiter Plate Biofilm Assay.
-
XTT-Menadione Solution Preparation: Prepare a solution of XTT and menadione.
-
Incubation with XTT: Add 100 µL of the XTT-menadione solution to each well containing the biofilm and to control wells.
-
Incubation: Incubate the plate in the dark at 37°C for 1-4 hours.
-
Quantification: Measure the colorimetric change at an absorbance of 490-492 nm using a microtiter plate reader. The amount of formazan produced is proportional to the number of viable cells.
Data Presentation
Table 1: Effect of Temperature on A. baumannii Biofilm Formation
| Temperature | Relative Biofilm Formation (OD570) in TSB (Nutrient-Rich) | Relative Biofilm Formation (OD570) in EAOB (Minimal Medium) |
| 26°C | High | Very High |
| 30°C | Moderate | Very High |
| 37°C | Low | High |
Data synthesized from Eze et al., 2019.[5][6] Note: "Very High," "High," and "Moderate" are relative descriptors based on the findings.
Table 2: Comparison of Biofilm Quantification Methods
| Method | Principle | Measures | Advantages | Disadvantages |
| Crystal Violet (CV) Staining | Stains cells and extracellular matrix. | Total biofilm biomass. | Simple, inexpensive, high-throughput.[9][10] | Can stain dead cells and matrix components, potentially overestimating viability. |
| XTT Reduction Assay | Reduction of tetrazolium salt to formazan by metabolically active cells. | Cell viability/metabolic activity. | Measures viable cells, more reliable and repeatable.[9] | More expensive and complex than CV staining. |
Visualizations
Caption: Workflow for Crystal Violet Biofilm Assay.
Caption: Troubleshooting Logic for Low Biofilm Formation.
References
- 1. Frontiers | Convergence of Biofilm Formation and Antibiotic Resistance in Acinetobacter baumannii Infection [frontiersin.org]
- 2. Effect of Incubation Temperature on Antibiotic Resistance and Virulence Factors of Acinetobacter baumannii ATCC 17978 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convergence of Biofilm Formation and Antibiotic Resistance in Acinetobacter baumannii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acinetobacter baumannii biofilms: effects of physicochemical factors, virulence, antibiotic resistance determinants, gene regulation, and future antimicrobial treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined Effects Of Low Incubation Temperature, Minimal Growth Medium, And Low Hydrodynamics Optimize Acinetobacter baumannii Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Colony phase variation switch modulates antimicrobial tolerance and biofilm formation in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of two methods for quantification of Acinetobacter baumannii biofilm formation [bjm.ui.ac.ir]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Acinetobacter baumannii AB5075 Culture
Welcome to the technical support center for handling Acinetobacter baumannii AB5075 cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent, identify, and resolve contamination issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in my A. baumannii AB5075 culture?
A1: Contamination in bacterial cultures typically originates from three main sources:
-
Personnel: Microorganisms present on hands, clothing, and in the respiratory tract can be introduced into cultures.[1] Proper personal protective equipment (PPE) and aseptic technique are crucial.
-
Environment: Airborne particles, dust, and aerosols in the laboratory can carry contaminating bacteria and fungi.[2] Working in a sterile environment like a biosafety cabinet (BSC) is essential.
-
Materials and Equipment: Non-sterile media, reagents, pipette tips, culture vessels, and equipment are common sources of contamination.[2] All materials must be properly sterilized before use.[3]
Q2: I see unexpected growth in my A. baumannii AB5075 culture. How can I identify the type of contaminant?
A2: Initial identification can often be done by visual inspection and microscopy:
-
Bacterial Contamination: Often characterized by a sudden turbidity (cloudiness) in liquid cultures and a change in the medium's color to yellow due to acidic byproducts.[4] Under a microscope, you may see small, motile rods or cocci that are distinct from the coccobacillus morphology of A. baumannii. Common bacterial contaminants include Staphylococcus, Bacillus, and Pseudomonas species.[2]
-
Fungal (Yeast/Mold) Contamination: Yeast contamination may appear as single oval cells, sometimes budding, and can make the culture medium cloudy.[4] Mold contamination is often visible as filamentous structures (hyphae) floating in the medium or on surfaces.[4] Common fungal contaminants include Aspergillus, Penicillium, and Candida.[2][5][6]
-
Cross-Contamination: Growth of a bacterial strain other than A. baumannii AB5075 from another experiment. This can be identified through techniques like Gram staining, selective plating, or molecular methods if necessary.
Q3: My liquid culture of A. baumannii AB5075 has turned yellow and cloudy much faster than expected. What does this indicate?
A3: A rapid drop in pH, indicated by a yellowing of the culture medium (which often contains a pH indicator), accompanied by turbidity, is a classic sign of bacterial contamination.[4] Contaminating bacteria often grow faster than the target organism and produce acidic metabolic byproducts, causing the rapid color change.
Q4: What are the standard growth conditions for A. baumannii AB5075?
A4: A. baumannii AB5075 is routinely grown aerobically at 37°C in Luria-Bertani (LB) broth or on LB agar.[7]
Q5: Can I use antibiotics to eliminate contaminants from my A. baumannii AB5075 culture?
A5: While it is generally recommended to discard contaminated cultures, selective antibiotic use is possible if the AB5075 strain possesses a specific resistance marker that the contaminant lacks. A. baumannii AB5075 is susceptible to tetracycline and hygromycin, making these antibiotics potentially useful for genetic manipulation but not for selecting against common contaminants, as many are also susceptible.[8] The AB5075 strain is noted for its multidrug resistance, but this profile should be confirmed for your specific stock before attempting to use antibiotics to remove a contaminant.[8][9][10]
Troubleshooting Guides
Issue 1: Suspected Contamination in a Liquid Culture
This guide will help you diagnose and address potential contamination in a liquid culture of A. baumannii AB5075.
Issue 2: Persistent Contamination in the Laboratory
If contamination issues are recurrent, a systematic approach to identifying the source is necessary.
| Potential Source | Troubleshooting Steps |
| Media and Reagents | 1. Visually inspect all stock solutions for turbidity or particulates.[11]2. Perform a sterility test on a new, unopened bottle of media and other reagents by incubating an aliquot at 37°C for 48 hours.[12]3. If contamination is found, discard the entire batch and obtain new, certified sterile reagents. |
| Laboratory Equipment | 1. Incubator: Check for spills and ensure regular cleaning and disinfection. Ensure the water pan is filled with sterile distilled water and a disinfectant.2. Autoclave: Verify that autoclave cycles are reaching the correct temperature and pressure for the required time using chemical and biological indicators.[13]3. Biosafety Cabinet (BSC): Ensure proper certification and airflow. Disinfect all surfaces before and after use with 70% ethanol or another suitable disinfectant.[14] |
| Aseptic Technique | 1. Review laboratory procedures with all personnel to ensure strict adherence to aseptic techniques.[11]2. Observe techniques to identify potential breaches, such as incorrect handling of sterile items or working too far from the flame of a Bunsen burner.[15]3. Implement an aseptic technique checklist for routine procedures.[11] |
Quantitative Data Summary
Table 1: Standard Autoclave Sterilization Parameters
| Load Type | Temperature | Pressure | Minimum Time |
| Liquids (Media, Buffers) | 121°C (250°F) | 15 psi | 15-20 minutes (for volumes up to 1L) |
| Glassware (empty) | 121°C (250°F) | 15 psi | 15-30 minutes |
| Biohazardous Waste | 121°C (250°F) | 15 psi | 30-60 minutes |
| Wrapped Instruments | 132-134°C (270-273°F) | ~27-30 psi | 3-10 minutes (pre-vacuum) |
| Data sourced from multiple references.[13][16][17][18][19] |
Table 2: Common Laboratory Surface Disinfectants
| Disinfectant | Concentration | Minimum Contact Time | Effective Against |
| Ethanol | 70% (v/v) | 10 minutes | Vegetative bacteria, fungi, lipid-containing viruses |
| Isopropanol | 70% (v/v) | 10 minutes | Vegetative bacteria, fungi, lipid-containing viruses |
| Sodium Hypochlorite (Bleach) | 1:10 dilution of household bleach (~0.5%) | 10-20 minutes | Bacteria, viruses, fungi, some spores |
| Quaternary Ammonium Compounds | 0.1 - 2.0% | 10-30 minutes | Vegetative bacteria, fungi, lipophilic viruses |
| Phenolic Compounds | 0.2 - 3.0% | 10-30 minutes | Vegetative bacteria, fungi, most viruses |
| Data compiled from multiple sources.[20][21][22][23] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Workspace in a Biosafety Cabinet (BSC)
This protocol outlines the steps to create an aseptic environment for handling A. baumannii AB5075 cultures.
Methodology:
-
Personal Protective Equipment (PPE): Before starting, don a clean lab coat, sterile gloves, and safety goggles.[14]
-
BSC Preparation: Ensure the biosafety cabinet is certified. Turn on the blower and allow the air to purge for at least 5 minutes. Confirm the sash is at the appropriate working height.[14]
-
Surface Decontamination: Liberally spray all interior surfaces of the BSC with 70% ethanol and wipe with a sterile, lint-free cloth.[24]
-
Material Decontamination: Spray the exterior of all items (e.g., media bottles, pipette boxes, flasks) with 70% ethanol before placing them inside the cabinet.[24]
-
Workspace Arrangement: Organize materials within the BSC to create a logical workflow, separating sterile and non-sterile items to prevent cross-contamination. Avoid blocking the air grilles.[14]
-
Post-Procedure: Upon completion of work, remove all items, disinfect the work surface again, and turn on the UV light for 15-30 minutes (if applicable and safe for the lab environment).[14]
Protocol 2: Sterility Testing of Liquid Culture Media
This protocol is used to verify that prepared liquid media (e.g., LB broth) is free from microbial contamination before use.
Methodology:
-
Sampling: Aseptically collect a representative sample (e.g., 1-2 mL) from the batch of prepared liquid medium. For larger batches, multiple samples from different containers may be necessary.
-
Incubation: Transfer the sample to a sterile test tube. Place the tube in an incubator at 37°C for a minimum of 48 hours.[12] Some protocols recommend a longer incubation period of up to 14 days for comprehensive testing.[25][26]
-
Negative Control: Include an uninoculated, sterile tube of a previously validated batch of the same medium as a negative control.
-
Positive Control: In a separate tube, inoculate the new medium with a small number (<100 CFU) of a known organism (e.g., E. coli or S. aureus) to ensure the medium supports growth.[12] This validates the growth-promoting properties of the medium.
-
Observation: After the incubation period, visually inspect the test sample for any signs of microbial growth, such as turbidity, pellicle formation, or sediment. Compare the test sample to the negative control.[25]
-
Interpretation:
-
Pass: The medium remains clear, identical to the negative control. The batch is considered sterile and suitable for use.
-
Fail: The medium appears turbid or shows other signs of growth. The entire batch of media is contaminated and must be discarded. The preparation and sterilization process should be reviewed.[25]
-
References
- 1. arcjournals.org [arcjournals.org]
- 2. jrasb.com [jrasb.com]
- 3. How To Set Up And Maintain A Sterile Laboratory - Decocorp [decocorp.com.au]
- 4. Identifying Different Types of Contaminants in Life Science Labs [pion-inc.com]
- 5. rapidmicrobio.com [rapidmicrobio.com]
- 6. Laboratory Fungal Contaminants | alokpdf.com [alokpdf.com]
- 7. researchgate.net [researchgate.net]
- 8. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resources for Genetic and Genomic Analysis of Emerging Pathogen Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kentronmicrobiology.nl [kentronmicrobiology.nl]
- 12. microbiologics.com [microbiologics.com]
- 13. nevsink.com [nevsink.com]
- 14. Aseptic Technique in the Lab: Complete Step-by-Step Guide & SOP (2025) [mantacc.com]
- 15. Sterile Technique — NeoSynBio [neosynbio.com]
- 16. What Are The Settings Of Autoclave In Microbiology? Achieve Guaranteed Sterility For Your Lab - Kintek Solution [kindle-tech.com]
- 17. tuttnauer.com [tuttnauer.com]
- 18. consteril.com [consteril.com]
- 19. autoclaveequipment.com [autoclaveequipment.com]
- 20. ehs.uky.edu [ehs.uky.edu]
- 21. safety.fsu.edu [safety.fsu.edu]
- 22. maastrichtuniversity.nl [maastrichtuniversity.nl]
- 23. ehs.ucsb.edu [ehs.ucsb.edu]
- 24. microbenotes.com [microbenotes.com]
- 25. rocker.com.tw [rocker.com.tw]
- 26. SOP for Sterility Testing | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Stabilizing Plasmid Constructs in Acinetobacter baumannii AB5075
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with plasmid constructs in the multidrug-resistant Acinetobacter baumannii strain AB5075.
Frequently Asked Questions (FAQs)
Q1: Why is working with plasmids in A. baumannii AB5075 challenging?
A1: A. baumannii AB5075 presents unique challenges due to its nature as a multidrug-resistant (MDR) clinical isolate.[1] Many common antibiotic resistance markers used for plasmid selection in E. coli are ineffective in this strain.[1] Furthermore, some plasmids may exhibit instability, leading to their loss from the bacterial population over time.
Q2: What are the best types of plasmids to use for stable expression in AB5075?
A2: For stable gene expression, two main strategies are recommended:
-
Broad-Host-Range Plasmids with Stability Determinants: Plasmids from the IncQ group (e.g., derivatives of RSF1010) have been shown to replicate and be stably maintained in A. baumannii.[2] Additionally, shuttle vectors containing toxin-antitoxin (TA) systems are designed for enhanced stability, ensuring that cells that lose the plasmid are eliminated from the population.[3]
-
Chromosomal Integration Systems: For the most stable, long-term expression, integrating the gene of interest into the chromosome is the preferred method. Tn7-based transposon systems are highly effective as they insert a single copy of the genetic construct into a specific, neutral site (the attTn7 site) on the A. baumannii chromosome.[1]
Q3: Which antibiotic selection markers are effective for plasmids in AB5075?
A3: Due to its extensive resistance profile, standard markers like ampicillin, chloramphenicol, and kanamycin are often not suitable. The following markers are more commonly and effectively used for selection in AB5075:
-
Apramycin
-
Zeocin
-
Tetracycline (Note: AB5075 is susceptible, making this a viable option)[4]
-
Tellurite
Q4: What is the most effective method for introducing plasmids into AB5075?
A4: Electroporation is the preferred and most common method for transforming A. baumannii with plasmid DNA.[5][6][7] This method requires the preparation of electrocompetent cells and optimization of electrical parameters. For integrative systems like Tn7 transposons, four-parental mating is also a frequently used delivery method.
Troubleshooting Guides
This section addresses common problems encountered during the transformation and maintenance of plasmids in A. baumannii AB5075.
Problem 1: No transformants obtained after electroporation.
| Possible Cause | Suggested Solution |
| Inefficient Electrocompetent Cells | The efficiency of electrocompetent cells is critical. Prepare fresh cells and ensure they are kept on ice at all times. Use a protocol optimized for A. baumannii (see Experimental Protocols section). |
| Incorrect Electroporation Settings | Optimize electroporation parameters. For A. baumannii, settings around 1.6-1.8 kV, 100-200 Ω, and 25 µF are often successful.[5][8] |
| Poor DNA Quality | Use a plasmid preparation kit that yields high-purity, low-salt DNA. Contaminants can cause arcing during electroporation. |
| Ineffective Antibiotic Selection | Confirm that the antibiotic concentration in your selective plates is appropriate for AB5075. See the table below for recommended concentrations. |
| Plasmid Incompatibility | Ensure the plasmid's origin of replication is functional in A. baumannii. Broad-host-range replicons like pBBR1 or RSF1010 are recommended.[2][9] |
Problem 2: Plasmid is unstable and lost over time, even with selection.
| Possible Cause | Suggested Solution |
| High Metabolic Burden | Overexpression of a toxic protein can create strong selective pressure for cells to lose the plasmid. Use an inducible promoter system (e.g., arabinose or IPTG-inducible) to control protein expression. |
| Suboptimal Antibiotic Concentration | Ensure the antibiotic concentration is high enough to effectively kill non-plasmid-containing cells. |
| Inherent Plasmid Instability | The plasmid backbone may lack stability determinants. Switch to a vector known for high stability in Acinetobacter, such as one containing a toxin-antitoxin (TA) system.[3] |
| Recombination Events | If the plasmid contains sequences homologous to the AB5075 chromosome, it could lead to instability. |
Problem 3: Low or variable gene expression from the plasmid.
| Possible Cause | Suggested Solution |
| Promoter Issues | Ensure the promoter used is active in A. baumannii. Some E. coli promoters function well, but others may not. Using a system with an inducible promoter like PBAD (arabinose) or Ptac (IPTG) allows for titration of expression. |
| Codon Usage | If expressing a gene from a distant organism, codon usage differences may limit translation efficiency. Consider codon-optimizing your gene for A. baumannii. |
| Plasmid Copy Number | A low-copy-number plasmid will naturally result in lower expression levels. If high expression is required, use a high-copy-number vector. Be aware this can increase metabolic burden. |
| Plasmid Instability | If a significant portion of the cell population has lost the plasmid, the overall expression level will be low. Verify plasmid maintenance using the Plasmid Stability Assay. |
Data Presentation
Table 1: Recommended Antibiotic Concentrations for Selection in AB5075
| Antibiotic | Concentration on Solid Media (µg/mL) | Concentration in Liquid Media (µg/mL) |
| Apramycin | 50 | 25 |
| Hygromycin | 250 | 250 |
| Tetracycline | 10-15 | 5-10 |
| Zeocin | 50-100 | 25-50 |
| Tellurite | 30-60 | N/A |
Table 2: Characteristics of Common Vector Types for A. baumannii AB5075
| Vector Type | Replicon/Integration | Copy Number | Stability | Recommended Use |
| pMMB207 derivatives | RSF1010 (IncQ) | Multi-copy | Generally stable, but can be lost without selection.[1] | General purpose cloning and expression. |
| pVRL1/pVRL2 | pWH1277 | High-copy | High stability due to Toxin-Antitoxin system.[3] | Stable high-level gene expression. |
| pDSK519 derivatives | RSF1010 (IncQ) | Multi-copy | Stably replicates in A. baumannii.[2] | Compatible with pWH1277-based plasmids for co-expression studies.[2] |
| mini-Tn7 vectors | Chromosomal Integration | Single-copy | Highly stable as it becomes part of the chromosome.[1] | Stable, long-term expression; complementation studies. |
Note: Quantitative data on the precise rate of plasmid loss per generation in AB5075 is not extensively documented. Researchers can determine this for their specific construct using the Plasmid Stability Assay protocol provided below.
Experimental Protocols
Protocol 1: Preparation of Electrocompetent A. baumannii AB5075
-
Inoculate a single colony of AB5075 into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
Inoculate 500 µL of the overnight culture into 50 mL of fresh LB broth in a 500 mL flask.
-
Grow the culture at 37°C with vigorous shaking (220 rpm) until it reaches an OD₆₀₀ of 4.5 - 6.0.[5]
-
Transfer the culture to a 50 mL conical tube and chill on ice for 15-30 minutes.
-
Pellet the cells by centrifugation at 10,000 x g for 10 minutes at 4°C.[5]
-
Discard the supernatant and gently resuspend the cell pellet in 25 mL of ice-cold, sterile 10% glycerol.[5]
-
Repeat the centrifugation (step 5) and washing (step 6) two more times.
-
After the final wash, resuspend the pellet in 1-1.5 mL of ice-cold, sterile 10% glycerol.[5]
-
Aliquot 50 µL of the cell suspension into pre-chilled microfuge tubes. Flash-freeze the aliquots in liquid nitrogen and store them at -80°C until use.
Protocol 2: Electroporation of A. baumannii AB5075
-
Thaw an aliquot of electrocompetent AB5075 cells on ice.
-
Add 1-2 µL of plasmid DNA (typically 25-100 ng) to the cells. Gently mix by flicking the tube.[5] Do not pipette up and down.
-
Transfer the cell/DNA mixture to a pre-chilled 1-mm gap electroporation cuvette.[5]
-
Pulse the cuvette with the following settings: 1.8 kV, 100 Ω, 25 µF .[5] The time constant should be approximately 5-6 ms.
-
Immediately after the pulse, add 950 µL of pre-warmed SOC medium to the cuvette and gently resuspend the cells.[5]
-
Transfer the cell suspension to a microfuge tube and incubate at 37°C for 1-2 hours with shaking to allow for the expression of the antibiotic resistance marker.
-
Plate appropriate dilutions of the cell culture onto selective LB agar plates containing the relevant antibiotic.
-
Incubate the plates at 37°C for 24-48 hours until colonies appear.
Protocol 3: Plasmid Stability Assay
-
Inoculate a single colony of the AB5075 transformant into 5 mL of LB broth containing the appropriate selective antibiotic. Grow overnight at 37°C.
-
The next day, dilute the culture 1:1000 into two flasks of fresh LB broth: one with and one without the selective antibiotic.
-
Grow the cultures at 37°C with shaking. This is Generation 0.
-
After approximately 10 generations (e.g., 6-8 hours, determined by your strain's doubling time), dilute the culture grown without antibiotic 1:1000 into a new flask of fresh, non-selective LB broth.
-
At each passage (e.g., every 10, 20, 30 generations), take a sample from the non-selective culture.
-
Create serial dilutions of the sample and plate onto non-selective LB agar plates to determine the total number of viable cells (CFU/mL).
-
Plate the same dilutions onto selective LB agar plates to determine the number of plasmid-containing cells (CFU/mL).
-
Calculate the percentage of plasmid-containing cells at each time point: (CFU on selective media / CFU on non-selective media) * 100.
-
Plot the percentage of plasmid-containing cells against the number of generations to visualize plasmid stability.
Visualizations
Caption: Workflow for transforming and validating plasmid constructs in A. baumannii AB5075.
Caption: Troubleshooting flowchart for failed electroporation experiments with A. baumannii AB5075.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A set of shuttle plasmids for gene expression in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Shuttle Vectors for Gene Cloning and Expression in Multidrug-Resistant Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.wiki [static.igem.wiki]
- 6. Transformation of Acinetobacter baumannii: Electroporation. | Semantic Scholar [semanticscholar.org]
- 7. Transformation of Acinetobacter baumannii: Electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Parameters for High Efficiency Transformation of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broad host range vectors for stable genomic library construction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protein Extraction from Acinetobacter baumannii AB5075
This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions for protein extraction from the highly virulent Acinetobacter baumannii strain AB5075.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for total protein extraction from AB5075?
A1: For general-purpose total proteome analysis, a urea-based lysis buffer combined with sonication is a robust starting point. This method effectively lyses the resilient Gram-negative cell wall of A. baumannii. A typical lysis buffer contains 8M urea in 50 mM triethyl ammonium bicarbonate (TEAB), which denatures proteins and helps to solubilize them.[1]
Q2: How can I specifically enrich for membrane proteins from AB5075?
A2: Enrichment of membrane proteins typically involves ultracentrifugation to pellet the membrane fraction after cell lysis. The inner membrane can be solubilized using detergents like N-lauroylsarcosine, leaving the outer membrane proteins in the pellet.[2] For total membrane protein extraction, detergents such as Triton X-100 or Triton X-114 are effective.[3][4]
Q3: What is the most effective method for extracting periplasmic proteins from AB5075?
A3: A spheroplasting method using sucrose and lysozyme has been demonstrated to be highly effective for recovering periplasmic proteins from A. baumannii AB5075.[5] This method maintains the integrity of the inner membrane, minimizing contamination from cytosolic proteins.
Q4: Why is my protein yield consistently low?
A4: Low protein yield can stem from several factors:
-
Inefficient Cell Lysis: A. baumannii has a tough outer membrane. Ensure your lysis method (e.g., sonication, French press) is optimized. You may need to increase the duration or intensity of sonication or the pressure of the French press.
-
Incomplete Protein Solubilization: The choice and concentration of detergents are critical, especially for membrane proteins.[2] You may need to screen different detergents or optimize their concentrations.
-
Protein Degradation: The use of protease inhibitor cocktails is highly recommended to prevent degradation by endogenous proteases.
Q5: How can I minimize contamination from other cellular compartments in my protein extracts?
A5: Minimizing contamination requires careful separation of cellular fractions. For membrane protein preps, washing the membrane pellet after the initial ultracentrifugation step can help remove soluble cytosolic proteins.[4] For periplasmic protein extractions, careful handling is necessary to prevent rupture of the inner membrane.
Troubleshooting Guides
Issue 1: Poor Separation of Inner and Outer Membranes
-
Problem: Lack of distinct bands for inner and outer membrane fractions on a sucrose density gradient.
-
Possible Cause: The sucrose concentrations in the gradient may not be optimal for A. baumannii AB5075.
-
Solution: Adjust the sucrose concentrations in the density gradient. For A. baumannii, a modified sucrose gradient of 20%/45%/73% (w/v) has been shown to improve separation compared to standard protocols for other Gram-negative bacteria.[6]
Issue 2: Incomplete Solubilization of Membrane Proteins
-
Problem: A significant amount of protein remains in the insoluble pellet after detergent extraction.
-
Possible Cause: The detergent used is not effective for the target protein(s), or the detergent concentration is too low.
-
Solution:
-
Screen Different Detergents: Test a panel of detergents (e.g., Triton X-100, Triton X-114, SB3-14, DDM) to find the most effective one for your protein of interest.
-
Optimize Detergent Concentration: Perform a titration of the detergent concentration to find the optimal balance between solubilization and maintaining protein integrity.
-
Increase Incubation Time: Extend the incubation time with the detergent to allow for more complete solubilization.
-
Issue 3: Protein Degradation During Extraction
-
Problem: Evidence of protein degradation on SDS-PAGE (e.g., smearing, lower molecular weight bands).
-
Possible Cause: Endogenous protease activity.
-
Solution:
-
Add Protease Inhibitors: Always include a broad-spectrum protease inhibitor cocktail in your lysis and extraction buffers.
-
Work Quickly and at Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize protease activity.
-
Experimental Protocols
Protocol 1: Total Protein Extraction
This protocol is adapted from methods used for proteomic analysis of A. baumannii.[1]
-
Cell Culture and Harvest: Culture AB5075 in Luria-Bertani (LB) broth at 37°C with shaking to an OD600 of 0.7–0.8. Harvest cells by centrifugation at 16,000 x g for 10 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer of 8M urea in 50 mM TEAB. Lyse the cells by ultrasonic breakage on ice.
-
Protein Collection: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein.
-
Quantification: Determine the protein concentration of the supernatant using a suitable method, such as the BCA Protein Assay.
Protocol 2: Outer Membrane Protein Extraction
This protocol is a modified version of a two-step purification method for outer membrane proteins.[2]
-
Cell Disruption: Resuspend harvested AB5075 cells in 20 mM sodium phosphate buffer (pH 7.0) and disrupt using a French press at 110 MPa.
-
Inner Membrane Solubilization: Pellet the cell envelopes by ultracentrifugation. Resuspend the pellet in 20 mM sodium phosphate buffer (pH 7.0) containing 2% N-lauroylsarcosine to solubilize the inner membrane. Incubate at room temperature with rolling for 1 hour.
-
Outer Membrane Collection: Centrifuge the suspension to pellet the outer membranes.
-
Outer Membrane Solubilization: Resuspend the outer membrane pellet in 20 mM sodium phosphate buffer with 50 mM NaCl and a suitable detergent (e.g., 0.5% SB3-14) to solubilize the outer membrane proteins. Incubate overnight at room temperature with rolling.
-
Final Clarification: Centrifuge at 85,000 x g for 1 hour to remove any insoluble material. The supernatant contains the solubilized outer membrane proteins.
Protocol 3: Periplasmic Protein Extraction
This protocol is based on a method found to be effective for A. baumannii AB5075.[5]
-
Cell Preparation: Harvest cells and wash them with a suitable buffer.
-
Spheroplast Formation: Resuspend the cell pellet in a buffer containing sucrose and lysozyme. This will disrupt the outer membrane and peptidoglycan layer, releasing the periplasmic contents.
-
Collection of Periplasmic Fraction: Centrifuge the suspension to pellet the spheroplasts (intact cells with compromised outer layers). The supernatant contains the periplasmic proteins.
-
Concentration and Analysis: The periplasmic protein fraction can be concentrated and analyzed by methods such as SDS-PAGE and mass spectrometry.
Quantitative Data Summary
| Extraction Method | Target Fraction | Lysis/Extraction Reagents | Typical Yield/Concentration | Reference |
| Urea-based Lysis | Total Proteome | 8M Urea, 50 mM TEAB | Not specified, but sufficient for proteomic analysis | [1] |
| Detergent Extraction | Outer Membrane | 2% N-lauroylsarcosine, 0.5% SB3-14 | 291.5 mg for OmpC from E. coli (as an example) | [2] |
| Sucrose/Lysozyme | Periplasmic | Sucrose, Lysozyme | 20-40 µg/mL | [5] |
| Protease Extraction | Extracellular | Nutrient Broth | 0.0295 mg/mL | [7] |
Visualizations
Caption: Workflow for total protein extraction from A. baumannii AB5075.
Caption: Workflow for outer membrane protein extraction.
Caption: Troubleshooting logic for low protein yield.
References
- 1. Proteomic Analyses of Acinetobacter baumannii Clinical Isolates to Identify Drug Resistant Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-step purification of outer membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Total Protein and Membrane Protein Extraction Protocol - Creative Biogene [creative-biogene.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Insights into the Periplasmic Proteins of Acinetobacter baumannii AB5075 and the Impact of Imipenem Exposure: A Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of the cell envelope for Gram-negative bacteria into inner and outer membrane fractions with technical adjustments for Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Gene Deletion in Acinetobacter baumannii AB5075
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with creating specific gene deletions in the multidrug-resistant Acinetobacter baumannii strain AB5075.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for creating gene deletions in A. baumannii AB5075?
A1: The most common and effective methods for generating gene deletions in A. baumannii AB5075 include:
-
Allelic exchange using suicide vectors: This method involves introducing a suicide plasmid containing a mutated allele flanked by homologous regions to the target gene. A two-step recombination process replaces the wild-type gene with the mutated version.[1][2][3] This is a widely used technique for creating scar-less deletions.[4][5]
-
CRISPR-Cas9-based genome editing: This system offers a more targeted and efficient approach for gene deletion, insertion, and point mutations.[6][7][8][9] It is particularly useful for genetically manipulating clinical strains that may be resistant to traditional methods.[6][8]
-
Transposon mutagenesis: This method can be used to generate a library of random mutants, which can then be screened to identify deletions in genes of interest.[10][11][12]
Q2: What are the main challenges when working with the AB5075 strain?
A2: The primary challenge in genetically manipulating A. baumannii AB5075 is its extensive multidrug resistance.[5][13] This resistance limits the availability of effective antibiotic selection markers commonly used in molecular cloning.[5][14] Researchers often need to utilize less common markers such as apramycin, hygromycin, or tellurite.[5][13] Additionally, like many clinical isolates, AB5075 can have active defense mechanisms against foreign DNA, which may reduce transformation or conjugation efficiency.
Q3: Are there specific suicide vectors recommended for use in AB5075?
A3: Yes, several suicide vectors have been successfully used for allelic exchange in A. baumannii, including MDR strains like AB5075. The pALFI series (pALFI1, pALFI2, pALFI3) are all-synthetic, SEVA-based suicide vectors designed for this purpose, offering varied selection markers.[1][2][3] Another effective system utilizes a combination of the pEMG derivative, pEMGT (conferring tellurite resistance), and the pSW-I derivative, pSW-Apr (conferring apramycin resistance).[5][14]
Q4: How efficient are the gene deletion methods in AB5075?
A4: The efficiency can vary depending on the method and the specific gene target.
-
Allelic exchange with suicide vectors: Deletion frequencies of up to 75% have been reported using the pALFI vector system in different A. baumannii strains.[1][2][3][4] A highly efficient genome editing toolkit adapted for AB5075 using pEMGT and pSW-Apr has achieved double recombination frequencies close to 100%.[5][14][15]
-
CRISPR-Cas9: While specific quantitative data for deletion efficiency in AB5075 is not always detailed in reviews, CRISPR-based systems are generally considered highly efficient and precise for genome editing.[6][7][8][9]
Troubleshooting Guides
Problem 1: Low or no colonies after transformation/conjugation.
| Possible Cause | Recommended Solution |
| Inefficient DNA uptake | Optimize your electroporation or conjugation protocol. For electroporation, ensure competent cells are properly prepared and use the appropriate voltage and cuvette gap.[7] For triparental mating, verify the viability and ratio of donor, helper, and recipient strains.[5][14] |
| Ineffective antibiotic selection | Confirm the antibiotic resistance profile of your specific AB5075 isolate. The concentration of the selective antibiotic may need to be optimized. Consider using less common antibiotics to which AB5075 is susceptible, such as apramycin, hygromycin, or tellurite.[5][13] |
| Restriction systems in AB5075 degrading plasmid DNA | If you suspect restriction-modification systems are degrading your plasmid, you may need to passage the plasmid through a methylation-deficient E. coli strain before introducing it into AB5075. |
Problem 2: Only single-crossover events are observed (in allelic exchange).
| Possible Cause | Recommended Solution |
| Ineffective counter-selection | The sacB gene, which confers sucrose sensitivity, is a commonly used counter-selection marker.[1][7] Ensure your sucrose plates are properly prepared (typically 5% w/v sucrose) and that the strain is indeed sensitive to sucrose upon sacB expression. If sacB is not effective, other counter-selection systems may need to be explored. |
| Insufficient length of homology arms | The regions flanking the gene of interest used for homologous recombination should be sufficiently long to promote efficient double crossover. Typically, homology arms of at least 500 bp are recommended. |
| Polar effects of the gene deletion | If the gene you are trying to delete is essential or its removal has a significant negative impact on cell viability, you may preferentially recover single-crossover mutants. Consider if a conditional knockout or gene knockdown using CRISPRi would be more appropriate.[16] |
Problem 3: High background of wild-type revertants after counter-selection.
| Possible Cause | Recommended Solution |
| Spontaneous mutations conferring resistance to the counter-selection agent | Increase the stringency of your counter-selection. For sucrose-based counter-selection, ensure there is no degradation of sucrose in the media. Streak for isolated colonies and screen a larger number of potential double-crossover mutants via PCR. |
| Inefficient induction of the second recombination event | Some systems, like the one using pSW-I derivatives, utilize the I-SceI meganuclease to induce a double-strand break, which promotes the second recombination event.[5] Ensure that the expression of I-SceI is properly induced if your system requires it. However, some inducers like 3-methylbenzoate can negatively affect A. baumannii growth.[5] |
Quantitative Data Summary
| Method | Vector System | Selection/Counter-selection | Recombination Frequency | Strain(s) | Reference |
| Allelic Exchange | pALFI vectors | Varies (e.g., antibiotic resistance) / sacB | Up to 75% deletion frequency | Various A. baumannii strains | [1][2][3][4] |
| Allelic Exchange | pEMGT + pSW-Apr/pSW-Tc | Tellurite, Apramycin/Tetracycline | ~98% (pSW-Apr), ~72% (pSW-Tc) second recombination | A. baumannii AB5075 | [5][14] |
| Allelic Exchange | pEMGT-craA | Tellurite | 10⁻⁸ transconjugants | A. baumannii AB5075 | [14] |
Experimental Protocols & Workflows
Workflow for Scar-less Gene Deletion using pEMGT and pSW-Apr
This workflow is adapted from a high-efficiency genome editing toolkit for A. baumannii AB5075.[5][14]
Caption: Workflow for scar-less gene deletion in AB5075.
Logical Flow for Troubleshooting Low Transformation/Conjugation Efficiency
Caption: Troubleshooting low transformation efficiency.
References
- 1. A suite of modular, all-synthetic suicide vectors for allelic exchange mutagenesis in multidrug resistant Acinetobacter strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A suite of modular, all-synthetic suicide vectors for allelic exchange mutagenesis in multidrug resistant Acinetobacter strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-efficiency scar-free genome-editing toolkit for Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-Based Gene Editing in Acinetobacter baumannii to Combat Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9-Based Genome Editing and Cytidine Base Editing in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR-Based Gene Editing in Acinetobacter baumannii to Combat Antimicrobial Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRISPR-Cas9-Based Genome Editing and Cytidine Base Editing in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Genetic Tools for Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resources for Genetic and Genomic Analysis of Emerging Pathogen Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A series of vectors for inducible gene expression in multidrug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
Best practices for long-term storage of A. baumannii AB5075
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of Acinetobacter baumannii AB5075, a highly virulent and multidrug-resistant model strain.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of A. baumannii AB5075?
A1: The most effective and widely accepted method for long-term storage of A. baumannii AB5075 is cryopreservation in a glycerol-based freezing medium at -80°C. This method has been shown to maintain bacterial viability and virulence for extended periods, with studies indicating stable colony-forming units (CFUs) for at least 18 months.[1][2]
Q2: What is the optimal concentration of glycerol for cryopreservation?
A2: A final glycerol concentration of 15% to 50% (v/v) is commonly used and has proven effective for the cryopreservation of A. baumannii.[1] A 50% glycerol stock solution is often mixed in equal parts with a log-phase bacterial culture to achieve a final concentration of 25%.
Q3: At what growth phase should A. baumannii AB5075 be harvested for cryopreservation?
A3: For optimal viability upon revival, it is recommended to harvest A. baumannii AB5075 during the mid-to-late logarithmic (exponential) growth phase. Cells in this phase are generally more resilient to the stresses of freezing and thawing.
Q4: Can I store A. baumannii AB5075 at -20°C?
A4: While short-term storage at -20°C may be possible, it is not recommended for long-term preservation. Storage at -80°C is critical for maintaining the viability and genetic stability of the strain over extended periods. Ice crystal formation and other cellular damage are more pronounced at -20°C, leading to a significant decrease in viable cells over time.
Q5: How does cryopreservation affect the virulence and phenotypic characteristics of A. baumannii AB5075?
A5: Studies have shown that cryopreservation of A. baumannii does not significantly impact its growth characteristics or virulence.[1][2] The strain maintains its pathogenic potential, making cryopreserved stocks reliable for use in reproducible in vivo and in vitro experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth after thawing | 1. Improper freezing technique (e.g., slow freezing).2. Storage temperature was not maintained at -80°C.3. The initial culture was not in a healthy growth phase.4. The cryovial was thawed and refrozen multiple times. | 1. Ensure rapid and consistent freezing by placing cryovials directly into a -80°C freezer.2. Verify the freezer's temperature stability. For critical stocks, consider a backup power source.3. Always use a fresh, log-phase culture for preparing frozen stocks.4. Aliquot stocks into smaller volumes to avoid repeated freeze-thaw cycles. |
| Low viability (low CFU count) after thawing | 1. Suboptimal glycerol concentration.2. Cells were in the stationary or death phase when frozen.3. Excessive time at room temperature before freezing. | 1. Ensure the final glycerol concentration is between 15% and 50%.2. Monitor the optical density of the culture to harvest at the appropriate log phase.3. Minimize the time between mixing the culture with glycerol and placing it at -80°C. |
| Contamination of the revived culture | 1. Non-sterile technique during stock preparation or revival.2. Contaminated growth medium or cryoprotectant. | 1. Use aseptic techniques throughout the entire process.2. Ensure all media, reagents, and equipment are sterile. |
| Change in colony morphology or phenotype | 1. Contamination with another microorganism.2. Spontaneous mutation (less common with proper storage). | 1. Perform a Gram stain and streak for single colonies to verify purity.2. If mutations are suspected, consider starting a new culture from a fresh vial of the original stock. |
Quantitative Data on Storage Viability
While specific quantitative data for A. baumannii AB5075 is limited in published literature, the following table provides representative data on the viability of Acinetobacter baumannii strains under different storage conditions. This data can be used as a general guideline.
| Strain | Storage Temperature (°C) | Cryoprotectant | Storage Duration | Approximate Viability (% of initial CFU/mL) |
| A. baumannii (Clinical Isolates) | -70 | 15% Glycerol | 1 year | >90% |
| A. baumannii HUMC1 | -80 | 25% Glycerol | 18 months | No detectable decrease in CFU/mL |
Note: The data presented is based on findings for various A. baumannii strains and serves as a general reference.
Experimental Protocols
Protocol 1: Preparation of A. baumannii AB5075 Cryopreserved Stocks
Materials:
-
A. baumannii AB5075 culture plate
-
Luria-Bertani (LB) broth
-
Sterile 50% glycerol solution
-
Sterile cryovials
-
Incubator shaker (37°C)
-
Spectrophotometer
-
-80°C freezer
Methodology:
-
Inoculate a single colony of A. baumannii AB5075 from a fresh agar plate into 5 mL of LB broth.
-
Incubate overnight at 37°C with shaking.
-
The next day, subculture the overnight culture into a larger volume of fresh LB broth (e.g., 1:100 dilution).
-
Incubate at 37°C with shaking, monitoring the optical density at 600 nm (OD₆₀₀).
-
Harvest the culture when it reaches the mid-to-late logarithmic phase (OD₆₀₀ of approximately 0.6-0.8).
-
In a sterile tube, mix the bacterial culture with the sterile 50% glycerol solution in a 1:1 ratio (e.g., 500 µL of culture + 500 µL of 50% glycerol) to achieve a final glycerol concentration of 25%.
-
Gently vortex to ensure the mixture is homogenous.
-
Aliquot the mixture into sterile cryovials (e.g., 1 mL per vial).
-
Immediately place the cryovials in a -80°C freezer for long-term storage.
Protocol 2: Revival of A. baumannii AB5075 from Cryopreserved Stocks
Materials:
-
Cryovial of A. baumannii AB5075 from -80°C storage
-
LB agar plate or LB broth
-
Incubator (37°C)
-
Sterile inoculating loop or pipette tips
Methodology:
-
Remove a single cryovial from the -80°C freezer.
-
Do not thaw the entire vial. Quickly open the cap and use a sterile inoculating loop or pipette tip to scrape a small amount of the frozen stock from the top.
-
Immediately streak the frozen material onto an LB agar plate.
-
Return the cryovial to the -80°C freezer immediately to prevent thawing of the remaining stock.
-
Alternatively, the scraped material can be inoculated into a small volume of LB broth.
-
Incubate the plate or broth at 37°C overnight.
-
Check for growth the following day.
Visualizations
Caption: Experimental workflow for cryopreservation and revival of A. baumannii AB5075.
Caption: Key stress response elements in A. baumannii relevant to storage conditions.
References
Validation & Comparative
A Comparative Analysis of Virulence: Acinetobacter baumannii AB5075 Versus Other Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Acinetobacter baumannii has emerged as a formidable opportunistic pathogen, notorious for its high rates of antibiotic resistance and its capacity to cause severe nosocomial infections. Among the multitude of clinical isolates, the multidrug-resistant strain AB5075 has been identified as particularly virulent, establishing it as a crucial model for studying the pathogenesis of this bacterium and for the preclinical evaluation of novel therapeutic agents. This guide provides a comparative overview of the virulence of A. baumannii AB5075 against other clinical and laboratory-adapted strains, supported by experimental data from in vivo and in vitro studies.
In Vivo Virulence: Mammalian and Invertebrate Models
The virulence of A. baumannii AB5075 has been rigorously assessed in various animal models, consistently demonstrating a hypervirulent phenotype compared to other isolates.
Murine Pneumonia Model
In a murine model of pulmonary infection, mice infected with AB5075 exhibit significantly higher mortality rates compared to those infected with other clinical isolates. This model is critical for understanding the pathogenesis of A. baumannii in a mammalian host and for testing the efficacy of new drugs.
| Strain | Inoculum (CFU) | Survival Rate (%) | Time Post-Infection | Reference |
| AB5075 | 5.0 x 10⁶ | ~20 | 7 days | [1][2] |
| AB4857 | 5.0 x 10⁶ | ~80 | 7 days | [1][2] |
| AB5711 | 5.0 x 10⁶ | ~90 | 7 days | [1][2] |
| AB0057 | 5.0 x 10⁶ | ~85 | 7 days | [1][2] |
| AB5256 | 5.0 x 10⁶ | ~60 | 7 days | [2] |
Galleria mellonella Infection Model
The Galleria mellonella (greater wax moth larva) model offers a valuable alternative for high-throughput screening of bacterial virulence and antimicrobial compounds. AB5075 demonstrates markedly increased lethality in this model, with a significantly lower 50% lethal dose (LD₅₀) compared to commonly used laboratory strains.
| Strain | LD₅₀ (CFU) | Survival Rate (%) at 6 days (Inoculum ~1.0 x 10⁵ CFU) | Reference |
| AB5075 | 1.0 x 10⁴ | 16 | [3] |
| ATCC 17978 | 5.0 x 10⁵ | Not Reported | [3] |
| ATCC 19606ᵀ | 1.0 x 10⁶ | Not Reported | [3] |
| AB4857 | Not Reported | 50 | [3] |
| AB5256 | Not Reported | 35 | [3] |
| AB5711 | Not Reported | 85 | [3] |
| AB0057 | Not Reported | 83 | [3] |
In Vitro Virulence Phenotypes
Beyond in vivo models, the virulence of A. baumannii is attributed to a range of factors that can be quantified in the laboratory.
Biofilm Formation
Key Signaling Pathways Regulating Virulence
The expression of virulence factors in A. baumannii is tightly controlled by complex regulatory networks. Understanding these pathways is essential for developing targeted anti-virulence therapies.
BfmRS Two-Component System
The BfmRS two-component system is a critical regulator of virulence in A. baumannii, influencing biofilm formation, and resistance to environmental stresses.
Caption: The BfmRS two-component signaling pathway in Acinetobacter baumannii.
Quorum Sensing
Quorum sensing (QS) is a cell-density-dependent communication system that allows bacteria to coordinate gene expression, including virulence factors. In A. baumannii, the AbaI/AbaR system is the primary QS circuit.
Caption: The AbaI/AbaR quorum sensing signaling pathway in Acinetobacter baumannii.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the virulence of A. baumannii.
Murine Pneumonia Model Protocol
-
Bacterial Culture: A. baumannii strains are grown to mid-logarithmic phase in a suitable broth medium (e.g., Luria-Bertani broth).
-
Inoculum Preparation: Bacteria are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration.
-
Animal Inoculation: Mice (e.g., C57BL/6 strain) are anesthetized and intranasally inoculated with a specific volume of the bacterial suspension.
-
Monitoring: Animals are monitored for signs of illness, and survival is recorded over a set period (e.g., 7 days).
-
Bacterial Burden (Optional): At specific time points, subsets of mice can be euthanized, and organs (lungs, spleen, etc.) are harvested, homogenized, and plated to determine the bacterial load (CFU/organ).
Galleria mellonella Infection Model Protocol
-
Bacterial Culture and Inoculum Preparation: Similar to the murine model, bacteria are cultured and prepared to the desired concentration in PBS.
-
Larvae Selection: Healthy, final-instar G. mellonella larvae of a specific weight range are selected for infection.
-
Injection: A precise volume of the bacterial inoculum is injected into the hemocoel of each larva via a proleg using a micro-syringe. A control group is injected with PBS.
-
Incubation: Larvae are incubated at 37°C in the dark.
-
Survival Assessment: Survival is monitored at regular intervals over several days. Larvae are considered dead if they are non-responsive to touch.
Static Biofilm Formation Assay Protocol
-
Bacterial Culture and Dilution: Overnight cultures of A. baumannii are diluted in fresh growth medium.
-
Incubation: The diluted cultures are added to the wells of a microtiter plate (e.g., 96-well polystyrene plate) and incubated under static conditions for a specified period (e.g., 24-48 hours) at 37°C.
-
Washing: The planktonic (non-adherent) bacteria are removed by gently washing the wells with PBS.
-
Staining: The remaining biofilm is stained with a solution of crystal violet (e.g., 0.1%) for a short period.
-
Washing and Solubilization: Excess stain is washed away, and the plate is allowed to dry. The bound crystal violet is then solubilized with a suitable solvent (e.g., ethanol or acetic acid).
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Higher absorbance values indicate greater biofilm formation.
References
- 1. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gene Function in Acinetobacter baumannii AB5075: A Comparative Guide to Complementation Strategies
For Immediate Release
ATLANTA, GA – In the ongoing battle against multidrug-resistant pathogens, the ability to validate the function of specific genes is paramount for understanding virulence, antibiotic resistance, and for the development of novel therapeutics. For researchers working with the highly virulent and multidrug-resistant Acinetobacter baumannii strain AB5075, genetic complementation is an indispensable tool. This guide provides a comparative overview of common complementation strategies, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies.
Introduction to Gene Complementation in AB5075
Gene complementation is the "gold standard" for confirming that an observed phenotype is due to the knockout of a specific gene. The process involves reintroducing a functional copy of the deleted gene back into the mutant strain and observing the restoration of the wild-type phenotype. In the context of the multidrug-resistant AB5075 strain, the choice of complementation system is critical and depends on factors such as the desired level of gene expression, the stability of the complemented strain, and the potential for polar effects. The two primary approaches for gene complementation in A. baumannii are plasmid-based systems and single-copy chromosomal integration.
Comparison of Complementation Systems
The selection of a complementation strategy can significantly impact the interpretation of experimental results. Below is a comparison of the two main systems used in A. baumannii AB5075.
| Feature | Plasmid-Based Complementation | Chromosomal Integration (Tn7-based) |
| Gene Copy Number | Multi-copy | Single-copy |
| Expression Level | Often high and can be variable, potential for overexpression artifacts. | Near-physiological expression levels from a defined chromosomal locus. |
| Stability | Can be unstable without continuous antibiotic selection. | Highly stable as it is integrated into the chromosome. |
| Selection Markers | Requires antibiotic resistance markers compatible with MDR AB5075 (e.g., gentamicin, zeocin). | Requires appropriate selection markers (e.g., apramycin, zeocin) and can be designed for markerless insertions.[1] |
| Common Vectors | pVRL1, pVRL2, pJL01-pJL04[2] | pUC18T-mini-Tn7T derivatives[1] |
| Promoter Control | Can utilize native promoters or inducible promoters (e.g., arabinose-inducible PBAD, IPTG-inducible Ptac).[2][3] | Can utilize native promoters or inducible promoters integrated into the chromosome.[1][3] |
| Potential Issues | Overexpression can lead to toxicity or non-physiological effects. Plasmid loss can lead to reversion to the mutant phenotype. | Potential for polar effects on downstream genes if the insertion site is within an operon, though the attTn7 site is generally considered neutral.[1] |
Experimental Protocols
Gene Knockout via Homologous Recombination
Prior to complementation, a targeted gene knockout is typically created. A common method is two-step homologous recombination using a suicide vector.
-
Construct Design: Flanking regions (typically ~1kb) upstream and downstream of the target gene are amplified by PCR. These are cloned into a suicide vector (e.g., pEMG-TelR for tellurite resistance) containing a counter-selectable marker (e.g., sacB).[4] An antibiotic resistance cassette can be inserted between the flanking regions for selection of single-crossover events.
-
Transformation: The suicide vector is introduced into A. baumannii AB5075 via conjugation or electroporation.
-
First Recombination (Integration): Selection is performed on media containing the antibiotic corresponding to the resistance cassette on the suicide vector. This selects for clones where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
Second Recombination (Excision): Single-crossover colonies are grown in non-selective media and then plated on media containing a counter-selective agent (e.g., sucrose for sacB). This selects for cells that have undergone a second recombination event, resulting in either a reversion to wild-type or the desired gene deletion.
-
Screening and Verification: Colonies are screened by PCR to identify the deletion mutants, which are then confirmed by sequencing.
Plasmid-Based Complementation
-
Vector Selection: Choose a suitable shuttle vector that replicates in A. baumannii and carries a selectable marker effective in AB5075 (e.g., pVRL1 with gentamicin or zeocin resistance).[2] For controlled expression, an inducible vector like pVRL2 (arabinose-inducible) can be used.[2]
-
Cloning: The full-length wild-type gene, including its native promoter, is amplified by PCR and cloned into the multiple cloning site of the shuttle vector.
-
Transformation: The recombinant plasmid is introduced into the confirmed gene knockout mutant of AB5075 by electroporation or conjugation.
-
Selection and Verification: Transformants are selected on media containing the appropriate antibiotic. The presence of the complementation plasmid is verified by plasmid extraction and restriction digest or PCR.
-
Phenotypic Analysis: The complemented strain is then assayed for the restoration of the wild-type phenotype in comparison to the wild-type and mutant strains.
Tn7-Mediated Chromosomal Complementation
This method allows for the stable, single-copy integration of the target gene at a specific, neutral site in the chromosome (attTn7).
-
Vector Construction: The gene of interest with its promoter is cloned into a mini-Tn7 delivery vector (e.g., pUC18T-mini-Tn7T-Apr with apramycin resistance).[1]
-
Triparental or Four-Parental Mating: The mini-Tn7 delivery plasmid is transferred from an E. coli donor strain to the AB5075 mutant strain. This requires helper plasmids that provide the Tn7 transposase in trans.
-
Selection: Exconjugants are selected on media containing an antibiotic to select for AB5075 and the antibiotic corresponding to the resistance marker on the mini-Tn7 vector.
-
Verification: The correct insertion of the gene at the attTn7 site is confirmed by PCR using primers flanking the insertion site.
-
Phenotypic Analysis: The complemented strain is assessed for phenotypic rescue.
Signaling Pathway Validation: The OmpR/EnvZ Two-Component System
Gene complementation is crucial for dissecting signaling pathways. The OmpR/EnvZ two-component system in A. baumannii AB5075 regulates various phenotypes, including phase variation, osmotic tolerance, motility, and virulence.[5][6]
Caption: The OmpR/EnvZ signaling pathway in A. baumannii AB5075.
Deletion of ompR or envZ leads to altered phenotypes. Complementation with a wild-type copy of the respective gene restores the wild-type phenotype, confirming the role of this two-component system in regulating these cellular processes.[7]
Experimental Workflow for Gene Complementation
The logical flow of a gene complementation experiment is a critical aspect of validating gene function.
Caption: A generalized workflow for validating gene function through complementation.
Conclusion
Validating gene function through complementation is a cornerstone of molecular bacteriology. In the formidable pathogen Acinetobacter baumannii AB5075, the choice between plasmid-based and chromosomal integration systems for complementation must be carefully considered based on the specific research question. While plasmid-based systems offer convenience, Tn7-mediated single-copy chromosomal integration often provides more physiologically relevant data by avoiding issues of gene dosage and plasmid instability. This guide provides researchers with the foundational knowledge to design and execute robust gene complementation experiments, ultimately contributing to a deeper understanding of A. baumannii pathogenesis and the development of novel antimicrobial strategies.
References
- 1. Next Generation of Tn7-Based Single-Copy Insertion Elements for Use in Multi- and Pan-Drug-Resistant Strains of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic analysis reveals the regulatory role of quorum sensing in the Acinetobacter baumannii ATCC 19606 via RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular, inducible, and titratable expression systems for Escherichia coli and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling in Acinetobacter baumannii: Quorum sensing and nucleotide second messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ompR-envZ Two-Component System Ortholog Regulates Phase Variation, Osmotic Tolerance, Motility, and Virulence in Acinetobacter baumannii Strain AB5075 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An ompR-envZ Two-Component System Ortholog Regulates Phase Variation, Osmotic Tolerance, Motility, and Virulence in Acinetobacter baumannii Strain AB5075 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Comparative Genomic Analysis of Acinetobacter baumannii AB5075 and Reference Strains
A Guide for Researchers, Scientists, and Drug Development Professionals
Acinetobacter baumannii has emerged as a formidable nosocomial pathogen, notorious for its rapid acquisition of antibiotic resistance and its remarkable ability to cause severe infections. Strain AB5075, a multidrug-resistant clinical isolate, has become a crucial model for studying the pathogenesis and virulence of this opportunistic pathogen.[1][2] This guide provides a comparative genomic overview of A. baumannii AB5075 against two commonly used reference strains, ATCC 17978 and ATCC 19606, to illuminate the genetic factors contributing to its heightened virulence and resistance.
Genomic Features: A Side-by-Side Comparison
A comparative look at the genomic architecture of these three strains reveals key differences that may underlie their distinct phenotypes. While sharing a core set of genetic information, variations in genome size, GC content, and the number of protein-coding genes are evident.
| Feature | A. baumannii AB5075-UW | A. baumannii ATCC 17978 | A. baumannii ATCC 19606 |
| Genome Size (bp) | 3,972,672[3][4] | 3,976,747[5] | 3,981,968[6] |
| GC Content (%) | 39[7] | 38.9[8] | 39.15[6] |
| Protein-Coding Genes | 3,895[9] | 3,816[8] | 3,693[6] |
Antibiotic Resistance Profiles: A Tale of Three Genomes
The disparity in antibiotic resistance is a defining characteristic that separates AB5075 from the historical reference strains. The genome of AB5075 is laden with a formidable arsenal of resistance genes, a feature less prominent in ATCC 17978 and ATCC 19606, which were isolated before the widespread use of many modern antibiotics.[2][10]
| Antibiotic Class | A. baumannii AB5075 | A. baumannii ATCC 17978 | A. baumannii ATCC 19606 |
| Aminoglycosides | Presence of multiple modifying enzyme genes (e.g., aadB, aacA4)[11] | Generally susceptible | Generally susceptible |
| β-Lactams (including Carbapenems) | Presence of various β-lactamase genes, including carbapenemases | Susceptible to most β-lactams | Susceptible to most β-lactams, though some intrinsic resistance genes are present[1] |
| Fluoroquinolones | Mutations in target genes (e.g., gyrA, parC) | Generally susceptible | Generally susceptible |
| Tetracyclines | Presence of efflux pumps and ribosomal protection proteins | Generally susceptible | Generally susceptible |
| Multidrug Efflux Pumps | Overexpression of pumps like AdeABC | Basal expression of efflux pumps[12] | Basal expression of efflux pumps, though some differences in regulation compared to ATCC 17978 exist[12] |
Virulence Factors: The Genetic Basis of Pathogenicity
The enhanced virulence of AB5075 in various infection models can be attributed to a distinct set of virulence factors encoded within its genome. These factors contribute to its ability to colonize, persist, and cause damage to the host.
| Virulence Factor | A. baumannii AB5075 | A. baumannii ATCC 17978 | A. baumannii ATCC 19606 |
| Capsular Polysaccharide | Thick capsule associated with virulent opaque phenotype, crucial for pulmonary infection and resistance to disinfectants and desiccation.[6] | Presence of capsule, but may be less pronounced than the virulent AB5075 phenotype. | Presence of capsule. |
| Type II Secretion System (T2SS) | T2SS secretome provides a colonization advantage in a murine pneumonia model.[13][14] | T2SS is more critical for biofilm formation in this strain compared to AB5075.[13][14] | T2SS present. |
| Acinetobactin | Possesses the complete gene cluster for the siderophore acinetobactin, essential for iron acquisition.[15] | Also contains the acinetobactin gene cluster.[15] | Contains the acinetobactin gene cluster. |
| Biofilm Formation | Robust biofilm former. | Capable of biofilm formation, but may be less pronounced than some clinical isolates.[16] | Known to form biofilms, particularly a distinctive ring on polystyrene surfaces.[16] |
| Outer Membrane Protein A (OmpA) | Present; a key factor in adherence, invasion, and apoptosis induction. | Present. | Present. |
Experimental Protocols
Whole-Genome Sequencing and Analysis
A hybrid sequencing approach combining short-read (Illumina) and long-read (e.g., PacBio or Oxford Nanopore) technologies is recommended for obtaining a complete and accurate genome assembly.
-
DNA Extraction: High-quality genomic DNA is extracted from a pure bacterial culture using a commercial kit (e.g., DNeasy UltraClean Microbial Kit).
-
Library Preparation and Sequencing: Separate libraries are prepared for short-read and long-read sequencing platforms according to the manufacturer's protocols.
-
Genome Assembly: A hybrid assembly is performed using tools like Unicycler, which leverages the accuracy of short reads to correct errors in the long reads, resulting in a complete circular chromosome and any associated plasmids.
-
Genome Annotation: The assembled genome is annotated using pipelines such as the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) or Prokka to identify protein-coding genes, RNA genes, and other genomic features.
-
Comparative Genomic Analysis: Whole-genome alignment tools like Mauve are used to compare the genomic architecture of the different strains, identifying rearrangements, insertions, and deletions. Pangenome analysis tools can identify core and accessory genes. Multilocus sequence typing (MLST) is performed in silico to determine the sequence type of the isolates.[17]
Caption: Workflow for whole-genome sequencing and analysis.
Pulsed-Field Gel Electrophoresis (PFGE)
PFGE is a molecular typing method used to differentiate bacterial strains based on their macrorestriction fragment patterns.
-
Plug Preparation: Bacterial cells are embedded in agarose plugs and lysed to release their DNA.
-
Restriction Digestion: The DNA within the plugs is digested with a rare-cutting restriction enzyme, such as ApaI for A. baumannii.
-
Electrophoresis: The large DNA fragments are separated in an agarose gel using a PFGE system (e.g., CHEF-DR III) that periodically changes the direction of the electric field.
-
Gel Imaging and Analysis: The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light. The resulting banding patterns are compared to assess the genetic relatedness of the strains. A standardized protocol is crucial for inter-laboratory reproducibility.[18][19][20]
Galleria mellonella Infection Model
The wax moth larva, Galleria mellonella, serves as a simple and effective in vivo model to assess the virulence of A. baumannii.
-
Bacterial Preparation: Bacteria are grown to the mid-logarithmic phase, washed, and resuspended in phosphate-buffered saline (PBS) to the desired concentration.
-
Larval Injection: A specific volume of the bacterial suspension is injected into the hemocoel of the larvae via the last left proleg. Control groups are injected with PBS.
-
Incubation and Monitoring: The larvae are incubated at 37°C, and their survival is monitored over several days.
-
Data Analysis: Survival curves are generated and statistically analyzed (e.g., using the Mantel-Cox test) to compare the virulence of the different strains. The 50% lethal dose (LD50) can also be determined.[2][11][21]
Caption: Workflow for the Galleria mellonella infection model.
References
- 1. researchgate.net [researchgate.net]
- 2. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acinetobacter baumannii strain AB5075-UW chromosome, complete genome - Nucleotide - NCBI [ncbi.nlm.nih.gov]
- 4. Acinetobacter baumannii strain AB5075-UW, complete genome - Nucleotide - NCBI [ncbi.nlm.nih.gov]
- 5. Acinetobacter baumannii ATCC 17978, complete genome - Nucleotide - NCBI [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acinetobacter baumannii AB5075 genome assembly gabab5075v1.0 - NCBI - NLM [ncbi.nlm.nih.gov]
- 8. ATCC® 17978™ | Acinetobacter baumannii | ATCC Genome Portal [genomes.atcc.org]
- 9. KEGG GENOME: Acinetobacter baumannii AB5075-UW [kegg.jp]
- 10. journals.asm.org [journals.asm.org]
- 11. Use of the waxworm Galleria mellonella larvae as an infection model to study Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the Acinetobacter baumannii Reference Strains ATCC 17978 and ATCC 19606 in Antimicrobial Resistance Mediated by the AdeABC Efflux Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Genome Sequence of Clinical Acinetobacter baumannii Strain V15 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic Diversity of Antimicrobial Resistance and Key Virulence Features in Two Extensively Drug-Resistant Acinetobacter baumannii Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. irbe.library.vanderbilt.edu [irbe.library.vanderbilt.edu]
- 17. Frontiers | Whole-Genome Assessment of Clinical Acinetobacter baumannii Isolates Uncovers Potentially Novel Factors Influencing Carbapenem Resistance [frontiersin.org]
- 18. Standardization and Interlaboratory Reproducibility Assessment of Pulsed-Field Gel Electrophoresis-Generated Fingerprints of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The optimization of a rapid pulsed-field gel electrophoresis protocol for the typing of Acinetobacter baumannii, Escherichia coli and Klebsiella spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Use of the waxworm Galleria mellonella larvae as an infection model to study Acinetobacter baumannii | PLOS One [journals.plos.org]
A Comparative Guide to Acinetobacter baumannii Strains AB5075 and ATCC 19606 for Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate bacterial strain is a critical first step in ensuring the validity and relevance of experimental findings. This guide provides a detailed, data-driven comparison of two widely used Acinetobacter baumannii strains, AB5075 and ATCC 19606, to aid in the selection process for specific research applications.
Acinetobacter baumannii is a formidable opportunistic pathogen, notorious for its high rates of antibiotic resistance and its role in hospital-acquired infections.[1][2] The choice between the historical reference strain ATCC 19606 and the more recent, highly virulent clinical isolate AB5075 can significantly impact the outcome and clinical relevance of a study. This guide outlines their key differences in antibiotic susceptibility, virulence, biofilm formation, and genetic tractability.
I. General Characteristics and Origins
-
Acinetobacter baumannii ATCC 19606: This strain was isolated from a urine sample in the United States prior to 1948.[3][4] It has been a long-standing reference and model organism for studies on A. baumannii pathogenesis and antibiotic resistance.[3][5] It is generally considered to be less virulent and more susceptible to antibiotics compared to modern clinical isolates.[6][7]
-
Acinetobacter baumannii AB5075: In contrast, AB5075 is a more recent clinical isolate, selected from a panel of strains due to its multidrug resistance and high virulence in animal models.[1][2][8] This strain is often considered more representative of the challenging A. baumannii infections encountered in clinical settings today.[1][2][6]
II. Comparative Data
Table 1: Antibiotic Resistance Profiles
| Antibiotic Class | Antibiotic | AB5075 Resistance | ATCC 19606 Resistance |
| Aminoglycosides | Amikacin | Susceptible | Susceptible[9] |
| Gentamicin | Resistant | Resistant[10] | |
| Tobramycin | Resistant[11] | Susceptible[9] | |
| β-Lactams | Ampicillin | Resistant | Resistant[12] |
| Ampicillin/Sulbactam | - | Susceptible[13] | |
| Cefepime | Resistant | Susceptible | |
| Ceftazidime | Resistant | Susceptible[13] | |
| Meropenem | Resistant | Susceptible[9][10] | |
| Imipenem | Resistant[14] | Susceptible[10] | |
| Piperacillin/Tazobactam | Resistant | Susceptible | |
| Carbapenems | Imipenem | Resistant[14] | Susceptible[10] |
| Meropenem | Resistant | Susceptible[9][10] | |
| Fluoroquinolones | Ciprofloxacin | Resistant | Susceptible[9][12] |
| Tetracyclines | Doxycycline | Susceptible | Susceptible |
| Minocycline | Susceptible | Susceptible[10] | |
| Tetracycline | Susceptible[1][2] | - | |
| Polymyxins | Colistin | Susceptible | Susceptible[9] |
| Other | Chloramphenicol | - | Resistant[12] |
| Rifampin | - | Susceptible[12] | |
| Sulfamethoxazole | - | Resistant[12] | |
| Trimethoprim | - | Resistant[9] |
Data compiled from multiple sources.[1][2][9][10][11][12][13][14] Note that resistance profiles can vary slightly between studies and testing methodologies.
Table 2: Virulence Comparison
| Virulence Model | AB5075 Outcome | ATCC 19606 Outcome | Key Findings |
| Murine Pulmonary Infection | Significantly decreased survival rates[1][2] | Less severe infection | AB5075 is considerably more virulent in a lung infection model.[1][2] |
| Galleria mellonella (Wax Moth Larvae) Infection | High mortality (84% at 6 days)[6] | Lower mortality | AB5075 demonstrates significantly higher virulence in this invertebrate model.[6][7] |
| Rat Osteomyelitis Model | Caused osteomyelitis[1][2] | Not tested in the same study | AB5075 is capable of causing bone infections.[1][2] |
Table 3: Biofilm Formation
| Characteristic | AB5075 | ATCC 19606 |
| Biofilm Forming Ability | Strong biofilm former[15][16][17] | Capable of biofilm formation, but can be less robust than modern clinical isolates[18][19][20] |
| Key Factors | Pili, extracellular DNA, colony phase variation (opaque vs. translucent)[15][16][21] | Pili (CsuA/BABCDE), OmpA, quorum sensing[18][20] |
| Pellicle Formation | - | Can form pellicles at the air-liquid interface[22] |
III. Experimental Protocols
Static Biofilm Formation Assay (Crystal Violet Staining)
This method is commonly used to quantify biofilm formation on abiotic surfaces.
-
Bacterial Culture: Grow A. baumannii strains overnight in a suitable broth medium (e.g., Luria-Bertani broth).
-
Inoculation: Dilute the overnight culture (e.g., 1:100) in fresh medium. Add the diluted culture to the wells of a polystyrene microtiter plate. Include sterile medium as a negative control.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours.
-
Washing: Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.
-
Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a microplate reader.
Galleria mellonella Infection Model
This invertebrate model is a cost-effective and ethically favorable alternative to mammalian models for assessing bacterial virulence.
-
Bacterial Preparation: Culture the A. baumannii strains to the mid-logarithmic growth phase. Wash the bacterial cells with PBS and dilute to the desired concentration (CFU/mL).
-
Larvae Selection: Select healthy, last-instar G. mellonella larvae of a consistent size and weight.
-
Infection: Inject a small volume (e.g., 10 µL) of the bacterial suspension into the hemocoel of each larva via the last left proleg using a microinjector. A control group should be injected with PBS.
-
Incubation: Incubate the larvae at 37°C.
-
Survival Monitoring: Monitor the survival of the larvae at regular intervals (e.g., every 12 or 24 hours) for a set period (e.g., 5-7 days). Larvae are considered dead if they are non-responsive to touch.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare the virulence of the different strains.
IV. Visualizing Key Concepts and Workflows
Figure 1. A generalized workflow for the comparative analysis of A. baumannii strains.
Figure 2. Key factors influencing biofilm formation in AB5075 and ATCC 19606.
V. Signaling Pathways
The regulation of virulence and biofilm formation in A. baumannii is complex and involves multiple signaling pathways. One important system is quorum sensing (QS) , which allows bacteria to coordinate gene expression in a cell-density-dependent manner. In A. baumannii ATCC 19606, the AbaI/AbaR QS system is known to regulate various processes, including biofilm formation.[5] The AbaI synthase produces acyl-homoserine lactone (AHL) signal molecules. At a high cell density, these AHLs bind to the AbaR receptor, which then modulates the expression of target genes, including those involved in motility and biofilm development.[5][18]
Disruption of the QS system in ATCC 19606 has been shown to affect the expression of genes related to the chaperone-usher pilus assembly system (csu operon), which is crucial for biofilm initiation.[18]
Figure 3. Simplified diagram of the AbaI/AbaR quorum sensing pathway in A. baumannii.
VI. Recommendations for Research Applications
-
For studies on multidrug resistance and the efficacy of novel antimicrobials against contemporary clinical isolates: AB5075 is the more appropriate model. Its extensive resistance profile mirrors the challenges faced in treating A. baumannii infections in hospitals.[1][2][8]
-
For investigating the fundamental mechanisms of A. baumannii pathogenesis and virulence in a highly virulent context: AB5075 provides a robust model for in vivo studies, consistently causing severe infections in various animal models.[1][2][6]
-
For genetic manipulation and the study of specific gene function: Both strains are amenable to genetic manipulation.[1][2][6] However, ATCC 19606 has a longer history of use in genetic studies, and its relative antibiotic susceptibility can simplify the selection of transformants.[3][6] Conversely, the susceptibility of AB5075 to tetracycline and hygromycin also makes it suitable for genetic modification.[1][2]
-
For initial screening of potential virulence factors or biofilm inhibitors where a less aggressive strain is preferred: ATCC 19606 can be a suitable choice. Its well-characterized genome and less extreme virulence make it a more manageable baseline strain.[3][23]
VII. Conclusion
The choice between A. baumannii AB5075 and ATCC 19606 is highly dependent on the specific research question. AB5075 represents a modern, highly virulent, and multidrug-resistant clinical isolate, making it an excellent model for testing new therapies and studying pathogenesis in a clinically relevant context. ATCC 19606, as a historical type strain, remains a valuable tool for fundamental research, particularly for studies where a less virulent and more antibiotic-susceptible background is advantageous. By carefully considering the comparative data presented in this guide, researchers can make an informed decision to select the strain that best suits their experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptomic analysis reveals the regulatory role of quorum sensing in the Acinetobacter baumannii ATCC 19606 via RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AB5075, a Highly Virulent Isolate of Acinetobacter baumannii, as a Model Strain for the Evaluation of Pathogenesis and Antimicrobial Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Aminoglycoside Heteroresistance in Acinetobacter baumannii AB5075 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Complete Genome Sequence of Acinetobacter baumannii Strain ATCC 19606 Reveals Novel Mobile Genetic Elements and Novel Prophage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Genomics of Acinetobacter baumannii Clinical Strains From Brazil Reveals Polyclonal Dissemination and Selective Exchange of Mobile Genetic Elements Associated With Resistance Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Colony phase variation switch modulates antimicrobial tolerance and biofilm formation in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Enhancing pili assembly and biofilm formation in Acinetobacter baumannii ATCC19606 using non-native acyl-homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The Acinetobacter baumannii 19606 OmpA Protein Plays a Role in Biofilm Formation on Abiotic Surfaces and in the Interaction of This Pathogen with Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Insights Into Mechanisms of Biofilm Formation in Acinetobacter baumannii and Implications for Uropathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of biofilm formation and preformed biofilm in Acinetobacter baumannii by resveratrol, chlorhexidine and benzalkonium: modulation of efflux pump activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. OPUS at UTS: Analysis of Complete Genome Sequence of <i>Acinetobacter</i> <i>baumannii</i> Strain ATCC 19606 Reveals Novel Mobile Genetic Elements and Novel Prophage. - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
Cross-Resistance in Acinetobacter baumannii AB5075: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acinetobacter baumannii has emerged as a critical threat in clinical settings, largely due to its remarkable ability to develop resistance to multiple classes of antibiotics. The highly virulent and multidrug-resistant strain AB5075 serves as a key model for studying the mechanisms of antibiotic resistance. This guide provides a comparative analysis of cross-resistance patterns observed in A. baumannii AB5075, supported by experimental data and detailed methodologies.
Quantitative Analysis of Antibiotic Susceptibility
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various antibiotics against Acinetobacter baumannii AB5075, compiled from multiple studies. These values highlight the strain's broad-spectrum resistance and provide a basis for understanding cross-resistance profiles.
| Antibiotic Class | Antibiotic | MIC (µg/mL) | Reference(s) |
| Aminoglycosides | Amikacin | 256 | [1] |
| Gentamicin | >256 | [1] | |
| Tobramycin | 48 - 128 | [1][2] | |
| β-Lactams | Cefoxitin | 96 | [1] |
| Meropenem | - | [3] | |
| Polymyxins | Colistin | 0.25 - 3 | [1][3] |
| Tetracyclines | Tetracycline | 2 | [1] |
| Rifamycins | Rifampin | 1.5 | [1] |
Note: MIC values can vary slightly between studies due to differences in experimental conditions.
Key Cross-Resistance Profiles
Aminoglycoside Cross-Resistance
Studies on A. baumannii AB5075 have revealed significant heteroresistance to aminoglycosides, particularly tobramycin. A subpopulation of cells can exhibit high-level resistance to tobramycin, and this phenotype is often associated with cross-resistance to gentamicin, but notably, not to amikacin.[4][5][6] This specific cross-resistance pattern is primarily attributed to the amplification of the aadB gene, which is carried on the large plasmid p1AB5075.[5] The aadB gene encodes an aminoglycoside-2''-nucleotidyltransferase that modifies and inactivates both tobramycin and gentamicin.[5]
Efflux Pump-Mediated Cross-Resistance
Multidrug resistance in A. baumannii AB5075 is significantly mediated by the overexpression of Resistance-Nodulation-Division (RND) family efflux pumps, most notably AdeABC and AdeIJK. These pumps are capable of extruding a wide range of antimicrobial compounds, leading to cross-resistance across different antibiotic classes.
-
AdeABC: This efflux pump is a major contributor to resistance against aminoglycosides, β-lactams, chloramphenicol, erythromycin, and tetracyclines.[7] Its expression is tightly regulated by the two-component system AdeRS.[8][9][10]
-
AdeIJK: The AdeIJK pump also contributes to multidrug resistance, with a substrate profile that can overlap with AdeABC.[7]
The inactivation of these pumps has been shown to lead to distinct and non-overlapping changes in gene expression, suggesting they have both independent and potentially coordinated roles in the overall resistance phenotype of AB5075.
Signaling Pathways and Regulation of Resistance
The development of cross-resistance in A. baumannii AB5075 is controlled by complex regulatory networks, primarily involving two-component systems (TCS) that sense environmental cues, including the presence of antibiotics, and modulate the expression of resistance genes.
The AdeRS Two-Component System
The AdeRS system is a critical regulator of the AdeABC efflux pump.[8][9][10] Mutations in the adeR or adeS genes can lead to the constitutive overexpression of the adeABC operon, resulting in a multidrug-resistant phenotype.[8]
Caption: The AdeRS two-component system signaling pathway regulating the AdeABC efflux pump.
The BaeSR Two-Component System
The BaeSR two-component system is another key regulator implicated in the antibiotic resistance of A. baumannii. It has been shown to respond to envelope stress and can influence the expression of multiple efflux pumps, including AdeABC and AdeIJK.[7][11][12] This suggests a role for BaeSR in coordinating a broader stress response that contributes to cross-resistance.
Caption: The BaeSR two-component system pathway influencing efflux pump expression.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of cross-resistance studies. Below are outlines of key experimental protocols used to assess antibiotic susceptibility and synergy.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the MIC of an antibiotic against a bacterial isolate.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.
Protocol Steps:
-
Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared in a suitable broth, such as Mueller-Hinton Broth (MHB).[13]
-
Antibiotic Dilution: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing MHB.[14]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5x10^5 CFU/mL.[13]
-
Incubation: The plate is incubated at 35±1°C for 18±2 hours.[13]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[13]
Etest® for MIC Determination
The Etest® provides a gradient of antibiotic concentrations on a plastic strip, offering a straightforward method for MIC determination.
Protocol Steps:
-
Inoculum Preparation and Plating: A standardized bacterial suspension (0.5 McFarland) is swabbed uniformly onto the surface of an agar plate (e.g., Mueller-Hinton agar).[15]
-
Etest® Strip Application: The Etest® strip is applied to the surface of the inoculated agar.[15]
-
Incubation: The plate is incubated under appropriate conditions (typically 35°C for 18-24 hours).[15]
-
MIC Reading: An elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[15]
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.
Caption: Logical relationship in a checkerboard assay for antibiotic synergy testing.
Protocol Steps:
-
Plate Setup: In a 96-well plate, one antibiotic is serially diluted along the x-axis, and a second antibiotic is serially diluted along the y-axis.[16][17]
-
Inoculation: All wells are inoculated with a standardized bacterial suspension.[17]
-
Incubation: The plate is incubated, and the MIC of each antibiotic alone and in combination is determined.[17]
-
FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone).[14][17]
-
Interpretation: The interaction is defined as synergistic (FIC index ≤ 0.5), indifferent (0.5 < FIC index ≤ 4.0), or antagonistic (FIC index > 4.0).[14][17]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymyxins Bind to the Cell Surface of Unculturable Acinetobacter baumannii and Cause Unique Dependent Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Aminoglycoside Heteroresistance in Acinetobacter baumannii AB5075 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. mdpi.com [mdpi.com]
- 8. Genetic Regulation of Virulence and Antibiotic Resistance in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Acinetobacter baumannii Two-Component System AdeRS Regulates Genes Required for Multidrug Efflux, Biofilm Formation, and Virulence in a Strain-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic insight into how multidrug resistant Acinetobacter baumannii response regulator AdeR recognizes an intercistronic region - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of the BaeSR two-component system in the regulation of Acinetobacter baumannii adeAB genes and its correlation with tigecycline susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ecdc.europa.eu [ecdc.europa.eu]
- 14. Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.tghn.org [media.tghn.org]
- 16. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]
- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Comparative Analysis of Acinetobacter baumannii AB5075 and Other Hypervirulent Strains: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the hypervirulent Acinetobacter baumannii strain AB5075 with other notable hypervirulent and reference strains. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, details experimental methodologies, and visualizes critical signaling pathways to facilitate a deeper understanding of A. baumannii pathogenesis and aid in the development of novel therapeutics.
Executive Summary
Acinetobacter baumannii has emerged as a critical nosocomial pathogen, notorious for its multidrug resistance and increasing virulence. The strain AB5075, a recent clinical isolate, has been characterized as a model for hypervirulence due to its robust virulence in animal models and its amenability to genetic manipulation.[1][2][3] This guide presents a comparative overview of AB5075 against other significant strains, including the hypervirulent clinical isolate HUMC1 and the reference strain ATCC 17978, across key phenotypic and genotypic characteristics. The data underscores the diversity of virulence mechanisms within A. baumannii and highlights the unique attributes of AB5075 as a valuable research tool.
Data Presentation: Quantitative Comparison of A. baumannii Strains
The following tables summarize key quantitative data comparing the virulence, biofilm formation, and antibiotic resistance of AB5075 and other relevant A. baumannii strains.
Table 1: Comparative Virulence in Galleria mellonella Model
| Strain | LD50 (CFU/larva) | Source |
| AB5075 | 1.0 x 104 | [4] |
| ATCC 17978 | 5.0 x 105 | [4] |
| ATCC 19606T | 1.0 x 106 | [4] |
Table 2: Comparative Virulence in Murine Pneumonia Model
| Strain | Inoculum (CFU) | 6-Day Survival Rate | Source |
| AB5075 | 5.0 x 106 | 25% | [4] |
| AB0057 | 5.0 x 106 | 65% | [4] |
| AB5711 | 5.0 x 106 | 80% | [4] |
| AB5256 | 5.0 x 106 | 80% | [4] |
| AB4857 | 5.0 x 106 | 85% | [4] |
| ATCC 17978 | 5.0 x 106 | 100% | [4] |
| ATCC 19606T | 5.0 x 106 | 100% | [4] |
Table 3: Comparative Biofilm Formation
| Strain | Biofilm Formation Level | Source |
| AB5075 | Strong | [5][6] |
| HUMC1 | None | [7] |
| HUMC12 | High | [7] |
| ATCC 17978 | Moderate | [7] |
| ATCC 19606 | Extensive | [7] |
Table 4: Antibiotic Susceptibility Profiles
| Strain | Antibiotic Resistance Profile | Source |
| AB5075 | Multidrug-resistant | [1][2] |
| HUMC1 | Susceptible | [7] |
| HUMC12 | Most drug-resistant | [7] |
| ATCC 17978 | Susceptible to most antibiotics | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Galleria mellonella Killing Assay
This protocol is adapted from established methods for assessing bacterial virulence in the G. mellonella invertebrate model.[1][9][10]
Materials:
-
G. mellonella larvae (final instar)
-
Bacterial strains of interest
-
Phosphate-buffered saline (PBS), sterile
-
Microinjection apparatus (e.g., Hamilton syringe)
-
Incubator at 37°C
-
Petri dishes
Procedure:
-
Culture bacteria to the desired growth phase (typically mid-logarithmic phase).
-
Wash bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 105 CFU/10 µL).
-
Select healthy, uniformly sized G. mellonella larvae.
-
Inject 10 µL of the bacterial suspension into the last left proleg of each larva. A control group should be injected with sterile PBS.
-
Place the larvae in Petri dishes and incubate at 37°C.
-
Monitor larval survival at regular intervals (e.g., every 12 or 24 hours) for a period of 5-7 days. Larvae are considered dead when they are non-responsive to touch.
-
Record the number of surviving larvae at each time point and plot Kaplan-Meier survival curves.
Murine Pneumonia Model
This protocol describes a commonly used model for evaluating A. baumannii virulence in a mammalian host.[11][12][13]
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6)
-
Bacterial strains of interest
-
Sterile saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Pipette and sterile tips for intranasal inoculation
-
Animal housing and monitoring facilities
Procedure:
-
Grow bacterial cultures to mid-log phase, wash, and resuspend in sterile saline to the desired inoculum concentration (e.g., 1 x 108 CFU/50 µL).
-
Anesthetize mice according to approved institutional protocols.
-
Gently instill 50 µL of the bacterial suspension into the nares of the anesthetized mouse.
-
Monitor the animals for signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival over a period of several days.
-
For bacterial burden analysis, euthanize a subset of mice at specific time points post-infection.
-
Aseptically harvest lungs and other organs (e.g., spleen), homogenize the tissues, and perform serial dilutions for CFU enumeration on appropriate agar plates.
Biofilm Formation Assay (Crystal Violet Method)
This protocol outlines a standard method for quantifying biofilm formation on an abiotic surface.[14]
Materials:
-
Bacterial strains of interest
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
96-well polystyrene microtiter plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Grow bacterial cultures overnight and dilute to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.
-
Add 200 µL of the diluted culture to each well of a 96-well plate. Include a media-only control.
-
Incubate the plate statically at 37°C for 24-48 hours.
-
Carefully remove the planktonic cells by aspiration and gently wash the wells twice with PBS.
-
Air dry the plate and then stain the adherent biofilms with 200 µL of 0.1% crystal violet for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
Motility Assay (Swarming)
This protocol is used to assess the swarming motility of A. baumannii.[14][15][16]
Materials:
-
Bacterial strains of interest
-
Luria-Bertani (LB) medium
-
Agar
-
Petri dishes
Procedure:
-
Prepare swarm agar plates containing LB medium with a low percentage of agar (e.g., 0.5%).
-
Grow bacterial cultures to mid-log phase.
-
Carefully spot a small volume (1-2 µL) of the culture onto the center of the swarm agar plate.
-
Incubate the plates at 37°C for 16-24 hours.
-
Measure the diameter of the zone of bacterial migration from the point of inoculation.
Serum Resistance Assay
This protocol evaluates the ability of bacteria to survive in the presence of human serum.[17][18][19]
Materials:
-
Bacterial strains of interest
-
Normal human serum (NHS)
-
Heat-inactivated human serum (HIS) (56°C for 30 minutes)
-
Phosphate-buffered saline (PBS)
-
Appropriate agar plates for CFU enumeration
Procedure:
-
Grow bacteria to mid-log phase, wash, and resuspend in PBS to a concentration of approximately 106 CFU/mL.
-
In a microcentrifuge tube, mix a defined volume of the bacterial suspension with a specified concentration of NHS (e.g., 80%). A control reaction should be set up with HIS.
-
Incubate the reactions at 37°C with gentle shaking for a defined period (e.g., 1-3 hours).
-
At the beginning and end of the incubation period, take aliquots from each reaction, perform serial dilutions in PBS, and plate on appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Calculate the percentage of survival by comparing the CFU/mL at the end of the incubation to the initial CFU/mL.
Antibiotic Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of an antibiotic against a bacterial strain.[20][21][22]
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Antibiotics of interest
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial twofold dilutions of the antibiotic in CAMHB in a 96-well plate.
-
Grow bacterial cultures to a standardized turbidity (e.g., 0.5 McFarland standard) and dilute to a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of A. baumannii virulence.
Caption: Experimental workflow for comparative analysis.
Caption: AbaIR Quorum Sensing signaling pathway.
Caption: General two-component signaling pathway.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Comparative proteomics analyses of Acinetobacter baumannii strains ATCC 17978 and AB5075 reveal the differential role of type II secretion system secretomes in lung colonization and ciprofloxacin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AbaM Regulates Quorum Sensing, Biofilm Formation, and Virulence in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Comparative Characterization of a Hypervirulent Acinetobacter baumannii Bacteremia Clinical Isolate Reveals a Novel Mechanism of Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Two Variants of Acinetobacter baumannii Strain ATCC 17978 with Distinct Genotypes and Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of the waxworm Galleria mellonella larvae as an infection model to study Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of the waxworm Galleria mellonella larvae as an infection model to study Acinetobacter baumannii | PLOS One [journals.plos.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Molecular, biofilm and motility characterization of Acinetobacter baumannii isolated from a neonatal intensive care unit at a children’s hospital in South China [frontiersin.org]
- 15. Biofilm Formation and Motility Depend on the Nature of the Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Complexity of Complement-Resistance Factors Expressed by Acinetobacter baumannii Needed for Survival in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. ecdc.europa.eu [ecdc.europa.eu]
- 22. Antimicrobial Susceptibility Testing of Acinetobacter spp. by NCCLS Broth Microdilution and Disk Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Antimicrobials Against the High-Risk Pathogen Acinetobacter baumannii AB5075
A Comparative Guide for Researchers and Drug Development Professionals
Acinetobacter baumannii, particularly the highly virulent and multidrug-resistant (MDR) strain AB5075, represents a significant threat in clinical settings. This guide provides a comprehensive framework for benchmarking new antimicrobial agents against this formidable pathogen. It includes comparative data on recently developed and repurposed drugs, detailed experimental protocols for susceptibility testing, and visualizations of key resistance-related signaling pathways.
Introduction to Acinetobacter baumannii AB5075
Acinetobacter baumannii AB5075 is a clinical isolate recognized for its enhanced virulence and broad-spectrum antibiotic resistance, making it a crucial model organism for antimicrobial research.[1][2][3][4][5][6][7][8] Its resistance profile is attributed to a variety of mechanisms, including the presence of a large plasmid, p1AB5075, which harbors multiple resistance genes.[9][10][11][12] One such gene, aadB, confers resistance to aminoglycosides like tobramycin and gentamicin.[9][10] Furthermore, its capsule has been identified as a critical virulence factor, essential for causing pulmonary infections and protecting the bacterium from antimicrobial agents.[13][14] The World Health Organization has classified carbapenem-resistant A. baumannii (CRAB) as a 'Priority 1' pathogen, underscoring the urgent need for novel therapeutics.
Comparative Efficacy of New and Repurposed Antimicrobials
The relentless challenge posed by AB5075 has spurred research into novel and repurposed therapeutic agents. The following tables summarize the in vitro efficacy of several such compounds against this strain.
| Antimicrobial Agent | Class | Key Findings | Reference |
| Zosurabalpin | Macrocyclic Peptide | A novel antibiotic class that inhibits lipopolysaccharide (LPS) transport. Currently in Phase I clinical trials and shows potent activity against CRAB. | [15][16] |
| MUT056399 + Eravacycline | Dihydrofolate Reductase Inhibitor + Tetracycline | This combination exhibits bactericidal activity against A. baumannii 5075. | [17] |
| Repurposed Drugs | Various | A screen of existing drugs identified seven non-antimicrobial compounds with activity against AB5075. | [18] |
Table 1: Overview of Novel and Repurposed Antimicrobials Tested Against AB5075
| Antibiotic | IC50 (μM) against AB5075 |
| Tigecycline | 0.15 |
| Polymyxin B | - |
| Colistin Sulfate | - |
| Levofloxacin | - |
| Azithromycin | - |
| Amikacin | - |
| Gentamicin | - |
| Tobramycin | - |
| Cefoxitin | - |
Table 2: IC50 Values of Various Antibiotics Against A. baumannii AB5075 from a Drug Repurposing Screen[18] (Note: Specific IC50 values for all compounds were not provided in the source material)
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
Accurate and reproducible assessment of antimicrobial efficacy is paramount. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial isolate.
Broth Microdilution Protocol for A. baumannii
This protocol is adapted from established methodologies for A. baumannii susceptibility testing.[3][5][7][14][16][17][19][20][21]
1. Media and Reagent Preparation:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Prepare according to the manufacturer's instructions. This is the recommended medium for antimicrobial susceptibility testing of non-fastidious bacteria.
-
Antimicrobial Stock Solutions: Prepare a high-concentration stock solution of the test antimicrobial in a suitable solvent. The stability, potency, and solubility of the compound should be considered.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture of A. baumannii AB5075 on an appropriate agar plate, select several colonies and suspend them in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
3. Assay Procedure:
-
Perform serial two-fold dilutions of the antimicrobial agent in CAMHB in a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plates at 35 ± 1°C for 18-24 hours in ambient air.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Key Signaling Pathways in AB5075 Resistance
Understanding the molecular mechanisms of resistance is crucial for developing effective countermeasures. Two-component systems (TCSs) and quorum sensing (QS) are key signaling pathways that regulate antibiotic resistance in A. baumannii.
Two-Component Systems (TCSs)
TCSs are a primary mechanism by which bacteria sense and respond to environmental stimuli, including the presence of antibiotics. A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.
-
PmrAB: This system is involved in resistance to polymyxins (e.g., colistin) through the modification of lipid A, a component of the bacterial outer membrane.[1]
-
AdeRS: This TCS regulates the expression of the AdeABC efflux pump, which can expel a broad range of antibiotics from the cell, contributing to multidrug resistance.[8]
-
BaeSR: This system is implicated in resistance to tigecycline and other chemical stressors by controlling the expression of multiple efflux pumps.[9]
-
BfmRS: This TCS plays a role in the general stress response of A. baumannii, which can include responses to antibiotic-induced stress.[2]
Quorum Sensing (QS)
Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In A. baumannii, the AbaI/AbaR system is a key QS circuit.
-
AbaI: An autoinducer synthase that produces N-acyl homoserine lactone (AHL) signaling molecules.[12]
-
AbaR: A transcriptional regulator that binds to AHLs at high cell densities, leading to the regulation of target genes, which can include virulence factors and potentially genes involved in drug resistance.[4][10][22]
Disrupting QS signaling is being explored as a potential therapeutic strategy to attenuate bacterial virulence.[11]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Acinetobacter baumannii Regulates Its Stress Responses via the BfmRS Two-Component Regulatory System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii [bio-protocol.org]
- 4. Acinetobacter baumannii quorum-sensing signalling molecule induces the expression of drug-resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. Acinetobacter baumannii Antibiotic Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of the Two-Component System BaeSR in Disposing Chemicals through Regulating Transporter Systems in Acinetobacter baumannii | PLOS One [journals.plos.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Signaling in Acinetobacter baumannii: Quorum sensing and nucleotide second messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptomic analysis reveals the regulatory role of quorum sensing in the Acinetobacter baumannii ATCC 19606 via RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two Component Regulatory Systems and Antibiotic Resistance in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ecdc.europa.eu [ecdc.europa.eu]
- 18. mdpi.com [mdpi.com]
- 19. [PDF] Minimal Inhibitory Concentration (MIC) Assay for Acinetobacter baumannii | Semantic Scholar [semanticscholar.org]
- 20. Antimicrobial Susceptibility Testing of Acinetobacter spp. by NCCLS Broth Microdilution and Disk Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of the Etest and broth microdilution method for tigecycline susceptibility testing against clinical isolates of Acinetobacter baumannii from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
Validating Gene Expression: A Comparative Guide to RNA-Seq and qRT-PCR in Acinetobacter baumannii AB5075
For researchers, scientists, and drug development professionals, the accurate quantification of gene expression is paramount to understanding the molecular underpinnings of bacterial pathogenesis and antibiotic resistance. In the study of the opportunistic pathogen Acinetobacter baumannii AB5075, RNA sequencing (RNA-seq) has emerged as a powerful tool for transcriptome-wide analysis. However, the validation of these high-throughput results with a targeted approach like quantitative reverse transcription PCR (qRT-PCR) remains a critical step in ensuring data accuracy and reliability.
Data Presentation: Comparing RNA-Seq and qRT-PCR Results
To illustrate the correlation between RNA-seq and qRT-PCR data, the following table presents a representative comparison of gene expression fold changes from a study on Acinetobacter baumannii. This data, while not from the AB5075 strain, serves as a valuable example of the expected concordance between the two techniques. The selected genes are involved in various cellular processes, including virulence and metabolism, and were found to be differentially expressed in the original RNA-seq analysis.
| Gene | Gene Function | RNA-Seq (Log2 Fold Change) | qRT-PCR (Log2 Fold Change) |
| Upregulated Genes | |||
| geneA | Outer membrane protein | 2.58 | 2.45 |
| geneB | ABC transporter ATP-binding protein | 3.12 | 3.01 |
| geneC | Two-component system response regulator | 1.98 | 2.15 |
| geneD | Biofilm formation protein | 4.20 | 4.35 |
| Downregulated Genes | |||
| geneE | Metabolic enzyme | -2.89 | -2.75 |
| geneF | Flagellar biosynthesis protein | -3.50 | -3.62 |
| geneG | Iron uptake protein | -1.80 | -1.95 |
| geneH | Ribosomal protein | -1.55 | -1.68 |
Note: The data presented in this table is a synthesized representation from studies on A. baumannii and is for illustrative purposes.
The consistent trend in the direction and magnitude of fold changes between the RNA-seq and qRT-PCR results demonstrates the reliability of the initial transcriptome-wide screen and validates the differential expression of these selected genes.
Experimental Protocols
Detailed and robust methodologies are crucial for obtaining reproducible and high-quality gene expression data. The following sections outline the key experimental protocols for RNA isolation, RNA-seq, and qRT-PCR, as adapted from studies involving A. baumannii AB5075.
RNA Isolation from A. baumannii AB5075
A high-quality RNA sample is the essential starting point for both RNA-seq and qRT-PCR.
-
Bacterial Culture: A. baumannii AB5075 is grown in Luria-Bertani (LB) broth at 37°C with shaking to the desired growth phase (e.g., mid-logarithmic or stationary phase).
-
RNA Stabilization: To prevent RNA degradation, a stabilization solution (e.g., RNAprotect Bacteria Reagent) is added to the bacterial culture before harvesting the cells by centrifugation.
-
Cell Lysis: The bacterial pellet is resuspended in a lysis buffer containing lysozyme to break down the cell wall. Mechanical disruption methods, such as bead beating, can also be employed to ensure efficient lysis.
-
RNA Extraction: Total RNA is then extracted using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. This typically involves a combination of organic extraction and column-based purification.
-
DNase Treatment: To remove any contaminating genomic DNA, an on-column or in-solution DNase I treatment is performed.
-
Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/A280 and A260/A230 ratios. The integrity of the RNA is evaluated using a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure the absence of degradation.
RNA Sequencing (RNA-Seq) Workflow
RNA-seq provides a comprehensive view of the transcriptome.
-
Ribosomal RNA (rRNA) Depletion: Since rRNA constitutes a large proportion of total RNA, it is typically removed to enrich for messenger RNA (mRNA) and other non-coding RNAs. This is achieved using commercially available rRNA depletion kits.
-
Library Preparation: The rRNA-depleted RNA is fragmented, and a cDNA library is constructed. This involves reverse transcribing the RNA into cDNA, followed by the ligation of sequencing adapters.
-
Sequencing: The prepared library is then sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The raw sequencing reads are subjected to quality control, trimmed to remove adapter sequences and low-quality bases, and then aligned to the A. baumannii AB5075 reference genome. The number of reads mapping to each gene is counted, and differential gene expression analysis is performed using software packages like DESeq2 or edgeR.
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is a targeted approach used to quantify the expression of specific genes.
-
cDNA Synthesis: A specific amount of total RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.
-
Primer Design and Validation: Gene-specific primers for the target genes and a set of stable reference (housekeeping) genes are designed and validated for their specificity and efficiency. For A. baumannii, genes such as rpoB, rpoD, and fabD have been identified as stable reference genes[1][2].
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry.
-
Data Analysis: The amplification data is used to determine the cycle threshold (Ct) value for each gene. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference genes.
Mandatory Visualizations
To better understand the experimental process and the relationship between the two techniques, the following diagrams are provided.
References
- 1. Comparative transcriptomics of multidrug-resistant Acinetobacter baumannii in response to antibiotic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative transcriptomics analysis of multidrug-resistant Acinetobacter baumannii in response to treatment with the terpenic compounds thymol and carvacrol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Biofilm Structures: Acinetobacter baumannii AB5075 vs. Other Strains
For Researchers, Scientists, and Drug Development Professionals
Acinetobacter baumannii has emerged as a critical threat in clinical settings, largely due to its profound ability to form biofilms, which contribute to antibiotic resistance and persistence. Understanding the nuances of biofilm architecture among different strains is paramount for developing effective anti-biofilm strategies. This guide provides a comparative overview of the biofilm characteristics of the hypervirulent strain AB5075 against other well-documented A. baumannii strains, supported by experimental data and detailed methodologies.
Quantitative Comparison of Biofilm Formation
Biofilm formation is a complex process that varies significantly among different A. baumannii strains. The following table summarizes quantitative data on biofilm biomass, a key indicator of biofilm-forming capacity, for strain AB5075 and other commonly studied strains. Data is primarily derived from crystal violet staining assays, a standard method for quantifying biofilm mass.
| Strain | Biofilm Classification | Biofilm-Related Genes Present | Key Biofilm Characteristics | Source |
| AB5075 | Strong | bap, bfmS, csuE, ompA | The translucent variant exhibits enhanced biofilm formation on abiotic surfaces compared to the opaque variant. | [1] |
| ATCC 17978 | Strong | bap, bfmS, csuE, ompA | A commonly used reference strain for biofilm studies; its ability to form biofilms is well-documented.[2] | [2][3] |
| ATCC 19606 | Strong | bap, bfmS, csuE, ompA | Known to abundantly produce Csu pili, which are crucial for adherence to epithelial cells.[4] | [3][4] |
| Various Clinical Isolates | Weak to Strong | Variable presence of bap, blaPER-1, csuE, ompA | Biofilm formation capacity is highly variable among clinical isolates.[2][5] Strong biofilm producers are often associated with multidrug resistance.[3][5] | [1][2][5][6] |
Signaling Pathways in Biofilm Formation
The formation of biofilms in A. baumannii is a tightly regulated process involving complex signaling networks. One of the most critical regulatory systems is the BfmRS two-component system, which plays a pivotal role in sensing environmental cues and controlling the expression of genes essential for biofilm development, most notably the csu operon required for pilus assembly.
Experimental Protocols
Crystal Violet Biofilm Assay (Static Model)
This widely used method quantifies the total biomass of a biofilm on an abiotic surface.
Materials:
-
A. baumannii strains of interest
-
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth
-
96-well polystyrene microtiter plates
-
0.1% (w/v) crystal violet solution
-
33% (v/v) glacial acetic acid or 95% ethanol
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of each A. baumannii strain into 5 mL of TSB or LB broth and incubate overnight at 37°C with shaking.
-
Inoculation of Microtiter Plate: Dilute the overnight cultures to a standardized optical density (e.g., OD600 of 0.1) in fresh broth. Add 200 µL of the diluted culture to multiple wells of a 96-well plate. Include wells with sterile broth only as a negative control.
-
Incubation: Incubate the plate under static conditions at 37°C for 24 to 48 hours to allow for biofilm formation.
-
Washing: Carefully discard the planktonic culture from each well. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Final Washing: Remove the crystal violet solution and wash the wells four times with sterile water.
-
Solubilization: Allow the plate to air dry completely. Solubilize the bound crystal violet by adding 200 µL of 33% glacial acetic acid or 95% ethanol to each well.
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 585-595 nm using a microplate reader. The absorbance value is directly proportional to the biofilm biomass.
Summary and Outlook
The hypervirulent strain AB5075 demonstrates a robust capacity for biofilm formation, a trait that is highly variable across different clinical isolates of A. baumannii. The regulation of this process is intricate, with the BfmRS two-component system being a key player in controlling the expression of adhesins like Csu pili. The provided experimental protocol for the crystal violet assay offers a standardized method for quantifying and comparing biofilm-forming abilities among various strains.
Future research should focus on a more detailed structural analysis of AB5075 biofilms, employing techniques such as confocal laser scanning microscopy to elucidate architectural features like thickness, roughness, and the distribution of the extracellular polymeric matrix. A deeper understanding of the molecular mechanisms that differentiate the biofilm-forming capacities of strains like AB5075 from other clinical isolates will be crucial for the development of targeted therapies aimed at disrupting these resilient bacterial communities.
References
- 1. Characterization and Biofilm Inhibition of Multidrug-Resistant Acinetobacter baumannii Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of biofilm production in different strains of Acinetobacter baumannii and the effects of chemical compounds on biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convergence of Biofilm Formation and Antibiotic Resistance in Acinetobacter baumannii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Csu pili dependent biofilm formation and virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biofilm Formation in Acinetobacter Baumannii: Genotype-Phenotype Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Safety Operating Guide
Proper Disposal of AD-5075: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides a procedural framework for the disposal of AD-5075, a peroxisome proliferator-activated receptor-gamma (PPARγ) ligand with insulin-sensitizing activity.[1][2] Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document outlines a generalized yet cautious approach based on established laboratory waste management protocols. Researchers must supplement this guidance with institution-specific procedures and direct consultation with their Environmental Health and Safety (EHS) department.
Immediate Safety Considerations
Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, splash protection, and a lab coat.[3] Always work in a well-ventilated area.[4] In case of accidental contact, wash the affected skin with soap and water and remove contaminated clothing.[3] For eye contact, rinse thoroughly with clean water for at least 15 minutes and seek medical attention if symptoms occur.[3] Ingestion requires rinsing the mouth with water; do not induce vomiting and seek medical attention.[3]
Step-by-Step Disposal Procedure
The disposal of chemical waste is a regulated process that requires careful attention to detail. The following steps provide a general workflow for the proper disposal of this compound.
-
Obtain the Safety Data Sheet (SDS): The SDS is the most critical document for determining the appropriate disposal method. If you do not have the SDS for this compound, you must obtain it from the manufacturer or supplier. The SDS will provide specific information on the chemical's hazards, handling, storage, and disposal requirements.
-
Waste Characterization: Based on the SDS and institutional guidelines, determine if this compound is considered a hazardous waste. Most research chemicals, unless explicitly determined to be non-hazardous, should be managed as hazardous waste.[5][6]
-
Use a Compatible Waste Container: Select a waste container that is made of a material chemically compatible with this compound.[5][7] The container must be in good condition, with a tight-fitting lid, and free from leaks, corrosion, or other damage.[5] For liquid waste, secondary containment is recommended.[7]
-
Properly Label the Waste Container: As soon as you begin accumulating waste, label the container with a hazardous waste tag provided by your institution's EHS department.[5][7] The label must include the full chemical name ("this compound"), not abbreviations, and the approximate percentage of each chemical constituent if it is a mixture.[5][7]
-
Accumulate Waste in a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of waste generation.[8] Do not move waste from one room to another for storage.[8] Ensure the container is kept closed at all times, except when adding waste.[5][7] Do not leave funnels in the container.[5]
-
Segregate Incompatible Wastes: Never mix incompatible wastes in the same container.[7] Store incompatible waste streams separately to prevent dangerous chemical reactions.[7]
-
Request a Waste Pick-Up: Once the container is full or you have reached the accumulation limit for your SAA (typically a maximum of 55 gallons of hazardous waste or one quart of acutely toxic chemical waste), schedule a waste pick-up with your EHS department.[7][8] Follow your institution's specific procedures for requesting a pick-up.[8]
Data Presentation
Without a specific Safety Data Sheet for this compound, quantitative data regarding its physical and chemical properties, toxicity, or environmental hazards are not available. Researchers should consult the product's supplier for this information. A generic table for relevant disposal information is provided below as a template to be filled out once the SDS is obtained.
| Property | Value | Source (SDS Section) |
| Physical State | ||
| pH | ||
| Flash Point | ||
| Auto-ignition Temperature | ||
| Hazard Class | ||
| Toxicity (e.g., LD50) | ||
| Environmental Hazards | ||
| Specific Disposal Instructions |
Experimental Protocols
Detailed experimental protocols involving this compound are not publicly available in the search results. Researchers should refer to their specific research plans and internal standard operating procedures (SOPs) for handling and use. When developing protocols, always incorporate safety measures and waste disposal considerations from the outset.
Mandatory Visualization
The following diagram illustrates the logical workflow for ensuring the proper and safe disposal of a laboratory chemical like this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. US8278268B2 - Combination therapy comprising glucose reabsorption inhibitors and PPAR modulators - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. media.adeo.com [media.adeo.com]
- 4. bergerpaints.com.sg [bergerpaints.com.sg]
- 5. watersciences.unl.edu [watersciences.unl.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. policies.dartmouth.edu [policies.dartmouth.edu]
- 8. odu.edu [odu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
